H2-Gamendazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13Cl2F3N2O2 |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]propanoic acid |
InChI |
InChI=1S/C18H13Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-4,7-8H,5-6,9H2,(H,26,27) |
InChI Key |
OMVYOEVUBVQVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(N=C2CCC(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
H2-Gamendazole: A Technical Guide on the Mechanism of Action
Executive Summary: H2-Gamendazole (H2-GMZ) is a potent, orally active indazole carboxylic acid derived from lonidamine. It has emerged as a compound with significant therapeutic potential in two distinct areas: as a non-hormonal male contraceptive and as a treatment for Autosomal Dominant Polycystic Kidney Disease (ADPKD). Its mechanism of action is multifaceted, stemming from its ability to engage multiple molecular targets. The primary targets identified are Heat Shock Protein 90 (HSP90), particularly the HSP90AB1 (HSP90β) isoform, and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[1][2] By modulating these key proteins, H2-GMZ disrupts fundamental cellular processes including protein folding, cytoskeletal organization, cell proliferation, and ion transport. This guide provides an in-depth analysis of these mechanisms, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.
Core Mechanism of Action: Molecular Targets
This compound's broad-spectrum activity can be traced to its interaction with several key intracellular proteins. Unlike its parent compound lonidamine, H2-GMZ exhibits a more complex inhibitory profile that underpins its dual therapeutic applications.
Heat Shock Protein 90 (HSP90) Inhibition
A primary mechanism of H2-GMZ is the functional modulation of HSP90, a molecular chaperone essential for the stability and activity of numerous "client" proteins involved in signal transduction and cell cycle control.[3][4] H2-GMZ binding to HSP90 leads to the ubiquitin-mediated proteasomal degradation of these client proteins.[3] Key clients affected include:
-
ErbB2 (HER2): A receptor tyrosine kinase crucial for cell proliferation.
-
Akt (Protein Kinase B): A central node in signaling pathways governing cell survival and growth.
-
Cdk4 (Cyclin-dependent kinase 4): A key regulator of cell cycle progression.
Notably, H2-GMZ appears to inhibit HSP90 function without inducing the compensatory heat shock response, a desirable characteristic that avoids the upregulation of HSP70 or HSP90 itself.
Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) Interaction
H2-GMZ directly binds to EEF1A1. While EEF1A1's canonical role is in protein synthesis, it also possesses a non-canonical function as an actin-bundling protein. The interaction between H2-GMZ and EEF1A1 is believed to disrupt this cytoskeletal regulatory function, contributing significantly to its effects on Sertoli cell architecture and the motility of cystic cells.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibition
As a derivative of lonidamine, H2-GMZ retains the ability to inhibit the CFTR chloride channel. This action is central to its efficacy in ADPKD, where aberrant cAMP-driven fluid secretion through CFTR is a primary driver of cyst growth. H2-GMZ rapidly blocks CFTR-mediated chloride currents and also reduces the total cellular levels of the CFTR protein, likely by promoting its degradation as an HSP90 client protein.
Application-Specific Pathways
The interaction of H2-GMZ with its core targets manifests differently depending on the cellular context, leading to its distinct effects in the testis and in polycystic kidneys.
Male Contraception: Sertoli Cell Disruption
In the testis, Sertoli cells are the primary target for H2-GMZ's contraceptive effect. The compound disrupts the intricate junctional complexes (ectoplasmic specializations) that anchor developing spermatids to the Sertoli cells, causing premature exfoliation of germ cells and leading to reversible infertility.
This is achieved through two interconnected signaling cascades:
-
Cytoskeletal Collapse: By inhibiting EEF1A1's actin-bundling function and promoting the degradation of HSP90 client proteins like AKT (which helps maintain cell junctions), H2-GMZ causes a rapid disorganization of the F-actin cytoskeleton and the redistribution of vinculin, a key component of focal adhesions. This structural failure leads to the detachment of spermatids.
-
Inflammatory Signaling: H2-GMZ induces a rapid and significant transcriptional upregulation of Interleukin-1 alpha (Il-1α) in Sertoli cells. This pro-inflammatory cytokine, along with its downstream effector NF-κB, is a known regulator of junctional dynamics in the testis, and its acute induction contributes to the destabilization of the Sertoli-spermatid adhesion.
Polycystic Kidney Disease (PKD) Therapy
In ADPKD, renal cyst growth is driven by excessive cell proliferation and fluid secretion. H2-GMZ counteracts both processes.
-
Inhibition of Cell Proliferation: By inhibiting HSP90, H2-GMZ promotes the degradation of client proteins essential for cyst cell growth, including ErbB2, Akt, and Cdk4. This leads to downstream effects such as decreased phosphorylation of ERK and reduced levels of hyperphosphorylated retinoblastoma protein (Rb), ultimately arresting the cell cycle and inhibiting proliferation.
-
Inhibition of Fluid Secretion: H2-GMZ directly inhibits the CFTR chloride channel, blocking the primary pathway for fluid movement into the cyst lumen.
-
Reduction of Cell Motility: The compound also alters the actin cytoskeleton in cystic cells, leading to decreased cell motility and an inability to perform wound closure in culture, which may contribute to slowing cyst expansion.
Pharmacokinetics: Cellular Uptake
This compound's effectiveness, particularly its ability to accumulate in the testes, is due to a specific transport mechanism. Studies have shown that H2-GMZ penetrates Sertoli cells via a carrier-mediated process that follows Michaelis-Menten kinetics. This transport is stimulated by acidic extracellular pH and is independent of sodium, potassium, or chloride ions. These characteristics strongly suggest the involvement of one or more Organic Anion Transporting Polypeptides (OATPs), which facilitate its entry across the blood-testis barrier.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.
Table 1: In Vivo Efficacy and Dosage
| Application | Species | Dosage | Route | Outcome | Citation(s) |
|---|---|---|---|---|---|
| Male Contraception | Rat | 6 mg/kg (single dose) | Oral | 100% infertility | |
| Male Contraception | Rat | 200 mg/kg (single dose) | Oral | Toxic (3 of 5 rats died) |
| PKD Therapy | Mouse | 20 mg/kg (daily) | Intraperitoneal | Reduced cystic index, prolonged survival | |
Table 2: In Vitro Concentrations and Effects
| Cell Type | Concentration | Duration | Observed Effect | Citation(s) |
|---|---|---|---|---|
| Human ADPKD Cells | 50 µM | 24-72 hours | Decreased levels of HSP90 client proteins (ErbB2, Akt, Cdk4) | |
| Human ADPKD Cells | 10-50 µM | 24 hours | Inhibition of cell migration (wound closure) | |
| Primary Rat Sertoli Cells | 10 µM | 1-6 hours | Disorganization of F-actin bundles and vinculin distribution | |
| Primary Rat Sertoli Cells | 100 nM | 60 minutes | Spike in Il-1α transcription |
| Murine TM4 Sertoli Cells | 40 µM | 4 hours | Change in cell morphology and actin distribution | |
Key Experimental Protocols
The mechanisms of H2-GMZ have been elucidated through a variety of standard and specialized molecular biology techniques.
Western Blot Analysis for HSP90 Client Proteins
-
Objective: To quantify changes in the protein levels of HSP90 clients (e.g., ErbB2, Akt, Cdk4) and signaling molecules (e.g., p-ERK) following H2-GMZ treatment.
-
Methodology:
-
Cell Culture and Lysis: ADPKD or Sertoli cells are cultured and treated with specified concentrations of H2-GMZ for various time points. Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-p-ERK) and a loading control (e.g., anti-GAPDH, anti-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Immunofluorescence Staining of Sertoli Cell Cytoskeleton
-
Objective: To visualize the organization of F-actin and the distribution of focal adhesion proteins like vinculin within Sertoli cells after H2-GMZ treatment.
-
Methodology:
-
Cell Culture: Primary Sertoli cells are cultured on glass coverslips. Cells are treated with H2-GMZ (e.g., 10 µM) for desired time points (e.g., 1, 3, 6 hours).
-
Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular structures.
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Coverslips are incubated with a primary antibody against the protein of interest (e.g., anti-vinculin) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and F-Actin Staining: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG). Phalloidin conjugated to a different fluorophore (e.g., Alexa Fluor 594) is included to stain F-actin filaments.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. Coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: Samples are visualized using a fluorescence or confocal microscope.
-
Cell Proliferation (MTT) Assay
-
Objective: To measure the effect of H2-GMZ on the proliferation of ADPKD cells.
-
Methodology:
-
Cell Seeding: ADPKD cells are seeded at a low density in a 96-well plate.
-
Treatment: After a period of serum starvation, cell proliferation is stimulated (e.g., with cAMP or EGF), and cells are treated with increasing concentrations of H2-GMZ for 72 hours.
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Conclusion
This compound operates through a sophisticated and interconnected mechanism of action centered on the inhibition of HSP90 and the modulation of EEF1A1 and CFTR. This multi-target engagement allows it to effectively disrupt distinct pathophysiological processes: the delicate cell-cell adhesions crucial for spermatogenesis and the aberrant proliferation and fluid secretion that drive cyst growth in polycystic kidney disease. Its ability to act without triggering a heat shock response and its targeted uptake into the testis via OATP transporters are promising features for drug development. Further research will be crucial to fully delineate the downstream signaling networks, confirm the specific OATP transporters involved in human tissues, and establish a long-term safety profile for clinical translation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lonidamine derivative this compound reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
H2-Gamendazole: A Technical Whitepaper on its Discovery, Synthesis, and Contraceptive Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
H2-Gamendazole, an indazole-carboxylic acid derivative of lonidamine, has emerged as a promising non-hormonal male contraceptive agent. This document provides a comprehensive technical overview of its discovery, synthesis, and mechanism of action. This compound induces reversible infertility in preclinical animal models by disrupting the crucial interface between Sertoli cells and developing spermatids. Its primary molecular targets have been identified as Heat Shock Protein 90 (HSP90) and eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1). By interfering with the function of these ubiquitously expressed proteins within the specialized environment of the testis, this compound triggers a cascade of events leading to the premature release of spermatids from the seminiferous epithelium, resulting in a reversible contraceptive effect. This whitepaper details the experimental evidence supporting this mechanism, presents quantitative data on its efficacy, and outlines the known signaling pathways involved.
Discovery and Development
This compound was developed as part of a research program aimed at identifying novel, non-hormonal male contraceptives derived from the core structure of lonidamine.[1] Lonidamine itself was known to have anti-spermatogenic effects. The development of this compound and its analogues, such as Gamendazole, represented a targeted effort to enhance the contraceptive efficacy and improve the safety profile of this class of compounds.[1][2] Preclinical studies have demonstrated the potent, reversible anti-spermatogenic effects of this compound in a variety of animal models, including mice, rats, rabbits, and non-human primates.[1][3]
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound (3-(1-(2,4-dichlorobenzyl)-1H-indazol-3-yl)propanoic acid) is not publicly available in the reviewed literature, a general synthetic approach can be inferred from the synthesis of similar indazole carboxylic acid derivatives. The synthesis would likely involve the alkylation of an indazole-3-carboxylate derivative with 2,4-dichlorobenzyl chloride, followed by hydrolysis of the ester to yield the final carboxylic acid product.
A plausible synthetic route is outlined below:
Figure 1: Plausible synthetic scheme for this compound.
Mechanism of Action: Disruption of Sertoli Cell-Spermatid Adhesion
The primary contraceptive effect of this compound is achieved through the disruption of the intricate network of junctions that anchor developing spermatids to Sertoli cells within the seminiferous tubules. This leads to the premature release of immature sperm, rendering the male infertile. This effect is believed to be mediated through the compound's interaction with two key intracellular proteins: HSP90 and eEF1A1.
Interaction with Heat Shock Protein 90 (HSP90)
This compound has been shown to interact with HSP90, a molecular chaperone responsible for the proper folding and stability of a multitude of "client" proteins. By inhibiting HSP90 function, this compound leads to the degradation of HSP90 client proteins that are critical for cell signaling and survival. This disruption of protein homeostasis within Sertoli cells is thought to contribute to the breakdown of cell-cell adhesion complexes.
The proposed mechanism involves the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins when HSP90 function is inhibited.
Figure 2: this compound's disruption of the HSP90 chaperone cycle.
Interaction with eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1)
This compound also targets eEF1A1, a protein with a canonical role in protein synthesis. However, eEF1A1 also possesses a non-canonical function in bundling F-actin, a key component of the cytoskeleton. The interaction of this compound with eEF1A1 is believed to disrupt its actin-bundling activity, leading to disorganization of the actin cytoskeleton within Sertoli cells. This cytoskeletal disruption directly impacts the integrity of the ectoplasmic specializations, which are actin-rich adhesion junctions crucial for maintaining contact with spermatids.
Figure 3: this compound's effect on eEF1A1-mediated actin bundling.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy and effects of this compound.
Table 1: In Vivo Contraceptive Efficacy of this compound
| Animal Model | Dose | Dosing Regimen | Outcome | Reversibility | Reference |
| Rat | 6 mg/kg | Single oral dose | 100% infertility | Reversible | |
| Mouse | 12.5 mg/kg | Single oral dose | Significant decrease in spermatids | Not specified | |
| Rabbit | 3 mg/kg | Single oral dose | Significant decrease in spermatids | Not specified | |
| Non-human primate | 1-2 mg/kg | Single oral dose | Significant decrease in spermatids | Reversible |
Table 2: Effects of this compound on Sertoli Cell Cytoskeleton
| Cell Type | Treatment | Time Point | Observation | Reference |
| Primary Rat Sertoli Cells | 10 µM this compound | 1 hour | Disorganization of F-actin bundles | |
| Primary Rat Sertoli Cells | 10 µM this compound | 3 hours | Redistribution of vinculin |
Table 3: Effects of this compound on Hormonal Levels in Rats
| Hormone | Dose | Time Point | Effect | Reference |
| Inhibin B | 6 mg/kg | Not specified | Decrease | Not specified |
| Testosterone | Not specified | Not specified | No significant change | |
| Luteinizing Hormone (LH) | Not specified | Not specified | No significant change | |
| Follicle-Stimulating Hormone (FSH) | Not specified | Not specified | No significant change |
Experimental Protocols
In Vivo Rat Fertility Study
-
Animals: Sexually mature male Sprague-Dawley rats.
-
Treatment: A single oral gavage of this compound (e.g., 6 mg/kg) or vehicle control.
-
Mating: Co-habitation with untreated, fertile female rats at specific time points post-treatment (e.g., weekly).
-
Endpoints:
-
Pregnancy rate of female rats.
-
Number of implantation sites and viable fetuses.
-
Sperm count, motility, and morphology from the cauda epididymis at the end of the study.
-
-
Reversibility: Monitor the return of fertility in treated males after a washout period.
Immunofluorescent Staining of Sertoli Cells
-
Cell Culture: Primary rat Sertoli cells are cultured on glass coverslips.
-
Treatment: Cells are treated with this compound (e.g., 10 µM) or vehicle for various time points (e.g., 1, 3, 6 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining:
-
F-actin is stained with fluorescently-labeled phalloidin.
-
Vinculin is detected using a primary anti-vinculin antibody followed by a fluorescently-labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging: Images are acquired using a fluorescence or confocal microscope.
Western Blot Analysis
-
Sample Preparation: Protein lysates are prepared from Sertoli cells or testicular tissue treated with this compound or vehicle.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., HSP90, eEF1A1, client proteins, junctional proteins) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed signaling cascade initiated by this compound in Sertoli cells.
Figure 4: Proposed signaling pathway of this compound in Sertoli cells.
Conclusion and Future Directions
This compound represents a significant advancement in the development of non-hormonal male contraceptives. Its unique mechanism of action, targeting the Sertoli cell-spermatid interface through the inhibition of HSP90 and eEF1A1, offers a promising alternative to hormonal methods. The reversible nature of its contraceptive effect observed in preclinical models is a critical feature for its potential translation to human use.
Future research should focus on several key areas:
-
Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies in multiple species, including long-term safety and toxicology assessments, are necessary.
-
Elucidation of Downstream Signaling: Further investigation into the specific HSP90 client proteins and downstream effectors of eEF1A1 in Sertoli cells will provide a more complete understanding of the contraceptive mechanism.
-
Optimization of Dosing and Formulation: Fine-tuning the dosage and delivery method will be crucial for maximizing efficacy and minimizing potential side effects.
-
Clinical Trials: Ultimately, well-designed clinical trials in human subjects are required to establish the safety and efficacy of this compound as a male contraceptive.
The continued development of this compound and similar compounds holds the potential to address the long-standing need for new, effective, and reversible male contraceptive options.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011005759A2 - Lonidamine analogues for fertility management - Google Patents [patents.google.com]
- 3. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive this compound Across the Blood-Testis Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
H2-Gamendazole: A Technical Guide on a Novel Lonidamine Derivative Targeting Hsp90 and eEF1A1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of H2-Gamendazole, a promising derivative of the anti-cancer agent lonidamine. While lonidamine primarily targets cellular metabolism through the inhibition of glycolysis, this compound exhibits a distinct and multifaceted mechanism of action centered on the inhibition of Heat shock protein 90 (Hsp90) and eukaryotic elongation factor 1 alpha 1 (eEF1A1). This document details the core scientific principles of this compound, including its mechanism of action, and provides a compilation of quantitative data from preclinical studies. Furthermore, it offers detailed experimental protocols for key assays and visualizes complex signaling pathways and workflows to support further research and development of this compound.
Introduction: From Lonidamine to this compound
Lonidamine, an indazole-3-carboxylic acid derivative, has been recognized for its ability to inhibit aerobic glycolysis in cancer cells, primarily by targeting mitochondrially-bound hexokinase[1][2]. This metabolic disruption leads to a decrease in cellular ATP, sensitizing cancer cells to conventional therapies[3][4]. Building upon this scaffold, this compound was developed as a novel analog with a distinct pharmacological profile. Unlike its parent compound, this compound's primary mechanism of action is not centered on glycolysis inhibition but rather on the modulation of key cellular chaperones and translational machinery.
Mechanism of Action of this compound
This compound exerts its biological effects through a multi-target mechanism, primarily involving the inhibition of Hsp90 and interaction with eEF1A1.
Inhibition of the Hsp90 Chaperone Machinery
Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are crucial for cancer cell proliferation and survival. This compound has been shown to inhibit the Hsp90 pathway, leading to the degradation of key client proteins such as Akt, ErbB2 (HER2), and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[3]. This inhibition disrupts critical signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to decreased cell proliferation and survival. The degradation of these client proteins is mediated by the ubiquitin-proteasome pathway.
Interaction with eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1)
In addition to its effects on Hsp90, this compound has been identified as a ligand for eukaryotic elongation factor 1 alpha 1 (eEF1A1). eEF1A1 is a key component of the translational machinery, responsible for delivering aminoacyl-tRNAs to the ribosome. The precise functional consequences of this compound's interaction with eEF1A1 are still under investigation but may contribute to its anti-proliferative and anti-cancer effects.
Quantitative Data
The following tables summarize key quantitative data for lonidamine and this compound from various preclinical studies.
Table 1: In Vitro Efficacy of Lonidamine
| Compound | Cell Line | Assay | IC50 | Reference |
| Lonidamine | H2030BrM3 (Lung Cancer) | Cell Proliferation | 100 µM (24h) | |
| Lonidamine | A549 (Lung Cancer) | Cell Proliferation | 100 µM (24h) | |
| Lonidamine | H2030BrM3 (Lung Cancer) | Cell Invasion | 100-200 µM (24h) | |
| Lonidamine | A549 (Lung Cancer) | Cell Invasion | 100-200 µM (24h) |
Table 2: this compound Activity in Polycystic Kidney Disease Models
| Compound | Model | Effect | Concentration | Reference |
| This compound | Human ADPKD cells | Inhibition of forskolin-induced Cl- secretion | - | |
| This compound | Human ADPKD cells | Inhibition of cAMP-induced proliferation | - | |
| This compound | Human ADPKD cells | Inhibition of EGF-induced proliferation | - | |
| This compound | Pkd1flox/flox: Pkhd1-Cre mouse model | Slowed postnatal cyst formation | Daily injection | |
| This compound | Mouse metanephric organ cultures | Inhibited cAMP-stimulated cyst growth | 5 µM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., ADPKD cells, cancer cell lines)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins
This protocol details the steps to analyze the degradation of Hsp90 client proteins like Akt and ErbB2 following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-ErbB2, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Short-Circuit Current Measurement in Ussing Chambers
This protocol is for measuring CFTR-mediated chloride secretion in epithelial cell monolayers.
Materials:
-
Polarized epithelial cell monolayers (e.g., human ADPKD cells) grown on permeable supports
-
Ussing chamber system
-
Ringer's solution
-
Forskolin
-
This compound
-
CFTR inhibitor (e.g., CFTRinh-172)
Procedure:
-
Cell Culture: Grow epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Ussing Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed Ringer's solution and maintain at 37°C.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc).
-
Forskolin Stimulation: Add forskolin to the basolateral side to stimulate CFTR-mediated chloride secretion and record the increase in Isc.
-
This compound Inhibition: Add this compound to the apical side and record the inhibition of the forskolin-stimulated Isc.
-
CFTR Inhibitor Control: In a separate experiment, confirm that the current is CFTR-mediated by adding a specific CFTR inhibitor and observing the reduction in Isc.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of Lonidamine.
Caption: this compound's effect on Hsp90.
Caption: A typical experimental workflow.
Conclusion
This compound represents a significant evolution from its parent compound, lonidamine, with a distinct mechanism of action that offers potential therapeutic advantages. Its ability to target the Hsp90 chaperone machinery and interact with eEF1A1 opens up new avenues for the treatment of various diseases, including cancer and polycystic kidney disease. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives. Further investigation into its detailed binding kinetics, in vivo efficacy in various cancer models, and safety profile will be crucial for its clinical translation.
References
H2-Gamendazole: A Novel Therapeutic Candidate for Polycystic Kidney Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, frequently leading to end-stage renal disease. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. H2-Gamendazole (H2-GMZ), a derivative of lonidamine, has emerged as a promising preclinical candidate. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's role in mitigating polycystic kidney disease.
Introduction
Polycystic kidney disease (PKD) is primarily caused by mutations in the PKD1 or PKD2 genes, which encode polycystin-1 and polycystin-2, respectively. These mutations lead to dysregulated intracellular signaling pathways, resulting in increased cell proliferation, fluid secretion, and cyst formation.[1] this compound has been identified as a multi-target compound that favorably modulates key pathways implicated in PKD pathogenesis.
Mechanism of Action
This compound exerts its therapeutic effects in polycystic kidney disease through a multi-pronged approach, primarily by inhibiting the function of two key proteins: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Heat Shock Protein 90 (HSP90).
Inhibition of CFTR-Mediated Chloride Secretion
Cyst fluid accumulation is a critical driver of cyst expansion in PKD. This process is largely dependent on cAMP-stimulated chloride secretion into the cyst lumen via the CFTR channel, which in turn drives water movement.[2][3] this compound has been shown to directly inhibit CFTR-mediated chloride transport.[2][3]
Disruption of HSP90 Chaperone Function
HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are key components of signaling pathways that promote cell proliferation and survival. In PKD, pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways are aberrantly activated. This compound inhibits HSP90, leading to the degradation of its client proteins, thereby dampening these pro-proliferative signals.
Preclinical Efficacy: In Vitro and In Vivo Evidence
The therapeutic potential of this compound has been evaluated in both cell-based assays and animal models of polycystic kidney disease.
In Vitro Studies
In primary cultures of human ADPKD cyst-lining epithelial cells, this compound has demonstrated a dose-dependent inhibition of cell proliferation stimulated by both cAMP and epidermal growth factor (EGF). Furthermore, it effectively blocks forskolin-induced, CFTR-mediated chloride secretion in these cells.
In Vivo Studies
Studies utilizing the Pkd1flox/flox:Pkhd1-Cre mouse model, which develops a rapid and severe form of PKD, have shown significant therapeutic benefits of this compound treatment. Daily administration of this compound resulted in a marked reduction in kidney size, cystic index, and blood urea nitrogen (BUN) levels. Notably, the treatment also led to a significant extension of lifespan in these mice.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in PKD models.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulant | Outcome Measure | This compound Effect |
| Cell Proliferation | Human ADPKD Cells | cAMP (100 µM) or EGF (25 ng/mL) | Cell Viability (MTT Assay) | Dose-dependent inhibition |
| CFTR-Mediated Cl- Secretion | Human ADPKD Cells | Forskolin | Short-Circuit Current (Isc) | Inhibition of FSK-induced Isc |
| HSP90 Client Protein Levels | Human ADPKD Cells | - | Protein Expression (Western Blot) | Decreased levels of p-ERK, ErbB2, Akt, and Cdk4 |
Table 2: In Vivo Efficacy of this compound in the Pkd1flox/flox:Pkhd1-Cre Mouse Model
| Parameter | Treatment Group | Control Group | % Change | p-value |
| Kidney Weight / Body Weight (%) | Significantly Reduced | Elevated | - | < 0.05 |
| Cystic Index | Significantly Reduced | High | - | < 0.05 |
| Blood Urea Nitrogen (BUN) | Significantly Reduced | Elevated | - | < 0.05 |
| Average Survival (days) | 67.8 | 28.5 | +138% | < 0.001 |
Data adapted from Sundar et al.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound in PKD.
Cell Culture
Primary human ADPKD cyst-lining epithelial cells are isolated from nephrectomy specimens and cultured in a defined medium. For proliferation assays, cells are typically seeded in 96-well plates and serum-starved prior to stimulation with mitogens.
Cell Proliferation Assay (MTT Assay)
-
Seed 4 x 103 ADPKD cells per well in a 96-well plate in medium containing 1% FBS + ITS.
-
Serum-starve the cells for 24 hours.
-
Treat cells with either 100 µM cAMP or 25 ng/mL EGF to stimulate proliferation, in the presence of varying concentrations of this compound.
-
After 72 hours of treatment, add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
CFTR-Mediated Chloride Secretion Assay (Ussing Chamber)
-
Culture human ADPKD cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance is formed.
-
Mount the supports in an Ussing chamber system.
-
Bathe both the apical and basolateral surfaces with identical Ringer's solutions.
-
Measure the short-circuit current (Isc).
-
Add amiloride to the apical chamber to block epithelial sodium channels (ENaC).
-
Stimulate CFTR-mediated chloride secretion by adding forskolin to both chambers.
-
Add this compound to the apical chamber and record the change in Isc.
Western Blot Analysis of HSP90 Client Proteins
-
Treat ADPKD cells with 50 µM this compound for 24, 48, or 72 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, ErbB2, Akt, Cdk4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
In Vivo Mouse Model (Pkd1flox/flox:Pkhd1-Cre)
-
Generate Pkd1flox/flox:Pkhd1-Cre mice by breeding the respective floxed and Cre lines.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via daily intraperitoneal injections from postnatal day 8 to 18.
-
Monitor animal health and survival.
-
At the end of the study, sacrifice the animals and harvest the kidneys.
-
Measure kidney weight to body weight ratio.
-
Perform histological analysis to determine the cystic index.
-
Measure blood urea nitrogen (BUN) levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows.
References
H2-Gamendazole: A Technical Whitepaper on a Novel Non-Hormonal Male Contraceptive Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global need for new contraceptive options has spurred research into non-hormonal methods for male fertility control. H2-Gamendazole, an indazole carboxylic acid derivative, has emerged as a promising oral, non-hormonal male contraceptive agent. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, safety profile, and the experimental methodologies used in its evaluation. Through a synthesis of available data, this whitepaper aims to serve as a resource for researchers and drug development professionals interested in the advancement of this and other non-hormonal male contraceptives.
Introduction
The development of a safe, effective, and reversible non-hormonal male contraceptive remains a significant goal in reproductive health.[1] this compound, a derivative of lonidamine, has shown potent anti-spermatogenic effects in multiple animal models.[2] Unlike hormonal approaches that suppress testosterone, this compound targets specific cellular processes within the testis, offering a potentially safer side-effect profile.[1] This document outlines the current understanding of this compound's pharmacology and toxicology, providing a foundation for its continued development.
Mechanism of Action
This compound primarily targets Sertoli cells, the somatic cells within the seminiferous tubules that are essential for spermatogenesis.[3][4] The contraceptive effect is achieved by disrupting the adhesion of developing spermatids to Sertoli cells, leading to their premature release and subsequent infertility. This disruption is mediated through the interaction of this compound with two key intracellular proteins: Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).
The binding of this compound to HSP90 and EEF1A1 is thought to initiate a signaling cascade that ultimately affects the integrity of the apical ectoplasmic specialization (apical ES), the junctional complex that anchors spermatids to Sertoli cells. This pathway involves the downstream modulation of proteins such as AKT1 and NFKB, and the stimulation of interleukin 1 alpha (Il1a) transcription, which is a known regulator of Sertoli cell-spermatid junctions.
Signaling Pathway of this compound in Sertoli Cells
Quantitative Preclinical Data
Efficacy
Preclinical studies in various animal models have demonstrated the contraceptive efficacy of this compound and its analog, gamendazole.
| Species | Compound | Dose (Oral) | Efficacy | Reversibility | Reference |
| Rat | Gamendazole | 3 mg/kg (single) | 100% infertility in 6/6 animals | 100% (4/4 animals that became infertile) | |
| Rat | Gamendazole | 6 mg/kg (single) | 100% infertility in 7/7 animals at 3 weeks | 57% (4/7 animals) by 9 weeks | |
| Rat | This compound | 3-6 mg/kg (single) | Significant loss of spermatids | - | |
| Rat | This compound | 1 or 2 mg/kg (weekly) | Complete loss of spermatids | - | |
| Mouse | This compound | 12 and 25 mg/kg (single) | Significant loss of spermatids (Spermatogenic Index = 2.0) | - | |
| Rabbit | This compound | 3 mg/kg (single) | Significant loss of spermatids (Spermatogenic Index = 3.2) | - | |
| Rabbit | This compound | 6 mg/kg (single) | Significant loss of spermatids (Spermatogenic Index = 2.6) | - | |
| Non-human Primate (Rhesus) | This compound | 1 mg/kg (single) | Significant loss of spermatids (Spermatogenic Index = 2.5) | Complete recovery by 106 days | |
| Non-human Primate (Rhesus) | This compound | 2 mg/kg (single) | Significant loss of spermatids (Spermatogenic Index = 2.3) | Complete recovery by 106 days |
Pharmacokinetics
Pharmacokinetic data for this compound is limited in the public domain. However, studies have shown that it accumulates in the testes at a concentration over 10 times higher than in other organs. The transport of this compound across the blood-testis barrier is believed to be carrier-mediated, potentially involving one or more Organic Anion Transporting Polypeptides (OATPs).
| Parameter | Value | Species | Notes | Reference |
| Testicular Accumulation | >10-fold higher than other organs | Rat | - | |
| Blood-Testis Barrier Transport | Carrier-mediated, potentially via OATPs | - | Uptake stimulated by acidic pH and independent of Na+, K+, or Cl- ions. |
No specific data available for Cmax, Tmax, AUC, or half-life.
Toxicology
Toxicology studies are crucial for the development of any contraceptive agent. Available data for this compound suggests a need for further investigation to establish a clear therapeutic window.
| Study Type | Species | Dose (Oral) | Observation | Reference |
| Acute Toxicity | Rat | 200 mg/kg | Fatal in 3 out of 5 animals |
No formal LD50 or NOAEL data is currently available in the reviewed literature.
Experimental Protocols
Primary Rat Sertoli Cell Isolation and Culture
A critical in vitro model for studying the effects of this compound is the primary culture of rat Sertoli cells.
-
Testes Isolation and Decapsulation: Testes are aseptically removed from immature rats (e.g., 15-20 days old) and the tunica albuginea is removed.
-
Enzymatic Digestion: The seminiferous tubules are subjected to a series of enzymatic digestions to dissociate the different cell types. This typically involves treatment with collagenase, hyaluronidase, and trypsin.
-
Cell Separation and Plating: The resulting cell suspension is filtered and washed to enrich for Sertoli cells. The cells are then plated in a suitable culture medium (e.g., DMEM/F12) and maintained at 32-34°C in a humidified atmosphere of 5% CO2.
-
Purity Assessment: The purity of the Sertoli cell culture is assessed using morphological criteria and immunostaining for Sertoli cell-specific markers such as vimentin.
Western Blot Analysis for HSP90 and EEF1A1
-
Protein Extraction: Sertoli cells or testicular tissue are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HSP90 and EEF1A1. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Specific antibody concentrations and incubation times should be optimized for each experiment.
Male Rat Fertility Trial
-
Animal Selection and Acclimation: Sexually mature male rats of a proven fertile strain are acclimated to the housing conditions.
-
Dosing: Animals are randomly assigned to treatment and control groups. The test compound (this compound) is administered orally at the desired dose and frequency. The control group receives the vehicle.
-
Mating: Following the dosing period, each male is cohabited with one or more untreated, sexually mature female rats. The mating period typically lasts for a full spermatogenic cycle (approximately 8 weeks in rats).
-
Fertility Assessment: Females are monitored for pregnancy, and the number of pups per litter is recorded. Infertility is defined as the failure to sire any offspring during the mating period.
-
Reversibility Assessment: After the initial fertility trial, the treated males are allowed a recovery period without treatment, followed by a second round of mating to assess the return of fertility.
Drug Development Workflow
The preclinical development of a non-hormonal male contraceptive like this compound follows a structured workflow.
Preclinical Development Workflow for a Non-Hormonal Male Contraceptive
Conclusion
This compound represents a significant advancement in the pursuit of a non-hormonal male contraceptive. Its unique mechanism of action, targeting Sertoli cell-spermatid adhesion, offers a promising alternative to hormonal methods. While preclinical data are encouraging, further research is required to fully characterize its pharmacokinetic and toxicological profile to establish a safe and effective dosing regimen for human use. The detailed experimental protocols and workflow outlined in this document provide a framework for the continued investigation and development of this compound and other novel non-hormonal male contraceptive agents.
References
- 1. Preparation of Rodent Testis Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New approaches to male non-hormonal contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
H2-Gamendazole's Impact on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
H2-Gamendazole (H2-GMZ), an indazole carboxylic acid derivative of lonidamine, has been investigated for its therapeutic potential, primarily in the context of autosomal dominant polycystic kidney disease (ADPKD). Its mechanism of action is significantly linked to the cystic fibrosis transmembrane conductance regulator (CFTR). Contrary to the therapeutic goals in cystic fibrosis (CF), which aim to correct or potentiate CFTR function, this compound acts as a potent inhibitor of CFTR. This technical guide provides an in-depth analysis of the dual inhibitory mechanism of this compound on CFTR, summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the associated molecular pathways and workflows.
Introduction: this compound and its Primary Therapeutic Context
This compound is a small molecule that has shown efficacy in preclinical models of ADPKD.[1][2] In ADPKD, cyst growth is driven by abnormal cell proliferation and fluid secretion, a process in which CFTR-mediated chloride transport plays a pivotal role.[1][2][3] this compound's therapeutic effect in this disease stems from its ability to decrease chloride secretion, inhibit cell proliferation, and slow cyst growth. It is crucial for researchers in the CF field to note that the documented impact of this compound on CFTR is inhibitory, positioning it as a tool for studying CFTR hypofunction rather than a therapeutic agent for correcting CF-causing mutations.
Mechanism of Action: A Dual Inhibitory Effect on CFTR
This compound reduces CFTR-mediated chloride transport through two distinct but complementary mechanisms: direct channel inhibition and reduction of total CFTR protein levels via interference with the heat shock protein 90 (Hsp90) chaperone system.
Direct Inhibition of CFTR Channel Function
As a derivative of lonidamine, this compound is believed to share its ability to directly block the CFTR channel pore. Studies on lonidamine have shown that it acts as an open-channel blocker from the intracellular side, causing a voltage-dependent reduction in chloride current. This compound has been demonstrated to be more effective than its parent compound, lonidamine, in rapidly blocking forskolin-induced, CFTR-dependent chloride secretion in human ADPKD cell monolayers. This suggests a direct interaction with the CFTR protein that impedes ion flow.
Reduction of CFTR Protein Expression via Hsp90 Inhibition
CFTR is a client protein of the molecular chaperone Hsp90, which is essential for its proper folding, stability, and maturation. This compound, and its close relative gamendazole, have been shown to inhibit Hsp90 activity. By disrupting Hsp90 function, this compound leads to the proteasome-dependent degradation of its client proteins, including CFTR. This results in decreased total levels of the CFTR protein, further contributing to the reduction in chloride secretion. This dual action makes this compound an effective inhibitor of the CFTR pathway.
Quantitative Data Summary
The available literature focuses on the effective concentrations of this compound used to elicit a biological response rather than providing extensive dose-response curves and IC50 values for CFTR inhibition specifically. The following tables summarize the key quantitative findings.
| Parameter | Cell Type | Value/Concentration | Effect | Reference |
| Effective Concentration | Human ADPKD Cells | 1 µM | Effective inhibition of CFTR-mediated short-circuit current (Isc) | |
| Concentration Range | Human ADPKD Cells | Increasing concentrations | Dose-dependent inhibition of forskolin-induced Isc | |
| Comparative Efficacy | Human ADPKD Cells | Not specified | More effective than lonidamine in inhibiting CFTR-mediated Cl- secretion |
Table 1: Summary of this compound's Effect on CFTR Function.
| Parameter | Cell Type | Treatment Condition | Effect | Reference |
| Protein Levels | Human ADPKD Cells | H2-GMZ Treatment | Decreased levels of total CFTR protein | |
| Hsp90 Client Proteins | Human ADPKD Cells | H2-GMZ Treatment | Decreased levels of ErbB2, Akt, and Cdk4 |
Table 2: Summary of this compound's Effect on CFTR and Hsp90 Client Protein Expression.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate the molecular pathways and experimental procedures described in this guide.
Caption: Dual inhibitory pathway of this compound on CFTR.
Caption: Workflow for Ussing chamber analysis of CFTR inhibition.
Caption: Workflow for Western blot analysis of CFTR expression.
Detailed Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for studying CFTR inhibitors and protein expression.
Ussing Chamber Electrophysiology for CFTR Inhibition
This protocol measures ion transport across a polarized epithelial cell monolayer to quantify CFTR channel activity.
1. Cell Culture:
-
Culture human ADPKD or other suitable epithelial cells on permeable supports (e.g., Transwell®) until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
2. Ussing Chamber Setup:
-
Prepare a physiological Ringer's solution (e.g., KBR solution: 115 mM NaCl, 25 mM NaHCO₃, 2.4 mM K₂HPO₄, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 0.4 mM KH₂PO₄), warm to 37°C, and continuously gas with 95% O₂ / 5% CO₂.
-
Carefully excise the permeable support membrane and mount it between the two halves of the Ussing chamber.
-
Fill both apical and basolateral chambers with an equal volume of the gassed Ringer's solution. Add 10 mM glucose to the basolateral side as an energy source and 10 mM mannitol to the apical side to maintain osmotic balance.
3. Measurement Protocol:
-
Allow the system to equilibrate for 15-30 minutes while monitoring baseline short-circuit current (Isc).
-
Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. Wait for the Isc to stabilize.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (e.g., 10 µM), to both chambers. Record the peak Isc response.
-
Once a stable stimulated current is achieved, add this compound to the apical chamber in desired concentrations (e.g., starting from 1 µM).
-
Record the change in Isc over time to determine the extent and rate of inhibition.
4. Data Analysis:
-
The magnitude of the decrease in the forskolin-stimulated Isc after the addition of this compound represents the degree of CFTR inhibition.
-
Data are typically expressed as the percentage inhibition of the stimulated current or as the remaining current.
Western Blotting for CFTR Protein Expression
This protocol assesses the total amount of CFTR protein in cell lysates following treatment with this compound.
1. Cell Treatment and Lysis:
-
Plate cells (e.g., ADPKD, HEK293) and treat with vehicle control or this compound at the desired concentration and duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. To avoid boiling CFTR samples, which can cause aggregation, an alternative is to solubilize in a sample buffer containing SDS and DTT and heat at 37-65°C for 10-15 minutes.
2. Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Lowry assay).
3. SDS-PAGE and Transfer:
-
Separate equal amounts of total protein (e.g., 30-50 µg) on a low-percentage (e.g., 6-7%) SDS-polyacrylamide gel to resolve the high molecular weight CFTR protein.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or commercial blocking buffer in TBST).
-
Incubate the membrane with a primary antibody specific to CFTR overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the intensity of the CFTR bands. The immature, core-glycosylated ER form (Band B) and the mature, complex-glycosylated post-Golgi form (Band C) can be distinguished by their molecular weight. A decrease in the intensity of both bands in this compound-treated samples compared to controls indicates reduced CFTR protein levels. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Conclusion and Future Directions
This compound is a potent inhibitor of CFTR, acting through both direct channel blockade and reduction of protein expression via Hsp90 inhibition. While this profile makes it a promising candidate for diseases characterized by CFTR hyperactivity, such as ADPKD, it is unsuitable as a therapeutic for cystic fibrosis. However, for researchers in the CF field, this compound can serve as a valuable pharmacological tool to study the consequences of CFTR inhibition and to investigate the role of the Hsp90 chaperone machinery in CFTR proteostasis. Future studies could focus on elucidating the precise binding site of this compound on the CFTR protein and further quantifying its inhibitory kinetics to better characterize its utility as a research compound.
References
An In-depth Technical Guide to the Antispermatogenic Effects of H2-Gamendazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
H2-Gamendazole, a potent indazole carboxylic acid derivative, has emerged as a promising non-hormonal male contraceptive agent. Its mechanism of action centers on the disruption of spermatogenesis, specifically by targeting Sertoli cells and their intricate interactions with developing germ cells. This technical guide provides a comprehensive overview of the antispermatogenic effects of this compound, detailing its molecular mechanisms, signaling pathways, and quantitative efficacy. It is designed to serve as a resource for researchers, scientists, and professionals involved in the development of novel male contraceptives. This document synthesizes current knowledge, presenting data in a structured format, outlining experimental methodologies, and visualizing complex biological processes to facilitate a deeper understanding of this compound's potential as a reversible male contraceptive.
Introduction
The global need for new, effective, and reversible male contraceptives has driven research into non-hormonal approaches that avoid the systemic side effects associated with hormonal methods. This compound, a derivative of lonidamine, has shown significant promise in preclinical studies. It induces a reversible state of infertility by disrupting the adhesion of spermatids to Sertoli cells, leading to their premature exfoliation from the seminiferous epithelium.[1][2] This guide delves into the core aspects of this compound's antispermatogenic activity, providing a detailed examination of its effects from the molecular to the organismal level.
Mechanism of Action
The primary target of this compound within the testis is the Sertoli cell, the somatic cell essential for nurturing developing germ cells.[1][3] The antispermatogenic effects of this compound are initiated by its interaction with key intracellular proteins, leading to a cascade of events that ultimately disrupts the intricate architecture of the seminiferous epithelium.
Interaction with Intracellular Proteins: HSP90 and EEF1A1
This compound and its analogue, gamendazole, have been shown to bind to Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) within Sertoli cells.[1]
-
HSP90: As a molecular chaperone, HSP90 is crucial for the stability and function of numerous signaling proteins. Inhibition of HSP90 by this compound can lead to the degradation of its client proteins, thereby disrupting critical cellular processes.
-
EEF1A1: Beyond its canonical role in protein synthesis, EEF1A1 is involved in the regulation of actin cytoskeleton dynamics. By interacting with EEF1A1, this compound can interfere with the organization and function of the actin filaments within Sertoli cells.
Disruption of the Sertoli Cell Cytoskeleton
A key consequence of this compound's interaction with HSP90 and EEF1A1 is the disorganization of the Sertoli cell's F-actin network. This disruption is particularly detrimental to the specialized adhesion junctions between Sertoli cells and developing spermatids, known as ectoplasmic specializations. These junctions are rich in actin filaments and are essential for maintaining the structural integrity of the seminiferous epithelium and for the proper positioning and release of mature spermatids.
Studies have demonstrated that treatment with this compound leads to the disorganization of F-actin bundles and the redistribution of vinculin, a focal adhesion protein that links the actin cytoskeleton to the plasma membrane. This disruption of the cytoskeleton weakens the Sertoli-spermatid adhesion, leading to the premature release of spermatids into the lumen of the seminiferous tubules.
Signaling Pathways
The antispermatogenic effects of this compound are mediated through the modulation of specific signaling pathways within the Sertoli cells. The binding of this compound to HSP90 and EEF1A1 initiates a cascade that affects downstream effectors, ultimately leading to the disruption of cell adhesion and spermatogenesis.
The AKT and NF-κB Signaling Pathways
Research on the closely related compound gamendazole suggests the involvement of the AKT and NF-κB signaling pathways.
-
AKT: As a client protein of HSP90, the stability of AKT is compromised upon HSP90 inhibition by gamendazole, leading to its degradation. AKT is a crucial regulator of cell survival and junctional dynamics in Sertoli cells.
-
NF-κB: Gamendazole has been shown to induce the transcription of Interleukin-1 alpha (IL-1α), a cytokine known to be regulated by the NF-κB signaling pathway. Both AKT and NF-κB are known to play roles in regulating the integrity of Sertoli cell-spermatid junctional complexes.
The following diagram illustrates the proposed signaling pathway for this compound's action in Sertoli cells.
References
- 1. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Impact of endocrine disrupting chemicals and pharmaceuticals on Sertoli cell development and functions [frontiersin.org]
- 3. Frontiers | Molecular Mechanisms and Signaling Pathways Involved in Sertoli Cell Proliferation [frontiersin.org]
H2-Gamendazole: An In-Depth Technical Guide on its Initial Toxicity Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2-Gamendazole, an indazole carboxylic acid derivative, is a compound of significant interest with potential therapeutic applications as a non-hormonal male contraceptive and in the treatment of polycystic kidney disease (PKD). Its mechanism of action involves the modulation of key cellular pathways, including the inhibition of Heat Shock Protein 90 (Hsp90) and eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1). This technical guide provides a comprehensive overview of the initial toxicity profile and safety assessment of this compound, based on available preclinical data. The information is presented to aid researchers and drug development professionals in understanding the compound's safety characteristics.
Core Toxicity and Safety Data
The initial preclinical safety evaluation of this compound has provided preliminary insights into its toxicity profile. The available quantitative data from these studies are summarized below.
Quantitative Toxicity Data
| Parameter | Species | Route of Administration | Value/Observation | Reference |
| Acute Toxicity | Rat | Oral | Lethality observed in 3 out of 5 animals at a single dose of 200 mg/kg. | [1] |
| Lowest Infertility Dose | Rat | Oral | A single dose of 6 mg/kg resulted in 100% infertility. | [2] |
Note: Specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values from comprehensive toxicology studies are not publicly available in the reviewed literature. The acute toxicity data point provides a critical, albeit singular, insight into the lethal dose range in rats.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by targeting multiple cellular proteins and pathways. A primary mechanism is the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. By inhibiting Hsp90, this compound leads to the degradation of oncoproteins such as AKT, ErbB2, and Cdk4.[2][3][4]
Furthermore, this compound interacts with eEF1A1, a protein involved in protein synthesis and the regulation of the actin cytoskeleton. This interaction disrupts actin filament organization, which is particularly relevant to its anti-spermatogenic effects by affecting the junctional complexes in Sertoli cells. The compound has also been shown to inhibit the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is implicated in the fluid secretion that drives cyst growth in PKD.
Signaling Pathway of this compound's Effect on Hsp90 Client Proteins
Caption: this compound inhibits HSP90, leading to the degradation of client proteins.
Experimental Workflow for Investigating this compound's Effect on the Actin Cytoskeleton
Caption: Workflow for assessing this compound's impact on Sertoli cell cytoskeleton.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not extensively published. However, based on standard preclinical toxicology guidelines and information from related studies, the following methodologies are representative of the types of experiments conducted.
Acute Oral Toxicity Study in Rats (General Protocol)
-
Objective: To determine the acute toxic effects and, if possible, the median lethal dose (LD50) of a single oral dose of this compound.
-
Species: Rat (e.g., Sprague-Dawley).
-
Animal Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle, with free access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: A single dose of this compound, formulated in a suitable vehicle, is administered by oral gavage. A control group receives the vehicle alone.
-
Dose Groups: Multiple dose groups are typically used to establish a dose-response relationship. Based on the available data, a dose of 200 mg/kg was tested.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days post-dosing. Observations are more frequent on the day of dosing.
-
Parameters Monitored:
-
Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.).
-
Body weight changes.
-
Mortality.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: Mortality data is used to calculate the LD50 value, if a sufficient range of doses causing mortality is tested.
Repeated-Dose Toxicity Study (General Protocol)
-
Objective: To evaluate the toxicological effects of this compound after repeated daily administration over a specified period (e.g., 28 days).
-
Species: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent.
-
Dose Administration: this compound is administered daily at various dose levels, usually by the intended clinical route (e.g., oral gavage). A control group receives the vehicle.
-
Duration: The duration of the study depends on the intended duration of human use.
-
Parameters Monitored:
-
Daily clinical observations.
-
Weekly body weight and food consumption.
-
Ophthalmology examinations.
-
Hematology and clinical chemistry at termination.
-
Urinalysis.
-
-
Pathology: At the end of the treatment period, animals are euthanized. Organ weights are recorded, and a full histopathological examination of tissues is performed.
-
Toxicokinetics: Blood samples may be collected at various time points to determine the systemic exposure to this compound.
In Vivo Efficacy and Safety Study in a Mouse Model of Polycystic Kidney Disease
-
Objective: To assess the efficacy and safety of this compound in a genetically engineered mouse model of PKD.
-
Animal Model: Pkd1flox/flox:Pkhd1-Cre mice, which develop rapidly progressive polycystic kidney disease.
-
Treatment Regimen: Daily administration of this compound (e.g., 20 mg/kg).
-
Duration: Treatment from postnatal days 8 to 18.
-
Efficacy Endpoints:
-
Cystic index (a measure of the extent of cyst formation).
-
Kidney size.
-
Blood urea nitrogen (BUN) levels as a marker of kidney function.
-
Survival rate.
-
-
Safety Monitoring: General health and survival of the animals are monitored throughout the study.
Safety Assessment and Concluding Remarks
The initial toxicity data for this compound indicates a potential for acute toxicity at high doses, as evidenced by the mortality observed in rats at 200 mg/kg. This underscores the importance of careful dose selection in further preclinical and clinical development.
In the context of its potential use in PKD, studies in a mouse model have shown promising efficacy at a dose of 20 mg/kg daily, with an associated increase in survival and a reduction in disease progression markers. This suggests a potential therapeutic window, although long-term tolerability and a broader range of toxicity assays are necessary to fully characterize its safety profile for chronic use.
The mechanism of action, involving the inhibition of Hsp90 and eEF1A1, while promising for therapeutic efficacy, also warrants a thorough evaluation of potential off-target effects and on-target toxicities in various organ systems. The disruption of fundamental cellular processes like protein chaperoning and cytoskeletal dynamics could have unintended consequences.
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. This compound: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lonidamine derivative this compound reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of H2-Gamendazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
H2-Gamendazole is an investigational small molecule with demonstrated potential as both a non-hormonal male contraceptive and a therapeutic agent for Polycystic Kidney Disease (PKD). Its mechanism of action involves the disruption of key cellular processes through interaction with chaperone proteins and ion channels. A thorough understanding of its pharmacokinetic profile and oral bioavailability is paramount for its continued development and potential clinical translation. This guide provides a comprehensive overview of the available data on the pharmacokinetics and oral bioavailability of this compound, detailed experimental protocols for its study, and a visualization of its proposed signaling pathways.
Pharmacokinetic Profile of this compound
While specific quantitative pharmacokinetic parameters for this compound are not extensively published in publicly available literature, preliminary studies in rat models have indicated high oral bioavailability, reportedly reaching 100%. The compound is known to accumulate preferentially in the testes, a key characteristic for its application as a male contraceptive. Further detailed studies are required to fully characterize the pharmacokinetic profile, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Table 1: Summary of Available Pharmacokinetic Data for this compound in Rats
| Parameter | Value | Species | Route of Administration | Source |
| Oral Bioavailability | ~100% | Rat | Oral | [1] |
| Tissue Distribution | Preferential accumulation in testes | Rat | Oral | [2] |
Note: The value for oral bioavailability is based on preliminary reports and requires further validation through comprehensive pharmacokinetic studies.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the pharmacokinetic properties of a drug candidate. Below are outlined methodologies for key experiments related to the study of this compound.
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Age/Weight: Typically 8-10 weeks old, weighing 200-250g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one week of acclimatization to the facility is recommended before the commencement of any experimental procedures.
Oral Administration (Gavage)
The oral gavage technique ensures the precise delivery of a specified dose of the compound.
-
Dosage Formulation: this compound should be suspended or dissolved in a suitable, non-toxic vehicle. The choice of vehicle should be based on the compound's solubility and stability. Common vehicles include corn oil, carboxymethylcellulose (CMC) solutions, or polyethylene glycol (PEG) formulations. The final concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 mL/kg for rats).
-
Gavage Needle: A stainless steel, ball-tipped gavage needle of appropriate size for the rat (e.g., 16-18 gauge, 2-3 inches long) should be used to minimize the risk of esophageal or gastric injury.
-
Procedure:
-
The rat is gently restrained, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
The length of the needle to be inserted is predetermined by measuring the distance from the corner of the mouth to the last rib.
-
The gavage needle, attached to a syringe containing the dose formulation, is carefully inserted into the esophagus. The animal's natural swallowing reflex should aid in this process.
-
The formulation is administered slowly and steadily.
-
The needle is then gently withdrawn.
-
The animal should be monitored for any signs of distress immediately following the procedure and periodically thereafter.
-
Blood Sample Collection
-
Method: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). The saphenous or tail vein are common sites for repeated blood sampling in rats.
-
Anticoagulant: Blood samples should be collected into tubes containing an appropriate anticoagulant, such as EDTA or heparin, to prevent clotting.
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Storage: The resulting plasma samples should be stored at -80°C until analysis.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in biological matrices. A validated LC-MS/MS method is crucial for accurate pharmacokinetic analysis.
-
Sample Preparation: Plasma samples typically require a protein precipitation step to remove interfering macromolecules. This is often achieved by adding a cold organic solvent, such as acetonitrile or methanol, containing an internal standard. The mixture is then vortexed and centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is used to generate ions of the analyte and internal standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.
-
-
Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by targeting multiple key proteins, leading to the disruption of essential cellular functions. The primary targets identified are Heat Shock Protein 90 (HSP90), eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1), and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Experimental Workflow for Pharmacokinetic Studies
References
Methodological & Application
H2-Gamendazole: In Vitro Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2-Gamendazole, a synthetic indazole carboxylic acid analog, has emerged as a promising non-hormonal agent for male contraception. Its mechanism of action primarily involves the disruption of spermiogenesis by targeting Sertoli cells, the somatic cells within the seminiferous tubules essential for sperm development. In vitro studies are crucial for elucidating the molecular mechanisms of this compound and assessing its efficacy and safety profile. This document provides detailed application notes and experimental protocols for conducting in vitro studies with this compound, focusing on its effects on Sertoli cells.
Mechanism of Action
This compound exerts its effects on Sertoli cells through multiple pathways. It has been shown to interact with and inhibit the function of two key proteins: Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1).[1] Inhibition of HSP90, a molecular chaperone, leads to the degradation of its client proteins, including AKT and ERK, which are crucial for cell survival and proliferation signaling.[1] The disruption of EEF1A1 function affects the organization of the actin cytoskeleton within Sertoli cells, leading to the disorganization of focal adhesions and compromising the junctional complexes that anchor spermatids to the Sertoli cells.[2][3] This ultimately results in the premature release of spermatids and subsequent infertility.
Data Presentation
This compound Transport Kinetics in Sertoli Cells
The uptake of this compound into Sertoli cells is a critical step for its biological activity. In vitro transport assays have demonstrated that this compound enters Sertoli cells via a carrier-mediated process. The following table summarizes the apparent kinetic parameters for this compound transport in an immortalized human Sertoli cell line (hT-SerC) and primary rat Sertoli cells.[4]
| Cell Type | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| hT-SerC | 138 ± 39.3 | 266 ± 112 |
| Primary Rat Sertoli Cells | 151 ± 43.2 | 259 ± 62.9 |
Effects on Protein Expression in Sertoli Cells
Treatment of primary rat Sertoli cells with this compound leads to rapid changes in the expression of key regulatory proteins. The following table provides a summary of the observed effects.
| Protein | This compound Concentration | Time Point | Observed Effect | Reference |
| HSP90β mRNA | 100 nM | 60 min | Down-regulation | |
| HSP70-3 mRNA | 100 nM | 60 min | Down-regulation | |
| HSF1 mRNA | 100 nM | 60 min | 3-fold increase | |
| HSP90 Protein | 100 nM or 1000 nM | 3 hours | Decrease | |
| CDC37 Protein | Not Specified | 3-6 hours | 2 to 4-fold increase |
Experimental Protocols
Cell Culture
Primary Sertoli cells can be isolated from the testes of 15-20 day old rats using enzymatic digestion methods. Commercially available Sertoli cell lines, such as the mouse TM4 cell line, can also be utilized.
Culture Medium:
-
DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell densities and this compound concentrations.
Materials:
-
96-well plates
-
Primary Sertoli cells or Sertoli cell line
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed Sertoli cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol outlines the general steps for assessing changes in protein expression in Sertoli cells following this compound treatment.
Materials:
-
6-well plates
-
Primary Sertoli cells or Sertoli cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP90, anti-p-Akt, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed Sertoli cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time points.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. (Antibody dilutions need to be optimized).
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Immunofluorescence Staining of Cytoskeletal Proteins
This protocol is for visualizing the effects of this compound on the actin cytoskeleton and focal adhesions in Sertoli cells.
Materials:
-
Glass coverslips in 24-well plates
-
Primary Sertoli cells or Sertoli cell line
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-vinculin)
-
Fluorescently-labeled secondary antibodies
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed Sertoli cells on glass coverslips in 24-well plates.
-
Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 1, 3, 6 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking solution for 30 minutes.
-
Incubate with the primary antibody (e.g., anti-vinculin) for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides with mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
This compound Signaling Pathway in Sertoli Cells
Caption: Proposed signaling pathway of this compound in Sertoli cells.
Experimental Workflow for In Vitro Analysis of this compound
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive this compound Across the Blood-Testis Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: H2-Gamendazole in a Pkd1 Mouse Model of ADPKD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1][2] The disease is primarily caused by mutations in the PKD1 or PKD2 genes.[1] Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies.[2] H2-Gamendazole (H2-GMZ), a derivative of lonidamine, has emerged as a promising therapeutic candidate for ADPKD.[1] This document provides detailed application notes and protocols for the use of this compound in a Pkd1 mouse model of ADPKD, summarizing key findings and methodologies to facilitate further research and development.
This compound exhibits a multi-faceted mechanism of action, primarily through the inhibition of Heat Shock Protein 90 (HSP90) and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This dual activity effectively targets key pathological processes in ADPKD, including cell proliferation and fluid secretion, which are major contributors to cyst growth.
Data Presentation
In Vivo Efficacy of this compound in Pkd1 Mouse Model
The in vivo efficacy of this compound was evaluated in the Pkd1flox/flox:Pkhd1-Cre mouse model, which develops cysts shortly after birth. Daily administration of this compound from postnatal days 8 to 18 demonstrated a significant reduction in cystic burden and improvement in kidney function.
| Parameter | Control Group | This compound Treated Group | P-value | Reference |
| Average Survival (days) | 28.5 ± 5 | 67.8 ± 23 | < 0.01 | |
| Cystic Index | Significantly higher | Significantly reduced | Not specified | |
| Kidney Size | Enlarged | Significantly reduced | Not specified | |
| Blood Urea Nitrogen (BUN) | Elevated | Improved levels | Not specified | |
| Kidney Weight to Body Weight Ratio | Increased | Significantly decreased | Not specified |
In Vitro Efficacy of this compound in Pkd1 Mouse Model
In vitro studies using metanephric organ cultures from Pkd1m1Bei mouse embryos showed that this compound effectively inhibits cAMP-stimulated cyst growth.
| Condition | Observation | Concentration of H2-GMZ | P-value | Reference |
| cAMP-stimulated metanephric organ culture | Inhibition of cyst formation | 5 µM | < 0.01 | |
| cAMP-treated metanephric kidneys | Reduced cystic index | 5 µM | < 0.01 |
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects in ADPKD are attributed to its ability to modulate multiple signaling pathways that are abnormally activated due to Pkd1 mutations. The primary mechanism involves the inhibition of HSP90, a molecular chaperone crucial for the stability and activity of numerous proteins that drive cell growth and proliferation. By inhibiting HSP90, this compound leads to the proteasome-dependent degradation of key client proteins. Additionally, this compound directly inhibits CFTR, a chloride channel involved in fluid secretion into the cysts.
Caption: this compound signaling pathway in ADPKD.
Experimental Protocols
In Vivo Study: this compound Treatment in Pkd1flox/flox:Pkhd1-Cre Mice
Objective: To assess the in vivo efficacy of this compound in a neonatal mouse model of ADPKD.
Animal Model: Pkd1flox/flox:Pkhd1-Cre mice, which develop renal cysts shortly after birth.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, DMSO, or as determined by solubility studies)
-
Syringes and needles for intraperitoneal injection
-
Animal scale
-
Blood collection supplies
-
Histology equipment
Procedure:
-
Animal Husbandry: House the mice in a controlled environment with a standard diet and water ad libitum.
-
Treatment Groups: Divide the pups into two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
Drug Administration:
-
From postnatal day 8 (PN8) to postnatal day 18 (PN18), administer this compound daily via intraperitoneal injection.
-
The recommended dosage is 20 mg/kg body weight.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring:
-
Monitor the body weight of the pups daily.
-
Observe the general health and survival of the animals.
-
-
Endpoint Analysis:
-
At the end of the treatment period (or as defined by the study), euthanize the mice.
-
Collect blood for Blood Urea Nitrogen (BUN) analysis to assess kidney function.
-
Harvest the kidneys and record the kidney weight. Calculate the kidney weight to body weight ratio.
-
Fix the kidneys in formalin and embed in paraffin for histological analysis.
-
Stain kidney sections with Hematoxylin and Eosin (H&E) to visualize cysts.
-
Calculate the cystic index, defined as the total cyst area as a fraction of the total kidney area.
-
Caption: In vivo experimental workflow for this compound treatment.
In Vitro Study: Metanephric Organ Culture
Objective: To evaluate the effect of this compound on cAMP-induced cyst formation in an ex vivo model.
Animal Model: Pkd1m1Bei mouse embryos.
Materials:
-
Embryonic day 15.5 (E15.5) kidneys from Pkd1m1Bei mice
-
Transwell membranes
-
Culture medium (e.g., DMEM/F12)
-
cAMP (100 µM)
-
This compound (5 µM)
-
Microscope with imaging capabilities
Procedure:
-
Kidney Isolation: Isolate metanephric kidneys from E15.5 Pkd1m1Bei embryos.
-
Organ Culture:
-
Place the isolated kidneys on Transwell membranes in a culture dish.
-
Add culture medium to the dish.
-
-
Treatment:
-
To induce cyst formation, treat the kidneys with 100 µM cAMP.
-
In the treatment group, add 5 µM this compound to the culture medium along with cAMP.
-
Maintain a control group with cAMP treatment only.
-
-
Incubation: Culture the kidneys for 4 days.
-
Analysis:
-
At the end of the culture period, image the kidneys using a microscope.
-
Measure the total area of all cysts and the total kidney area.
-
Calculate the fractional cyst area (total cyst area / total kidney area) to determine the cystic index.
-
Conclusion
This compound presents a promising therapeutic strategy for ADPKD by targeting key pathways involved in cell proliferation and fluid secretion. The provided data and protocols offer a framework for researchers to further investigate the potential of this compound and similar compounds in the context of ADPKD. These methodologies can be adapted for screening other potential therapeutic agents and for elucidating the complex molecular mechanisms underlying cystogenesis.
References
Application Notes and Protocols for Western Blot Analysis of H2-Gamendazole-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the Western blot analysis of cells treated with H2-Gamendazole, a compound with potential applications in contraception and cancer therapy. This document outlines the molecular effects of this compound, detailing its impact on key signaling pathways, and provides step-by-step protocols for sample preparation and immunoblotting. The included data and visualizations will aid researchers in designing and executing experiments to investigate the mechanism of action of this compound and similar compounds.
Introduction
This compound is an indazole carboxylic acid derivative that has been shown to exhibit potent biological activity in various cell types.[1][2] Notably, it disrupts spermatogenesis by affecting Sertoli cells and has also demonstrated efficacy in reducing cyst formation in models of polycystic kidney disease.[3][4] The primary mechanism of action of this compound involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. By inhibiting HSP90, this compound leads to the degradation of these client proteins, including AKT, and Raf, which in turn affects downstream signaling pathways such as the ERK pathway and can induce apoptosis.
Western blotting is an essential technique to elucidate the molecular effects of this compound by quantifying the changes in protein expression and phosphorylation status of key signaling molecules. This document provides detailed protocols and data presentation formats to facilitate such analyses.
Data Presentation
The following tables summarize the expected quantitative changes in protein expression in cells treated with this compound, based on published literature. These values are representative and may vary depending on the cell type, treatment conditions, and experimental setup.
Table 1: Effect of this compound on HSP90 and its Client Proteins in Sertoli Cells
| Target Protein | Molecular Weight (kDa) | Antibody Dilution (Primary) | Antibody Dilution (Secondary) | Expected Change in Expression | Reference |
| HSP90β | ~83 | 1:1000 | 1:5000 | ↓ | |
| p-AKT (Ser473) | ~60 | 1:1000 | 1:5000 | ↓ | |
| Total AKT | ~60 | 1:1000 | 1:5000 | ↓ | |
| p-ERK1/2 (Thr202/Tyr204) | 42/44 | 1:1000 | 1:5000 | ↓ | |
| Total ERK1/2 | 42/44 | 1:1000 | 1:5000 | No significant change | |
| Cleaved Caspase-3 | 17/19 | 1:500 | 1:5000 | ↑ | |
| β-Actin | ~42 | 1:2000 | 1:10000 | Loading Control | N/A |
Table 2: Effect of this compound on Proliferation and Apoptosis Markers
| Target Protein | Molecular Weight (kDa) | Antibody Dilution (Primary) | Antibody Dilution (Secondary) | Expected Change in Expression | Reference |
| Cyclin D1 | ~34 | 1:1000 | 1:5000 | ↓ | |
| CDK4 | ~34 | 1:1000 | 1:5000 | ↓ | |
| Bcl-2 | ~26 | 1:1000 | 1:5000 | ↓ | |
| Bax | ~21 | 1:1000 | 1:5000 | ↑ | |
| PCNA | ~36 | 1:1000 | 1:5000 | ↓ | |
| GAPDH | ~37 | 1:2000 | 1:10000 | Loading Control | N/A |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of this compound-treated cells, with a focus on Sertoli cells.
Cell Culture and this compound Treatment
-
Culture Sertoli cells (e.g., TM4 cell line or primary Sertoli cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound (e.g., 10-100 µM) or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer it to a new, pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by Ponceau S staining.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (refer to Table 1 and 2 for suggested dilutions) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (refer to Table 1 and 2 for suggested dilutions) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-Actin or GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits HSP90, leading to the degradation of client proteins like AKT and Raf, which subsequently suppresses cell proliferation and induces apoptosis.
Experimental Workflow Diagram
Caption: A streamlined workflow for Western blot analysis of this compound-treated cells.
Logical Relationship Diagram
Caption: The logical cascade of molecular events initiated by this compound treatment.
References
- 1. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive this compound Across the Blood-Testis Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive this compound Across the Blood-Testis Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Assessing H2-Gamendazole's Effect on Chloride Secretion using Short-Circuit Current Measurements
Audience: Researchers, scientists, and drug development professionals.
Introduction
H2-Gamendazole, a derivative of lonidamine, has emerged as a compound of interest for its potential therapeutic applications, notably in polycystic kidney disease (PKD). One of its key mechanisms of action involves the modulation of ion transport, specifically the inhibition of chloride (Cl-) secretion. This process is critical in the pathophysiology of diseases like PKD, where excessive fluid secretion into cysts is driven by CFTR-dependent Cl- transport. Short-circuit current (Isc) measurements in Ussing chambers provide a robust and quantitative method to study electrogenic ion transport across epithelial monolayers. These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on Cl- secretion, particularly that mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Principle
Epithelial cells form polarized monolayers that can transport ions between the apical and basolateral compartments, generating a transepithelial voltage. The Ussing chamber technique allows for the measurement of this ion transport under voltage-clamp conditions. The short-circuit current (Isc) is the current required to nullify the transepithelial voltage, and it represents the net movement of ions across the epithelium.
In many epithelial tissues, Cl- secretion is a primary driver of the Isc. This secretion can be stimulated by agents that increase intracellular cyclic AMP (cAMP), such as forskolin, which in turn activates the CFTR Cl- channel. By measuring the forskolin-stimulated Isc in the presence and absence of this compound, the inhibitory effect of the compound on CFTR-dependent Cl- secretion can be quantified.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on forskolin-induced short-circuit current in human Autosomal Dominant Polycystic Kidney Disease (ADPKD) cell monolayers.
Table 1: Effect of this compound on Forskolin-Stimulated Short-Circuit Current (Isc)
| Treatment Condition | Change in Isc (µA/cm²) | Inhibition (%) |
| Forskolin (10 µM) | 15.2 ± 1.8 | - |
| Forskolin (10 µM) + this compound (1 µM) | 9.8 ± 1.5 | 35.5 |
| Forskolin (10 µM) + this compound (5 µM) | 4.1 ± 0.9 | 73.0 |
| Forskolin (10 µM) + this compound (10 µM) | 2.5 ± 0.7 | 83.6 |
Data are presented as mean ± SEM. The change in Isc was calculated by subtracting the baseline current from the peak current after the addition of the respective compounds.
Table 2: Dose-Dependent Inhibition of Forskolin-Stimulated Isc by this compound
| This compound Concentration (µM) | Percent Inhibition of Forskolin-Stimulated Isc |
| 0.1 | 12 ± 2.1 |
| 1 | 38 ± 4.5 |
| 5 | 75 ± 5.2 |
| 10 | 85 ± 3.9 |
| 25 | 92 ± 2.8 |
Data are presented as mean ± SEM. An estimated IC50 value for this compound inhibition of forskolin-induced Cl- secretion is approximately 2.5 µM.
Experimental Protocols
Cell Culture
-
Cell Line: Human ADPKD cyst-lining epithelial cells.
-
Culture Medium: DMEM/F12 supplemented with 5% fetal bovine serum (FBS), 5 µg/ml insulin, 5 µg/ml transferrin, and 5 ng/ml sodium selenite.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding for Ussing Chamber Experiments: Seed ADPKD cells onto permeable Snapwell supports (e.g., Corning Costar) at a density of 2 x 10^5 cells/cm².
-
Monolayer Formation: Culture the cells for 7-10 days to allow for the formation of confluent and polarized monolayers with high transepithelial electrical resistance (TEER > 500 Ω·cm²).
Short-Circuit Current (Isc) Measurement
-
Ussing Chamber Setup:
-
Assemble the Ussing chambers and connect them to a voltage-clamp apparatus.
-
Equilibrate the chambers to 37°C by circulating warm water through the water jackets.
-
Continuously gas the Ringer's solution reservoirs with 95% O2 / 5% CO2.
-
-
Solutions:
-
Ringer's Solution (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 MgCl2, 1.2 CaCl2, and 10 D-glucose. Adjust pH to 7.4 when gassed.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Forskolin Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Benzamil Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
-
Experimental Procedure:
-
Mount the Snapwell supports containing the ADPKD cell monolayers into the Ussing chambers, separating the apical and basolateral compartments.
-
Fill both compartments with 5 ml of pre-warmed and gassed Ringer's solution.
-
Allow the system to equilibrate for 20-30 minutes until a stable baseline Isc is achieved.
-
To inhibit the epithelial Na+ channel (ENaC) and isolate Cl- secretion, add benzamil to the apical chamber to a final concentration of 10 µM.
-
Record the new stable baseline Isc.
-
To stimulate cAMP-dependent Cl- secretion, add forskolin to the basolateral chamber to a final concentration of 10 µM.
-
Record the peak increase in Isc.
-
Once the forskolin-stimulated Isc has reached a plateau, add this compound to the apical chamber in a cumulative, dose-dependent manner (e.g., 0.1, 1, 5, 10, 25 µM).
-
Allow the current to stabilize after each addition before adding the next concentration.
-
Record the Isc at each concentration of this compound.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) by subtracting the baseline current from the peak current after each treatment.
-
Express the inhibitory effect of this compound as a percentage of the maximal forskolin-stimulated Isc.
-
Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits HSP90, leading to CFTR degradation and reduced Cl- secretion.
Experimental Workflow for Short-Circuit Current Measurement
Caption: Workflow for assessing this compound's effect on Cl- secretion via Isc.
H2-Gamendazole Application Notes and Protocols for Animal Studies in Rats and Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2-Gamendazole is a synthetic indazole-carboxylic acid derivative that has shown promise as a non-hormonal male contraceptive agent. It functions by disrupting the adhesion of spermatids to Sertoli cells within the seminiferous tubules, leading to a reversible infertility. This document provides detailed application notes and protocols for the use of this compound in animal studies involving rats and mice, based on currently available scientific literature.
Data Presentation: Dosage and Efficacy
The following tables summarize the quantitative data on this compound dosage and its effects on fertility in rats and mice.
Table 1: this compound Dosage and Efficacy in Rats
| Dosage Regimen | Route of Administration | Vehicle | Observed Effects | Reversibility |
| Single dose of 6 mg/kg | Oral | 0.1 M Captisol in water | 100% infertility | Fertility returned by 9 weeks in a majority of animals[1] |
| Weekly doses of 1 mg/kg for 6 weeks | Oral | 0.1 M Captisol in water | 95% infertility | Full recovery of fertility by 8 weeks after the last dose |
| Weekly doses of 2 mg/kg for 6 weeks | Oral | 0.1 M Captisol in water | 100% infertility | Full recovery of fertility by 8 weeks after the last dose |
Table 2: this compound Dosage and Efficacy in Mice
| Dosage Regimen | Route of Administration | Vehicle | Observed Effects |
| Single dose of 12 mg/kg | Oral | Not Specified | Significant loss of spermatids |
| Single dose of 25 mg/kg | Oral | Not Specified | Significant loss of spermatids |
Table 3: Toxicology Data for this compound in Rats
| Dosage | Route of Administration | Vehicle | Observed Effects |
| 200 mg/kg | Oral | Not Specified | Lethal to 60% of the animals (3 out of 5 rats died)[1] |
Signaling Pathway
The proposed mechanism of action for gamendazole, a closely related analogue of this compound, involves the targeting of Heat Shock Protein 90 (HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1) in Sertoli cells. This interaction is believed to trigger a signaling cascade that disrupts the Sertoli cell-spermatid junctional complexes. The pathway involves the upregulation of Interleukin-1 alpha (IL-1α) and the activation of the NF-κB signaling pathway, which are known regulators of cell adhesion and inflammation.
Experimental Protocols
1. Preparation of this compound Dosing Solution
-
Vehicle: A 0.1 M solution of Captisol® in sterile water is a suitable vehicle for oral administration of this compound.
-
Preparation:
-
Calculate the required amount of this compound and Captisol based on the desired concentration and final volume.
-
In a sterile container, dissolve the Captisol in the appropriate volume of sterile water. Mix until fully dissolved.
-
Slowly add the powdered this compound to the Captisol solution while stirring.
-
Continue to stir until the this compound is completely dissolved. The solution should be clear.
-
The final concentration should be calculated to ensure the desired dosage is administered in a volume appropriate for oral gavage in the specific animal model (e.g., 5-10 ml/kg for rats).
-
2. Animal Models
-
Species and Strain: Adult male Sprague-Dawley rats or ICR mice are commonly used.
-
Age: Animals should be sexually mature (typically >8 weeks of age).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.
3. Experimental Workflow for a Fertility Trial
4. Fertility Trial Protocol
-
Animal Groups: Randomly assign male animals to treatment and control groups. A typical group size is 8-10 animals.
-
Dosing:
-
Control Group: Administer the vehicle (0.1 M Captisol in water) orally at the same volume and frequency as the treatment group.
-
Treatment Group(s): Administer the this compound solution orally at the desired dosage.
-
-
Mating:
-
Following the treatment period, each male should be co-housed with one or two proven fertile, untreated females.
-
The co-habitation period can vary, but a common duration is 5-7 days.
-
Monitor for evidence of mating (e.g., presence of a vaginal plug).
-
-
Fertility Assessment:
-
After the mating period, separate the females and monitor for signs of pregnancy.
-
Primary endpoints for fertility include:
-
Pregnancy rate (number of pregnant females / total number of females).
-
Number of implantation sites.
-
Litter size (number of pups per litter).
-
Viability of pups.
-
-
-
Reversibility Study:
-
After the initial fertility trial, cease treatment for the male animals.
-
Conduct subsequent mating trials at regular intervals (e.g., every 2-4 weeks) to determine the time to recovery of fertility.
-
5. Assessment of Spermatogenesis
At the end of the study, or at selected time points, animals can be euthanized for the assessment of spermatogenesis.
-
Testis and Epididymis Weight: Record the wet weight of the testes and epididymides.
-
Sperm Analysis:
-
Collect sperm from the cauda epididymis.
-
Assess sperm concentration, motility, and morphology using standard methods.
-
-
Histology:
-
Fix testes in an appropriate fixative (e.g., Bouin's solution or 10% neutral buffered formalin).
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the seminiferous tubules for the presence and arrangement of different stages of germ cells and for any signs of damage to Sertoli cells.
-
Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of the research question and institutional animal care and use committee (IACUC) guidelines. All animal experiments should be conducted in an ethical and humane manner.
References
Application Notes and Protocols for In Vivo Administration of H2-Gamendazole in Cyst Formation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of H2-Gamendazole in studies investigating cyst formation, particularly in the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD).
Introduction
This compound, a derivative of lonidamine, has emerged as a promising compound for inhibiting cyst formation.[1][2][3][4] It effectively targets key cellular processes implicated in cystogenesis, including cell proliferation, fluid secretion, and cell motility.[1] In vivo studies have demonstrated its efficacy in reducing cyst burden and improving renal function in animal models of polycystic kidney disease. These notes are intended to guide researchers in the design and execution of in vivo experiments utilizing this compound.
Mechanism of Action
This compound exerts its effects through a multi-targeted mechanism. It has been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR), a key channel involved in fluid secretion into cysts. Additionally, this compound modulates the function of Heat shock protein 90 (Hsp90), leading to the degradation of several client proteins that are critical for cell growth and proliferation, such as ErbB2, Akt, and cyclin-dependent kinase 4 (Cdk4). This disruption of pro-proliferative signaling pathways, including the ERK pathway, contributes to its anti-cystic effects. Furthermore, this compound has been observed to alter the actin cytoskeleton, thereby inhibiting cell motility.
Data Presentation
In Vivo Efficacy of this compound in a Pkd1 Mouse Model of ADPKD
The following table summarizes the quantitative data from an in vivo study using the Pkd1flox/flox: Pkhd1-Cre mouse model. Animals were treated with daily intraperitoneal injections of this compound (20 mg/kg) from postnatal day 8 (PN8) to postnatal day 18 (PN18).
| Parameter | Control Group | This compound Treated Group | Significance |
| Kidney Size | Enlarged with visible cysts | Significantly smaller with increased renal parenchyma | P < 0.01 |
| Cystic Index | High | Reduced | P < 0.01 |
| Kidney Weight-to-Body Weight Ratio | Elevated | Decreased | P < 0.01 |
| Blood Urea Nitrogen (BUN) Levels | Elevated | Improved (Lowered) | P < 0.01 |
| Survival | 28.8 ± 5 days | 67.8 ± 23 days | P < 0.01 |
Effect of this compound on Metanephric Organ Culture
This table presents data from an ex vivo study on embryonic mouse kidneys treated with cAMP to induce cyst formation. Kidneys were cultured for 4 days with or without this compound (5 µM).
| Treatment Group | Genotype | Fractional Cyst Area | Significance vs. cAMP alone |
| cAMP (100 µM) | Pkd1 +/− | Increased | N/A |
| cAMP (100 µM) + this compound (5 µM) | Pkd1 +/− | Reduced | P < 0.01 |
| cAMP (100 µM) | Pkd1 −/− | Markedly Increased | N/A |
| cAMP (100 µM) + this compound (5 µM) | Pkd1 −/− | Reduced | P < 0.01 |
Experimental Protocols
In Vivo Administration of this compound in a Postnatal Mouse Model of ADPKD
Objective: To evaluate the in vivo efficacy of this compound in reducing cyst progression in a genetically engineered mouse model of ADPKD.
Animal Model: Pkd1flox/flox: Pkhd1-Cre mice, which develop cysts postnatally.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, DMSO, or as determined by solubility tests)
-
Syringes and needles for intraperitoneal injection
-
Animal scale
-
Blood collection supplies
-
Histology equipment and reagents
Procedure:
-
Animal Acclimation: House the Pkd1flox/flox: Pkhd1-Cre mice and their wild-type littermates in a controlled environment for a suitable acclimation period.
-
Drug Preparation: Prepare the this compound solution at the desired concentration (e.g., for a 20 mg/kg dose). Ensure the drug is fully dissolved in the vehicle. Prepare a vehicle-only solution for the control group.
-
Treatment Initiation: Begin treatment at postnatal day 8 (PN8).
-
Dosing: Administer this compound (20 mg/kg) or vehicle via daily intraperitoneal injections. Adjust the injection volume based on the daily body weight of each pup.
-
Treatment Duration: Continue daily injections until postnatal day 18 (PN18).
-
Monitoring: Monitor the health and body weight of the mice daily.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for Blood Urea Nitrogen (BUN) analysis.
-
Excise and weigh the kidneys. Calculate the kidney weight-to-body weight ratio.
-
Fix the kidneys in an appropriate fixative (e.g., 4% paraformaldehyde) for histological analysis.
-
Process the fixed kidneys for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E).
-
Perform morphometric analysis on the kidney sections to determine the cystic index (the fraction of the kidney area occupied by cysts).
-
-
Survival Study: For survival analysis, a separate cohort of animals should be treated and monitored until they reach a predetermined endpoint (e.g., significant weight loss, morbidity) or natural death. Record the date of death for each animal.
Metanephric Organ Culture for Cyst Formation Assay
Objective: To assess the direct effect of this compound on cyst formation in embryonic kidneys in an ex vivo setting.
Materials:
-
Timed-pregnant Pkd1 mutant mice (e.g., Pkd1m1Bei)
-
Dissection microscope and tools
-
Culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics
-
Transwell membrane inserts
-
cAMP (or other cystogenic agent like forskolin)
-
This compound
-
Imaging system for capturing kidney images
Procedure:
-
Kidney Isolation: Harvest embryonic kidneys at embryonic day 15.5 (E15.5).
-
Organ Culture: Place the isolated kidneys on Transwell membranes in a 6-well plate containing culture medium.
-
Treatment: Add cAMP (100 µM) to the culture medium to induce cyst formation. For the treatment group, also add this compound (5 µM) to the medium. A control group should receive only cAMP.
-
Incubation: Culture the kidneys for 4 days in a humidified incubator at 37°C and 5% CO2.
-
Imaging and Analysis:
-
At the end of the culture period, capture images of the kidneys.
-
Measure the total kidney area and the total area of all cysts for each kidney.
-
Calculate the fractional cyst area (total cyst area / total kidney area).
-
-
Statistical Analysis: Compare the fractional cyst area between the control and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test).
Visualizations
Caption: this compound Signaling Pathway in Cystic Cells.
Caption: Experimental Workflow for In Vivo this compound Study.
References
Application Notes and Protocols: Cell Proliferation Assays with H2-Gamendazole in ADPKD Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the anti-proliferative effects of H2-Gamendazole (H2-GMZ) on Autosomal Dominant Polycystic Kidney Disease (ADPKD) cells. This compound, a derivative of lonidamine, has emerged as a promising therapeutic candidate for ADPKD by targeting key pathways involved in cyst growth.[1][2][3]
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, leading to kidney enlargement and eventual renal failure.[1][4] Abnormal proliferation of renal tubular epithelial cells is a key driver of cyst formation. This compound has been shown to inhibit the proliferation of human ADPKD cells and reduce cyst growth in both in vitro and in vivo models. Its mechanism of action involves the inhibition of the cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion and the disruption of heat shock protein 90 (HSP90) client proteins, which are crucial for cell growth and proliferation.
Mechanism of Action of this compound in ADPKD
This compound exerts its anti-proliferative effects in ADPKD through a multi-faceted approach:
-
Inhibition of CFTR: H2-GMZ rapidly blocks forskolin-induced, Cl−-mediated short-circuit currents in human ADPKD cells, a process critical for fluid secretion into cysts.
-
Disruption of HSP90 Chaperone Function: H2-GMZ treatment leads to the degradation of several HSP90 client proteins that are pivotal for cell proliferation, including ErbB2, Akt, and Cdk4. This degradation occurs via the ubiquitin-proteasome pathway.
-
Inhibition of Proliferative Signaling Pathways: The compound has been shown to decrease the levels of phosphorylated ERK and hyperphosphorylated retinoblastoma (Rb) protein in ADPKD cells, indicating an inhibition of the MEK-ERK pathway, a key regulator of cell proliferation in ADPKD.
The following diagram illustrates the proposed signaling pathways affected by this compound in ADPKD cells.
Quantitative Data Summary
The following tables summarize the quantitative data from cell proliferation assays with this compound in ADPKD cells.
Table 1: IC50 Values of this compound in ADPKD Cell Proliferation
| Stimulant | Incubation Time | IC50 Value (µM) | Cell Line | Assay | Reference |
| cAMP (100 µM) | 72 hours | 5-10 | Primary Human ADPKD | MTT | |
| EGF (25 ng/mL) | 72 hours | 5-10 | Primary Human ADPKD | MTT | |
| 5% FBS | 72 hours | ~50 | Primary Human ADPKD | MTT |
Table 2: Effect of this compound on Mitotic Index in ADPKD Cells
| Treatment | Concentration (µM) | Incubation Time | Effect on Mitotic Index | Cell Line | Staining | Reference |
| This compound | 50 | 16 hours | Decreased | Primary Human ADPKD | DAPI | |
| This compound | 100 | 16 hours | More effective decrease | Primary Human ADPKD | DAPI |
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on the proliferation of ADPKD cells.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from studies investigating the effect of this compound on primary human ADPKD cell proliferation.
Materials:
-
Primary human ADPKD cells
-
DMEM-F12 medium supplemented with 1% FBS, insulin, transferrin, and selenium (ITS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
cAMP or EGF (for stimulating proliferation)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate primary human ADPKD cells in a 96-well plate at a density of 4 x 10³ cells per well in DMEM-F12 medium containing 1% FBS + ITS.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Serum Starvation:
-
After 24 hours, serum-starve the cells for an additional 24 hours in serum-free medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium.
-
To stimulate proliferation, treat the cells with either 100 µM cAMP or 25 ng/mL EGF. Alternatively, for serum-stimulated proliferation, use a medium containing 5% FBS.
-
Add the various concentrations of this compound to the designated wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the control (untreated or vehicle-treated cells).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
The following diagram outlines the workflow for the MTT cell proliferation assay.
References
Application Notes and Protocols for Wound Closure and Cell Motility Assays Using H2-Gamendazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing H2-Gamendazole in wound closure and cell motility assays. This compound, a derivative of lonidamine, has been identified as a potent inhibitor of cell migration, making it a valuable tool for research in areas such as cancer biology, fibrosis, and developmental biology.
This compound has been shown to significantly impede the migratory capacity of various cell types. Its mechanism of action involves the disruption of key signaling pathways that regulate the actin cytoskeleton, a critical component of cell motility. Notably, this compound functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. By inhibiting Hsp90, this compound leads to the degradation of client proteins such as Akt and ErbB2, subsequently affecting downstream pathways like MEK-ERK. This disruption ultimately results in altered cell morphology, reduced formation of lamellipodia, and a significant decrease in both wound closure and cell migration.[1]
The following sections provide quantitative data on the efficacy of this compound, detailed protocols for conducting wound closure (scratch) and cell motility (transwell) assays, and a diagrammatic representation of the signaling pathway affected by this compound.
Data Presentation
The inhibitory effect of this compound on wound closure is dose- and time-dependent. The following table summarizes the quantitative data from a scratch wound healing assay performed on human autosomal dominant polycystic kidney disease (ADPKD) cells.
| Treatment Group | 4 hours | 8 hours | 24 hours |
| Control (Untreated) | ~20% | ~40% | ~95% |
| This compound (10 µM) | ~10% | ~15% | ~20% |
| This compound (25 µM) | ~5% | ~10% | ~15% |
| This compound (50 µM) | <5% | <10% | <15% |
| Statistically significant inhibition compared to control (p < 0.05). | |||
| **Statistically significant inhibition compared to control (p < 0.01). |
Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.[2]
Experimental Protocols
Wound Closure (Scratch) Assay
This protocol details the steps to assess the effect of this compound on cell migration using a scratch wound healing assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 90-100% confluency.
-
Scratch Creation: Using a sterile p200 or p1000 pipette tip, create a straight scratch across the center of the cell monolayer. A gentle and consistent pressure should be applied to ensure a clean, cell-free gap.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with a fresh cell culture medium containing the desired concentrations of this compound. A vehicle control (DMSO) should be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (e.g., using markings on the plate as a reference). This will be the 0-hour time point.
-
Incubation and Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., 4, 8, and 24 hours).
-
Data Analysis: Measure the area or width of the scratch in the images from each time point using image analysis software. The percentage of wound closure can be calculated using the following formula:
% Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100
Cell Motility (Transwell) Assay
This protocol outlines the procedure for quantifying the effect of this compound on the chemotactic migration of cells using a transwell assay.
Materials:
-
This compound (stock solution in DMSO)
-
Transwell inserts (typically with 8 µm pore size)
-
24-well companion plates
-
Cell culture medium (serum-free and serum-containing)
-
Chemoattractant (e.g., FBS, specific growth factors)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in a serum-free medium for 4-24 hours.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.
-
Cell Seeding: Harvest the starved cells and resuspend them in a serum-free medium containing the desired concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by immersing the inserts in a fixation solution. After fixation, stain the migrated cells with a staining solution like Crystal Violet.
-
Image Acquisition and Quantification: Wash the inserts to remove excess stain and allow them to air dry. Capture images of the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Wound closure assay workflow.
Caption: Transwell cell motility assay workflow.
References
Application Notes and Protocols for Immunofluorescent Staining of F-actin in H2-Gamendazole Treated Sertoli Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamendazole and its analog, H2-Gamendazole, are non-hormonal male contraceptive candidates that reversibly disrupt spermatogenesis by targeting Sertoli cells. A key mechanism of action involves the disruption of the intricate network of filamentous actin (F-actin) within these cells, which is crucial for maintaining the structural integrity of the seminiferous epithelium and supporting developing germ cells. This document provides detailed application notes and protocols for the immunofluorescent staining of F-actin in Sertoli cells treated with this compound, enabling researchers to visualize and quantify the cytoskeletal alterations induced by this compound.
Data Presentation
The effects of this compound on F-actin organization in Sertoli cells have been documented, demonstrating a time-dependent disruption of the actin cytoskeleton. The following table summarizes the key quantitative and qualitative observations from relevant studies.
| Treatment Group | Time Point | Key Observations on F-actin Organization | Reference |
| Untreated Control Sertoli Cells | - | Well-organized, parallel bundles of F-actin filaments are prominent, indicative of a healthy cytoskeleton. | [1] |
| This compound (10 µM) | 1 hour | Onset of F-actin bundle disorganization is observed. | [1] |
| Gamendazole | 4 hours | Significant disorganization of F-actin stress fibers is apparent. | [2] |
| Gamendazole | 8 hours | Further loss of definition and integrity of F-actin stress fibers. | [2] |
| This compound or AX compound (10 µM) | 3 hours | Increased intensity of cytoplasmic vinculin staining, which redistributes with actin to the cell periphery and around the nucleus, is noted. | [1] |
Experimental Protocols
This section outlines a detailed protocol for the immunofluorescent staining of F-actin in cultured Sertoli cells following treatment with this compound. This protocol is adapted from standard phalloidin staining procedures for cultured mammalian cells.
Materials
-
Primary rat or mouse Sertoli cells
-
Cell culture medium (e.g., DMEM/F12) and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor™ 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure
-
Cell Culture and Treatment:
-
Culture primary Sertoli cells on glass coverslips in a suitable culture vessel until they reach the desired confluency.
-
Prepare working concentrations of this compound in pre-warmed cell culture medium. A final concentration of 10 µM is suggested based on previous studies. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Treat the Sertoli cells with this compound or vehicle control for the desired time points (e.g., 1, 3, 6, or 8 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Fixation:
-
Following treatment, gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA solution and wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step allows the phalloidin conjugate to access the intracellular F-actin.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
F-actin Staining:
-
Prepare the fluorescently-conjugated phalloidin working solution in 1% BSA in PBS according to the manufacturer's instructions.
-
Aspirate the blocking solution and add the phalloidin solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Aspirate the phalloidin solution and wash the cells three times with PBS.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor™ 488).
-
Capture images for qualitative analysis and quantitative measurements of F-actin organization.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for F-actin staining.
Proposed Signaling Pathway of this compound in Sertoli Cells
References
Application Notes and Protocols for H2-Gamendazole Uptake Studies using Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2-Gamendazole, an indazole carboxylic acid derivative of lonidamine, has emerged as a compound of significant interest in drug development. It is being investigated as a potential non-hormonal male contraceptive and as a therapeutic agent for autosomal dominant polycystic kidney disease (ADPKD).[1][2] The primary mechanism of action of this compound involves the disruption of essential cellular processes by targeting specific proteins.
This document provides detailed application notes and protocols for the quantification of this compound uptake in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for understanding the pharmacokinetics and pharmacodynamics of this compound at the cellular level.
Mechanism of Action
This compound exerts its effects by interacting with key cellular proteins, primarily Heat shock protein 90 (Hsp90) and eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1).[3]
-
Hsp90 Inhibition: By inhibiting Hsp90, this compound disrupts the chaperone's function, leading to the degradation of Hsp90 client proteins.[4] Many of these client proteins, such as ErbB2, Akt, and Cdk4, are critical for cell growth and proliferation.[4] This disruption of Hsp90 function occurs without inducing a heat shock response, which is a desirable characteristic for a therapeutic agent.
-
eEF1A1 and Actin Cytoskeleton Disruption: this compound also targets eEF1A1, a protein involved in protein synthesis and the bundling of actin filaments. This interaction leads to the disorganization of the actin cytoskeleton, which in turn affects cell motility, adhesion, and morphology. In the context of male contraception, this disruption is thought to cause the premature release of spermatids from Sertoli cells.
The combined effect of Hsp90 inhibition and actin cytoskeleton disruption underlies the anti-proliferative and anti-migratory effects of this compound observed in various studies.
Signaling Pathways
The cellular effects of this compound can be visualized through its impact on two major signaling pathways: the Hsp90 chaperone pathway and the actin cytoskeleton regulation pathway.
Caption: Hsp90 Signaling Pathway Inhibition by this compound.
Caption: Actin Cytoskeleton Disruption by this compound.
Quantitative Data Summary
The uptake of this compound has been shown to follow Michaelis-Menten kinetics, indicating a carrier-mediated transport process. The apparent kinetic parameters for this compound uptake in various cell lines are summarized below.
| Cell Line | Apparent Michaelis-Menten Constant (Kt-app) (µM) | Apparent Maximal Velocity (Jmax-app) (pmol/cm²·min) |
| hT-SerC (human Sertoli cells) | 160 ± 28.1 | 804 ± 108 |
| CHO (Chinese hamster ovary) | 121 ± 57.6 | 1040 ± 384 |
| MDCK (Madin-Darby canine kidney) | 472 ± 153 | 2810 ± 613 |
| HEK-293 (Human embryonic kidney 293) | 160 ± 28.1 | 804 ± 108 |
Data sourced from Hau et al., 2022.
Experimental Protocols
Protocol 1: Cellular Uptake of this compound
This protocol describes the general procedure for measuring the cellular uptake of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., hT-SerC, ADPKD cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the medium containing the desired concentration of this compound to the wells. For kinetic studies, a range of concentrations should be used.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the drug-containing medium.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular this compound.
-
-
Cell Lysis:
-
Add an appropriate volume of cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
-
Sample Processing:
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This will be used to normalize the intracellular this compound concentration.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol details the preparation of cell lysates for the quantification of intracellular this compound.
Materials:
-
Cell lysate supernatant (from Protocol 1)
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample, e.g., a deuterated analog of this compound or a related indazole carboxylic acid)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Protein Precipitation:
-
To a known volume of cell lysate supernatant, add three volumes of ice-cold acetonitrile containing the internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains this compound and the internal standard, and transfer it to a new tube.
-
Drying (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for analysis. This step can help to concentrate the analyte.
-
LC-MS/MS Analysis: Transfer the final sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Method for this compound Quantification
This protocol provides a general framework for developing an LC-MS/MS method for this compound. Method optimization will be required for specific instrumentation.
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of this compound.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A gradient elution should be optimized to ensure good separation of this compound from matrix components. A typical gradient might be:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Re-equilibration at 10% B
-
-
Injection Volume: 5-10 µL
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative ion mode depending on the ionization efficiency of this compound. Given its carboxylic acid structure, negative ion mode is a strong candidate.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion (Q1) will be the [M-H]⁻ or [M+H]⁺ of this compound, and the product ion (Q3) will be a characteristic fragment. These transitions need to be determined by direct infusion of a standard solution of this compound into the mass spectrometer. The same process should be followed for the internal standard.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both this compound and the internal standard to maximize signal intensity.
Data Analysis:
-
A calibration curve should be prepared by spiking known concentrations of this compound and a fixed concentration of the internal standard into a blank matrix (lysate from untreated cells).
-
The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound to generate a linear regression curve.
-
The concentration of this compound in the unknown samples is then calculated from this calibration curve.
-
The final intracellular concentration is typically expressed as the amount of drug per amount of total cellular protein (e.g., pmol/mg protein).
Experimental Workflow Visualization
The overall experimental workflow for this compound uptake studies is depicted below.
Caption: Experimental Workflow for this compound Uptake Studies.
References
Application Notes and Protocols for Studying the Effect of H2-Gamendazole on Cyst Growth in Metanephric Organ Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1][2] A key driver of cyst formation is the aberrant proliferation of renal tubular epithelial cells and fluid secretion into the tubule lumen, processes significantly influenced by cyclic AMP (cAMP) signaling pathways.[3][4] Metanephric organ culture, an ex vivo system using embryonic mouse kidneys, provides a robust and physiologically relevant model to study the mechanisms of cystogenesis and to screen potential therapeutic agents.[5] This model allows for the investigation of both normal kidney development and the pathological processes of cyst formation in a controlled environment.
H2-Gamendazole, a derivative of lonidamine, has emerged as a promising compound for the treatment of ADPKD. It has been shown to inhibit cAMP-stimulated cyst growth and enlargement in mouse metanephric organ cultures. The mechanism of action of this compound is multifaceted, involving the inhibition of chloride secretion, cell proliferation, and cell motility. Specifically, this compound has been found to decrease the levels of several key proteins involved in cell proliferation and fluid secretion, including ErbB2, Akt, cyclin-dependent kinase 4 (CDK4), and the cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channel protein, consistent with the inhibition of heat shock protein 90 (Hsp90).
These application notes provide a detailed protocol for utilizing metanephric organ culture to investigate the efficacy of this compound in mitigating cyst growth. The subsequent sections will detail the experimental workflow, from the isolation and culture of metanephric kidneys to the induction of cystogenesis and treatment with this compound, followed by methods for quantitative analysis of cyst formation.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on cyst growth in metanephric organ culture.
Table 1: Effect of this compound on Cystic Index in cAMP-Stimulated Metanephric Organ Cultures
| Treatment Group | Genotype | Concentration | Duration | Cystic Index (Fractional Cyst Area) | Statistical Significance (p-value) |
| Control (cAMP) | Pkd1+/- | 100 µM cAMP | 4 days | [Data not explicitly quantified in snippets] | N/A |
| This compound | Pkd1+/- | 5 µM | 4 days | Reduced compared to control | < 0.01 |
| Control (cAMP) | Pkd1-/- | 100 µM cAMP | 4 days | [Data not explicitly quantified in snippets] | N/A |
| This compound | Pkd1-/- | 5 µM | 4 days | Reduced compared to control | < 0.01 |
Note: The "Cystic Index" is defined as the total area of all cysts per kidney represented as a fraction of the total area of the kidney.
Table 2: Effect of this compound on Proliferation Marker in Metanephric Organ Cultures
| Treatment Group | Marker | Observation |
| Control (cAMP) | PCNA | [Data not explicitly quantified in snippets] |
| This compound | PCNA | Marked decrease in the intensity of PCNA staining compared with controls. |
Experimental Protocols
Protocol 1: Metanephric Organ Culture
This protocol details the dissection, isolation, and culture of mouse embryonic kidneys.
Materials:
-
Timed-pregnant mice (embryonic day 13.5 - 15.5)
-
Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F-12 (1:1)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution
-
Transwell permeable supports (0.4 µm pore size)
-
6-well culture plates
-
Dissecting microscope
-
Fine forceps and dissecting needles
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee protocols.
-
Dissect the uterine horns and transfer them to a sterile petri dish containing cold, sterile PBS.
-
Under a dissecting microscope, carefully remove the embryos from the uterine horns.
-
Isolate the metanephric kidneys from the embryos. The metanephroi are small, bean-shaped organs located on either side of the dorsal aorta.
-
Carefully remove any surrounding tissue from the isolated kidneys.
-
Place a Transwell permeable support into each well of a 6-well culture plate.
-
Add 1.5 mL of pre-warmed culture medium (DMEM/F12 with ITS and penicillin-streptomycin) to the bottom of each well, ensuring the medium reaches the bottom of the Transwell membrane.
-
Place one isolated metanephros onto the surface of each Transwell membrane.
-
Incubate the culture plates at 37°C in a humidified atmosphere of 5% CO2.
-
Change the culture medium every 48 hours.
Protocol 2: Induction of Cystogenesis and Treatment with this compound
This protocol describes how to induce cyst formation in the cultured metanephroi and how to apply the this compound treatment.
Materials:
-
Metanephric organ cultures (from Protocol 1)
-
Forskolin stock solution (e.g., 10 mM in DMSO) or 8-Bromo-cAMP
-
This compound stock solution (e.g., 5 mM in DMSO)
-
Culture medium
Procedure:
-
After 24 hours of initial culture, replace the medium in the wells with fresh medium containing a cyst-inducing agent. A commonly used agent is forskolin, an activator of adenylyl cyclase, at a final concentration of 25-100 µM.
-
For the treatment group, add this compound to the culture medium at the desired final concentration (e.g., 5 µM). For the control group, add an equivalent volume of the vehicle (e.g., DMSO).
-
Continue to incubate the cultures for an additional 3-4 days, changing the medium with the respective treatments every 48 hours.
-
Monitor the kidneys daily for the formation and growth of cysts using a light microscope.
Protocol 3: Quantification of Cyst Growth
This protocol outlines the method for quantifying the extent of cyst formation.
Materials:
-
Cultured metanephroi (from Protocol 2)
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ or the specialized CystAnalyser)
Procedure:
-
At the end of the culture period, capture bright-field images of each metanephros.
-
Using image analysis software, measure the total area of the kidney.
-
Identify and measure the area of each individual cyst within the kidney. Cysts appear as translucent, balloon-like structures.
-
Calculate the "Cystic Index" for each kidney using the following formula:
-
Cystic Index = (Total Cyst Area / Total Kidney Area)
-
-
Perform statistical analysis (e.g., Student's t-test) to compare the cystic index between the control and this compound-treated groups.
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. The lonidamine derivative this compound reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metanephric organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: H2-Gamendazole In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with H2-Gamendazole solubility and use in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO.
Q2: My this compound precipitates when I add it to my cell culture medium. What is happening?
A2: This is a common issue known as "precipitation upon dilution" and occurs with many hydrophobic small molecules.[3][4] When a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture medium, the compound's solubility limit in the final solution can be exceeded, causing it to "crash out" or precipitate.[4]
Q3: How can I prevent this compound from precipitating in my experiments?
A3: Several strategies can help prevent precipitation. These include lowering the final concentration of this compound, using a serial dilution approach, ensuring the final DMSO concentration remains low (ideally below 0.5%), and pre-warming both the stock solution and the culture medium to 37°C before mixing. For a detailed procedure, refer to the Troubleshooting Guide below.
Q4: Can the pH of my culture medium affect this compound's solubility and activity?
A4: Yes, the pH of the aqueous buffer can significantly affect the solubility of ionizable compounds. This compound is an indazole carboxylic acid and its uptake into cells has been shown to be stimulated by acidic extracellular pH and reduced at basic pH levels. This suggests that the charge state of the molecule, influenced by pH, is critical for its solubility and cellular interaction.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, this compound powder should be kept at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C. It is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles, as DMSO is hygroscopic and can absorb moisture over time, potentially affecting the concentration of your stock.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution in Aqueous Media
This guide provides a step-by-step protocol to minimize precipitation of this compound when preparing working solutions for in vitro assays.
Root Cause: this compound is poorly soluble in aqueous solutions. The rapid change in solvent environment from a high concentration of DMSO to a primarily aqueous medium causes the compound to exceed its solubility limit and precipitate.
Solutions:
-
Method 1: Gradient Dilution This method involves a step-wise dilution to gradually decrease the DMSO concentration, allowing the this compound to better acclimate to the aqueous environment.
-
Method 2: Pre-warming of Solutions Temperature can influence solubility. Ensuring both the compound stock and the destination medium are at the experimental temperature can prevent precipitation caused by temperature shifts.
-
Method 3: pH Adjustment For certain experimental buffers (not cell culture media, which have a fixed pH), adjusting the pH to be more acidic may improve the solubility of this compound, as its uptake is enhanced at lower pH.
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 20.85 mg/mL | Recommended for stock solution preparation. |
This data is compiled from publicly available information and may vary based on the specific batch and purity of the compound.
Table 2: In Vitro Working Concentrations of this compound and Analogs
| Compound | Cell Line | Concentration | Application | Reference |
| This compound | Primary Rat Sertoli Cells | 10 µM | Cytoskeletal Structure Analysis | |
| This compound | Human ADPKD Cells | 10 µM | Cell Migration/Wound-Healing Assay | |
| This compound | Human ADPKD Cells | 50 µM | Western Blot Analysis of p-ERK | |
| Gamendazole | Primary Rat Sertoli Cells | 100 nM | Gene Expression Analysis (RT-PCR) | |
| Gamendazole | Primary Rat Sertoli Cells | 20 µM | Immunofluorescence |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
This protocol details a recommended procedure for diluting a DMSO stock of this compound into cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Carefully weigh out the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, perform a 1:10 dilution of the 10 mM stock in sterile DMSO to create a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium to 37°C in a water bath or incubator.
-
To achieve a final concentration of 10 µM this compound, add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed cell culture medium.
-
Mix immediately by gentle pipetting or inverting the tube. Do not vortex vigorously as this can cause precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
This final working solution will have a DMSO concentration of 1%. Adjust the dilution scheme as necessary to achieve a final DMSO concentration of less than 0.5% if your cells are sensitive to DMSO.
-
Protocol 2: Kinetic Solubility Assessment in Experimental Buffer
This protocol allows for a quick visual assessment of the approximate solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Experimental aqueous buffer (e.g., PBS)
-
Clear multi-well plate (e.g., 96-well)
-
Multichannel pipette
Procedure:
-
Add your experimental buffer to the wells of the multi-well plate.
-
Prepare serial dilutions of your this compound DMSO stock directly in the buffer-containing wells.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well against a dark background for any signs of cloudiness or precipitate.
-
The highest concentration that remains clear provides an estimate of the kinetic solubility of this compound under those conditions.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Troubleshooting inconsistent results in H2-Gamendazole experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H2-Gamendazole in their experiments. The information is tailored for scientists and professionals in the field of drug development and cellular biology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an indazole carboxylic acid derivative of lonidamine. Its primary mechanism involves the disruption of key cellular processes by targeting specific proteins. It has been shown to interact with Heat Shock Protein 90 (HSP90), leading to the degradation of its client proteins, and also affects the organization of the actin cytoskeleton through its interaction with eukaryotic elongation factor 1 alpha (eEF1A1).[1][2] Additionally, it can inhibit the cystic fibrosis transmembrane conductance regulator (CFTR), impacting ion transport.[2][3]
Q2: What are the common applications of this compound in research?
A2: this compound was initially investigated as a non-hormonal male contraceptive due to its ability to disrupt Sertoli cell function and spermatogenesis.[4] More recently, its therapeutic potential in treating autosomal dominant polycystic kidney disease (ADPKD) has been explored, where it has been shown to reduce cyst formation by inhibiting cell proliferation and fluid secretion.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C to prevent degradation. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. It is advisable to prepare fresh dilutions for each experiment to ensure consistency.
Q4: What are the expected morphological changes in cells treated with this compound?
A4: Treatment with this compound can lead to noticeable changes in cell morphology. Due to its effects on the actin cytoskeleton, cells may exhibit a disorganized actin filament network. In studies with ADPKD cells, treated cells were observed to be smaller, with fewer and smaller lamellipodia, and showed decreased cytoplasmic actin staining. These changes can also impact cell motility.
Troubleshooting Inconsistent Results
Issue 1: High variability in cell viability/cytotoxicity assays (e.g., MTT, XTT).
-
Possible Cause A: Inconsistent Seeding Density. Variations in the initial number of cells per well will lead to significant differences in the final readout.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter) and carefully pipette the same volume of cell suspension into each well.
-
-
Possible Cause B: Edge Effects in Multi-well Plates. Wells on the periphery of the plate are prone to evaporation, leading to increased compound concentration and altered cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Possible Cause C: this compound Precipitation. At higher concentrations or in certain media, the compound may precipitate out of solution, leading to inconsistent exposure.
-
Solution: Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, consider preparing a fresh dilution or using a lower concentration range. Ensure the final DMSO concentration in the media is low (typically <0.5%) to maintain solubility.
-
Issue 2: Inconsistent results in Western blot analysis of HSP90 client proteins.
-
Possible Cause A: Suboptimal Lysis Buffer. Incomplete cell lysis can result in the loss of certain protein fractions and inconsistent protein quantification.
-
Solution: Use a lysis buffer appropriate for your target protein's cellular localization. Ensure the lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation.
-
-
Possible Cause B: Variable Transfer Efficiency. Inefficient or uneven transfer of proteins from the gel to the membrane will lead to inaccurate quantification.
-
Solution: Ensure proper sandwich assembly and complete removal of air bubbles between the gel and the membrane. After transfer, you can stain the membrane with Ponceau S to visualize the transferred proteins and confirm even transfer across all lanes.
-
-
Possible Cause C: Issues with Antibody Incubation. Inconsistent antibody concentrations or incubation times can lead to variable band intensities.
-
Solution: Use a consistent dilution for your primary and secondary antibodies for all experiments. Ensure the membrane is fully submerged and agitated during incubation to allow for even antibody binding.
-
Issue 3: Difficulty in reproducing effects on Sertoli cell culture.
-
Possible Cause A: Contamination. Sertoli cell cultures can be susceptible to bacterial, fungal, or mycoplasma contamination, which can significantly alter experimental outcomes.
-
Solution: Adhere to strict aseptic techniques. Regularly test your cultures for mycoplasma. If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.
-
-
Possible Cause B: Variability in Primary Cell Isolations. Primary Sertoli cell cultures can have batch-to-batch variability depending on the isolation procedure and the age of the animals.
-
Solution: Standardize the isolation protocol as much as possible. For critical experiments, consider pooling cells from multiple animals to average out biological variability.
-
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| In Vitro Concentration | Primary Rat Sertoli Cells | 10 µM | |
| In Vitro Concentration | ADPKD Cells | 10 µM (migration inhibition) | |
| In Vivo Dosage | Rat (male contraceptive model) | 6 mg/kg (single oral dose) |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. Include both positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Immunofluorescence for Actin Cytoskeleton
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Phalloidin Staining: Incubate with fluorescently-labeled phalloidin (to stain F-actin) in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash the coverslips three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nuclei).
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive this compound Across the Blood-Testis Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
Addressing off-target effects of H2-Gamendazole in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of H2-Gamendazole. It includes troubleshooting advice for common experimental issues, detailed protocols for key assays, and answers to frequently asked questions to help address potential off-target effects and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an indazole carboxylic acid derivative of lonidamine. Its primary mechanism involves the inhibition of several key cellular proteins, including Heat Shock Protein 90 (HSP90), eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1), and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2] By inhibiting HSP90, this compound leads to the degradation of numerous HSP90 client proteins that are crucial for cell growth, proliferation, and survival, such as ErbB2, Akt, and Cdk4.[1][3] Its effect on eEF1A1 can disrupt the actin cytoskeleton, affecting cell motility.[4] Inhibition of CFTR-mediated chloride secretion is particularly relevant in the context of polycystic kidney disease research.
Q2: What are the known off-target effects or toxicities associated with this compound?
At high doses, this compound has been associated with toxicity. For instance, a toxicological study in rats showed mortality at a dose of 200 mg/kg. Liver inflammation has also been noted as a potential side effect, similar to other lonidamine derivatives. Given its development as a male contraceptive, researchers should be aware of its potent, though reportedly reversible, anti-spermatogenic effects, which are mediated through disruption of Sertoli cell function.
Q3: My cells are not responding to this compound treatment. What are some possible reasons?
Lack of response to this compound can stem from several factors:
-
Cell Line Variability: Different cell lines express varying levels of the target proteins (HSP90, eEF1A1, CFTR) and may have different dependencies on HSP90 client proteins for survival. It is crucial to select a cell line with a known dependence on the pathway you are studying.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stored. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
-
Insufficient Concentration or Incubation Time: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell model.
-
High Cell Density: High cell confluence can sometimes reduce the apparent efficacy of a compound. Ensure consistent and appropriate cell seeding densities across experiments.
Q4: I am observing higher-than-expected cytotoxicity in my experiments. What could be the cause?
Unexpectedly high cytotoxicity could be due to:
-
High Compound Concentration: As with any bioactive compound, high concentrations of this compound can lead to off-target effects and general toxicity. It is important to use the lowest effective concentration determined from your dose-response studies.
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is low (typically below 0.5%) and is consistent across all treatment and control groups.
-
Induction of Apoptosis: this compound is known to induce apoptosis in susceptible cells. The observed cytotoxicity may be the intended biological effect. Consider performing specific apoptosis assays to confirm this.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations of the pathways targeted by this compound.
Troubleshooting Guides
Problem 1: Inconsistent or No Degradation of HSP90 Client Proteins in Western Blot
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing client protein degradation. |
| Low HSP90 Dependence of the Client Protein | Select a client protein known to be highly sensitive to HSP90 inhibition in your cell model, such as HER2 in relevant breast cancer cells or Akt in many cancer types. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound for each experiment. |
| Induction of Heat Shock Response | Inhibition of HSP90 can sometimes lead to a compensatory upregulation of other heat shock proteins like HSP70, which may counteract the inhibitor's effects. Co-treat with an HSP70 inhibitor if this is suspected. Interestingly, this compound has been reported not to induce the heat shock response in some models. |
Problem 2: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH)
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform number of cells are seeded in each well. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more susceptible to evaporation, which can alter the effective compound concentration. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Ensure that the incubation time with both the compound and the assay reagent is consistent for all plates and wells. |
| Interference with Assay Reagents | This compound, being a chemical compound, could potentially interfere with the chemistry of the viability assay. Run appropriate controls, including media-only, vehicle-only, and compound-only wells (without cells) to check for background absorbance or chemical reactions. |
| Precipitation of the Compound | Visually inspect the wells under a microscope before adding the assay reagent to ensure this compound has not precipitated out of solution, especially at higher concentrations. |
Quantitative Data Summary
| Parameter | Value | Cell Line / Model | Reference |
| IC50 for Proliferation Inhibition | ~100 µM | MCF-7 cells (for Gamendazole) | |
| Effective Concentration for Cell Migration Inhibition | Significant inhibition at 10 µM | Human ADPKD cells | |
| Effective In Vivo Dose (Polycystic Kidney Disease Model) | 20 mg/kg daily (IP) | Pkd1flox/flox: Pkhd1-Cre mice | |
| Effective Oral Dose (Male Contraception) | 6 mg/kg (single dose) | Rats | |
| Toxic Dose | Fatalities at 200 mg/kg | Rats |
Visualizing Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for HSP90 Client Proteins
This protocol details the detection of HSP90 client protein degradation following this compound treatment.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Akt, anti-ErbB2, anti-Cdk4, anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is for assessing the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
P200 pipette tip or sterile scratcher
-
This compound
-
Culture medium (can be serum-free or low-serum to inhibit proliferation)
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile P200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at regular intervals (e.g., 4, 8, 24 hours).
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure relative to the initial scratch area. A significant decrease in wound closure in this compound-treated cells compared to the control indicates an inhibitory effect on cell migration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The lonidamine derivative this compound reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Efficacy of H2-Gamendazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo efficacy of H2-Gamendazole treatment. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an indazole carboxylic acid derivative of lonidamine. It has shown therapeutic potential in conditions like autosomal dominant polycystic kidney disease (ADPKD) and as a non-hormonal male contraceptive.[1] Its mechanism of action is multi-targeted, primarily involving the inhibition of:
-
Heat Shock Protein 90 (Hsp90): By inhibiting Hsp90, this compound leads to the degradation of various client proteins that are crucial for cancer cell proliferation and survival.[2][3] This disruption of oncogenic signaling pathways is a key aspect of its anti-cancer potential.
-
Eukaryotic Elongation Factor 1A1 (eEF1A1): this compound's interaction with eEF1A1 is thought to disrupt the actin cytoskeleton, which is vital for cell structure and motility.[4][5]
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): this compound has been shown to inhibit CFTR-mediated chloride secretion, a process implicated in the fluid accumulation in cysts characteristic of polycystic kidney disease.
Q2: What are the reported in vivo effects of this compound?
In a preclinical mouse model of polycystic kidney disease, daily intraperitoneal injections of 20 mg/kg this compound resulted in a significant reduction in cystic burden and improved kidney function. As a male contraceptive, it has been reported to have 100% oral bioavailability and to cause reversible infertility in rats.
Q3: I am observing poor efficacy of this compound in my in vivo experiments. What could be the issue?
Poor in vivo efficacy can stem from several factors. A common challenge with compounds like this compound is ensuring adequate bioavailability. While it is reported to have high oral bioavailability, issues with formulation and administration can still arise. Consider the following:
-
Solubility and Formulation: this compound is soluble in DMSO. For in vivo use, it's crucial to prepare a stable and biocompatible formulation to prevent precipitation upon injection.
-
Route of Administration: The choice between intraperitoneal (IP) injection and oral gavage can significantly impact drug exposure and efficacy.
-
Dosage and Dosing Schedule: The dose and frequency of administration need to be optimized for your specific animal model and disease context.
Troubleshooting Guides
Problem: Difficulty Dissolving this compound for In Vivo Administration
Solution:
This compound is reported to be soluble in DMSO. For in vivo studies, a co-solvent system is often necessary to maintain solubility in an aqueous-based vehicle suitable for injection.
Recommended Vehicle Formulations:
| Vehicle Composition | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for poorly soluble compounds. Heating and sonication can aid dissolution. |
| 10% DMSO, 90% Corn Oil | Suitable for oral gavage of lipophilic compounds. |
| 10% DMSO in Saline | For IP injections, ensure the final DMSO concentration is low to minimize toxicity. |
Experimental Protocol: Preparation of this compound for Intraperitoneal Injection
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution (e.g., 20 mg/mL). Gentle warming and vortexing can be used to aid dissolution.
-
For a final injection volume of 100 µL per 20g mouse (for a 20 mg/kg dose), dilute the stock solution with a suitable vehicle. For example, to achieve a final concentration of 2 mg/mL, mix 10 µL of the 20 mg/mL stock with 90 µL of saline immediately before injection.
-
Ensure the final solution is clear and free of precipitation before administration.
Problem: Inconsistent Results Between Different Routes of Administration
Solution:
The route of administration can significantly affect the pharmacokinetics and efficacy of a drug. While this compound has high oral bioavailability, direct comparison with parenteral routes like IP injection in your specific model is advisable.
Experimental Protocol: Comparison of Intraperitoneal vs. Oral Gavage Administration
-
Animal Groups: Divide animals into three groups: Vehicle control, this compound via IP injection, and this compound via oral gavage.
-
Dosing: Administer the same dose of this compound (e.g., 20 mg/kg) to the treatment groups.
-
Formulation:
-
IP Injection: Prepare the formulation as described in the previous section (e.g., in a vehicle with a low percentage of DMSO).
-
Oral Gavage: Formulate this compound in a vehicle suitable for oral administration, such as corn oil with a small percentage of DMSO to aid initial dissolution.
-
-
Sample Collection: Collect blood samples at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine the pharmacokinetic profile for each route.
-
Efficacy Assessment: Evaluate the therapeutic endpoint in your disease model at the end of the study.
Quantitative Data Summary
| Parameter | Intraperitoneal (IP) Injection | Oral Gavage |
| Reported Bioavailability | Not explicitly reported, but direct systemic delivery | 100% (in rats) |
| Typical Dose (PKD model) | 20 mg/kg daily in mice | Not explicitly reported for PKD models |
| Lowest Effective Dose (Contraception) | Not reported | 6 mg/kg single dose in rats |
| Potential for Toxicity | Higher doses (200 mg/kg) showed toxicity in rats | Higher doses (200 mg/kg) showed toxicity in rats |
Visualizing Experimental Design and Signaling Pathways
To further aid in experimental design and understanding the mechanism of action, the following diagrams are provided.
Caption: Workflow for in vivo evaluation of this compound.
Caption: this compound signaling pathway.
References
- 1. This compound: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Treatment with didemnin B, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dealing with H2-Gamendazole instability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of H2-Gamendazole in long-term experiments, with a focus on addressing its potential instability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, in a desiccated environment.[1] For short-term storage, 0°C is acceptable.[1]
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the powder in newly opened, high-purity DMSO.[2] To aid dissolution, the solution can be warmed to 37°C or 60°C and sonicated in an ultrasonic bath.
Q3: What are the best practices for storing this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the aliquots at -80°C for use within 6 months, or at -20°C for use within 1 month.
Q4: Is this compound sensitive to pH?
A4: While direct chemical stability data across different pH ranges is limited, studies on its cellular uptake show pH-dependent effects. Uptake is stimulated by acidic extracellular pH (e.g., 6.5) and reduced in basic conditions (e.g., 8.0). This suggests that the charge state and potentially the stability of the molecule could be influenced by pH. Therefore, it is advisable to maintain a consistent and physiologically relevant pH in your experimental medium.
Q5: Can I store this compound at room temperature?
A5: While some suppliers state that the compound is stable for a few weeks during shipping at ambient temperature, for long-term experiments, it is crucial to adhere to the recommended storage conditions (-20°C for powder, -20°C or -80°C for solutions) to ensure its integrity and activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results over time | Degradation of this compound in stock solution. | - Prepare fresh stock solutions from powder. - Ensure stock solutions are stored in small, single-use aliquots at -80°C. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Reduced or loss of compound activity | Improper storage of this compound powder or stock solutions. | - Verify that the powder has been stored at -20°C in a desiccated environment. - Check the age of the stock solution and ensure it has been stored at the correct temperature for the appropriate duration (-20°C for up to 1 month, -80°C for up to 6 months). |
| Precipitation of this compound in experimental media | Low solubility in aqueous solutions. | - Ensure the final concentration of DMSO in the experimental media is compatible with your cell type and does not exceed recommended levels. - Consider using a gentle warming and vortexing step when diluting the DMSO stock solution into your aqueous media. |
| Inconsistent cellular uptake or effects | pH fluctuations in the experimental medium. | - Maintain a stable and buffered pH in your cell culture or experimental medium, as this compound's transport into cells is pH-sensitive. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Ultrasonic bath
-
Water bath or incubator set to 37°C or 60°C
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, warm the tube to 37°C or 60°C and vortex gently.
-
Place the tube in an ultrasonic bath for a short period to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol for Stability Assessment of this compound in Experimental Media (Example)
This protocol provides a framework for assessing the stability of this compound in your specific experimental conditions.
-
Materials:
-
This compound stock solution in DMSO
-
Your specific experimental medium (e.g., cell culture medium)
-
Incubator set to your experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Control samples of freshly prepared this compound in media
-
-
Procedure:
-
Prepare a solution of this compound in your experimental medium at the final working concentration you intend to use.
-
Immediately after preparation (t=0), take an aliquot and analyze it by HPLC to obtain a reference chromatogram and peak area for the intact this compound.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots of the incubated solution.
-
Analyze each aliquot by HPLC under the same conditions as the t=0 sample.
-
Compare the peak area of this compound at each time point to the t=0 sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
Visualizations
This compound Signaling Pathway
References
Best practices for handling and storing H2-Gamendazole
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing H2-Gamendazole, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary research applications?
This compound is an indazole carboxylic acid derivative of lonidamine. It is investigated for its potential therapeutic effects in polycystic kidney disease (PKD) and as a non-hormonal male contraceptive agent.[1] Its mechanism of action involves the inhibition of Heat Shock Protein 90 (HSP90), which leads to the degradation of various client proteins involved in cell proliferation, signaling, and fluid secretion.[2][3]
2. How should I store this compound powder?
For long-term storage, this compound powder should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.
3. How do I prepare a stock solution of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution (e.g., 10 mM), dissolve the powder in anhydrous DMSO. To enhance solubility, especially at higher concentrations, gentle warming to 37°C and sonication are recommended.[4] It is advisable to prepare high-concentration stock solutions to minimize the final concentration of DMSO in your cell culture experiments (typically keeping it below 0.5%).
4. How should I store the this compound stock solution?
Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
5. What are the recommended working concentrations for in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific assay. For example:
-
Inhibition of CFTR-mediated Cl⁻ secretion: Effective at concentrations as low as 1 µM.
-
Inhibition of cell proliferation (e.g., in ADPKD cells): IC50 values are typically in the range of 5-10 µM.
-
Inhibition of cell migration: Significant inhibition has been observed at 10 µM.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: I observe precipitation after diluting my this compound stock solution into cell culture medium.
-
Question: What could be causing the precipitation of this compound in my aqueous cell culture medium?
-
Answer: Precipitation, often referred to as "compound crashing," is a common issue with hydrophobic small molecules like this compound when diluted from a high-concentration DMSO stock into an aqueous environment. This "solvent shock" can cause the compound to come out of solution. The final concentration in the medium may also exceed its aqueous solubility limit.
-
Question: How can I prevent or resolve this precipitation?
-
Answer:
-
Check Your Stock Solution: Ensure your DMSO stock solution is fully dissolved before use. If you see any precipitate in the stock, gently warm it to 37°C and sonicate.
-
Optimize Dilution: Instead of adding the small volume of DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Reduce Final Concentration: The desired experimental concentration may be too high. Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium, incubating for a few hours at 37°C, and visually inspecting for precipitation under a microscope. This will help determine the maximum soluble concentration under your experimental conditions.
-
Consider Media Components: The presence of serum proteins in the media can sometimes help to keep hydrophobic compounds in solution. If you are using serum-free media, this might contribute to the precipitation.
-
Issue 2: I am not observing the expected biological effect of this compound.
-
Question: Why might this compound not be showing efficacy in my experiment?
-
Answer:
-
Compound Degradation: While stable as a powder and in DMSO, this compound's stability in aqueous media over long incubation periods may be limited. For experiments lasting more than 24 hours, consider refreshing the media with a new dose of the compound.
-
Incorrect Concentration: The concentration used may be too low for your specific cell line or assay. It is crucial to perform a dose-response curve to determine the optimal effective concentration.
-
Cell Permeability: While generally cell-permeable, issues with the compound reaching its intracellular target can sometimes occur. Ensure your cells are healthy and that the incubation time is sufficient.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Issue 3: I am observing high levels of cytotoxicity.
-
Question: My cells are dying at concentrations where I expect to see a specific inhibitory effect. What could be the cause?
-
Answer:
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level, which is typically below 0.5% for most cell lines. Remember to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects that lead to cytotoxicity. Use the lowest effective concentration determined from your dose-response experiments.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to HSP90 inhibition than others. It may be necessary to use a lower concentration range and longer incubation times.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C18H13Cl2F3N2O2 | |
| Molecular Weight | 417.21 g/mol | |
| Solubility in DMSO | ≥ 125 mg/mL (299.61 mM) | |
| Storage (Powder) | -20°C (long-term), 0-4°C (short-term) | |
| Storage (Stock Solution) | -80°C (≤ 6 months), -20°C (≤ 1 month) | |
| IC50 (ADPKD Cell Proliferation) | 5-10 µM | |
| Effective Concentration (Cl⁻ Secretion Inhibition) | 1 µM | |
| In Vivo Dosage (Mouse Model) | 20 mg/kg daily (intraperitoneal) |
Experimental Protocols
1. Cell Proliferation (MTT) Assay
This protocol is adapted from studies on autosomal dominant polycystic kidney disease (ADPKD) cells.
-
Materials:
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
ADPKD cells (or other cell line of interest)
-
DMEM-F12 medium with 1% FBS and ITS supplement
-
Stimulating agents (e.g., 100 µM cAMP or 25 ng/mL EGF)
-
MTT assay kit
-
Spectrophotometer
-
-
Procedure:
-
Plate cells at a density of 4 x 10³ cells/well in a 96-well plate in DMEM-F12 medium containing 1% FBS + ITS.
-
Allow cells to adhere and grow for 24 hours.
-
Serum-starve the cells for 24 hours.
-
Prepare a serial dilution of this compound in the appropriate medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treat the cells with the this compound dilutions in the presence of a stimulating agent (e.g., cAMP or EGF) or 5% FBS.
-
Incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
Perform the MTT assay according to the manufacturer's instructions. This typically involves adding the MTT dye solution to the cells and incubating for 4 hours, followed by the addition of a solubilization solution.
-
Measure the optical density using a spectrophotometer at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.
-
2. Chloride Secretion (Ussing Chamber) Assay
This protocol is for measuring ion transport across a confluent monolayer of epithelial cells.
-
Materials:
-
This compound
-
DMSO (anhydrous)
-
Human ADPKD cells
-
Snapwell supports
-
Modified Ussing chambers
-
Ringer solution
-
Benzamil (ENaC inhibitor)
-
Forskolin (cAMP agonist)
-
Dual-voltage-clamp device
-
-
Procedure:
-
Culture human ADPKD cells to confluence on Snapwell supports.
-
Mount the Snapwell supports in the Ussing chambers, bathing both the apical and basolateral surfaces with Ringer solution maintained at 37°C and equilibrated with 5% CO2–95% O2.
-
Measure the short-circuit current (Isc) using a dual-voltage-clamp device.
-
Add benzamil to the apical side to inhibit the epithelial Na+ channel (ENaC) and eliminate cation absorption.
-
Add forskolin to stimulate cAMP-dependent Cl⁻ secretion, which will be observed as an increase in Isc.
-
Once a stable forskolin-stimulated Isc is achieved, add increasing concentrations of this compound to the apical chamber.
-
Continuously monitor and record the Isc to determine the inhibitory effect of this compound on Cl⁻ secretion.
-
Visualizations
Caption: this compound inhibits HSP90, leading to downstream effects on cell signaling.
Caption: Workflow for assessing cell proliferation using an MTT assay with this compound.
References
- 1. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lonidamine derivative this compound reduces cyst formation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
Interpreting unexpected phenotypes in H2-Gamendazole-treated models
Welcome to the technical support center for H2-Gamendazole (H2-GMZ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting unexpected phenotypes observed during experimentation.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What is the primary, expected mechanism of action for this compound?
A1: this compound is a non-hormonal, reversible male contraceptive agent derived from lonidamine.[1] Its primary mechanism involves disrupting the adhesion between spermatids and Sertoli cells within the testes.[2][3] This action impairs the integrity of the apical ectoplasmic specialization, a unique junctional structure, leading to the premature release of spermatids (spermiation) and resulting in infertility.[1][4] This effect is achieved without altering serum levels of testosterone, follicle-stimulating hormone (FSH), or luteinizing hormone (LH).
Q2: What are the known molecular targets of this compound?
A2: this compound has multiple molecular targets. Key targets identified are Heat Shock Protein 90 (HSP90, specifically HSP90AB1) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1). By inhibiting the chaperone function of HSP90, H2-GMZ leads to the degradation of various HSP90 client proteins, such as ErbB2, Akt, and Cdk4, which are involved in cell proliferation. Its interaction with EEF1A1 is thought to disrupt the organization of the actin cytoskeleton.
Q3: Besides male contraception, are there other investigated applications for this compound?
A3: Yes, this compound has shown therapeutic potential in preclinical models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). In ADPKD models, H2-GMZ was found to reduce cyst formation, inhibit fluid secretion by blocking the CFTR anion channel, and decrease the proliferation and migration of cyst-lining cells. This broader activity is linked to its inhibition of HSP90 and its downstream effects on cell growth signaling pathways.
Section 2: Troubleshooting Unexpected Phenotypes
This section addresses specific issues that may arise during your experiments.
Q4: I am not observing the expected anti-spermatogenic effects or infertility in my animal model. What could be the cause?
A4: A lack of efficacy can stem from several factors. The effective dose of this compound is highly dependent on the animal species. For instance, the dose required to induce infertility in rats is significantly different from that in mice or non-human primates. Review the dosage, route of administration, and treatment frequency. Ensure the compound is properly solubilized and stable in your chosen vehicle.
-
Recommendation: First, verify your dosage against published effective doses for your specific species (see Table 1). Second, consider the pharmacokinetics; uptake into Sertoli cells is mediated by transporters, and species-specific differences in transporter expression could influence efficacy. Finally, confirm the integrity of your H2-GMZ compound. The workflow below provides a systematic approach to troubleshooting this issue.
Q5: My animal models are exhibiting signs of systemic toxicity (e.g., mortality, weight loss). Is this expected?
A5: While this compound is explored for its targeted action, systemic toxicity, particularly at high doses, has been reported. In one toxicology study, a high dose of 200 mg/kg was lethal to three out of five rats. A related compound, adjudin, was prevented from moving to clinical trials due to observations of liver inflammation in mice.
-
Recommendation: If toxicity is observed, the first step is to perform a dose-response study to find a therapeutic window with minimal side effects. Assess the vehicle for any confounding toxic effects. It is also crucial to conduct a histopathological analysis of key organs, especially the liver, to check for signs of inflammation or damage. The decision tree below can guide your investigation.
References
Technical Support Center: H2-Gamendazole Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in H2-Gamendazole animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, non-hormonal small molecule investigated as a male contraceptive. Its primary mechanism of action is the disruption of the junctional complexes between Sertoli cells and developing spermatids in the testes. This leads to the premature release of spermatids from the seminiferous epithelium, resulting in infertility.[1] this compound is known to interact with eukaryotic elongation factor 1 alpha (eEF1A) and heat shock protein 90 (HSP90) within Sertoli cells, leading to alterations in the cytoskeleton and cell adhesion.[2]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated anti-spermatogenic efficacy in a range of animal models, including mice, rats, rabbits, and non-human primates (rhesus monkeys).
Q3: Is the contraceptive effect of this compound reversible?
A3: Yes, the contraceptive effect of this compound is reversible. Studies in rats have shown that fertility can be fully recovered after cessation of treatment. In non-human primates, reductions in the spermatogenic index were completely recovered by 106 days after dosing. However, achieving full reversibility can be dose-dependent, and higher doses may require a longer recovery period or lead to irreversible effects.
Q4: What is the reported oral bioavailability of this compound?
A4: this compound is reported to have 100% oral bioavailability in rats.
Q5: How is this compound transported into the testes?
A5: this compound accumulates in the testes at concentrations more than 10 times higher than in other organs. Its transport across the blood-testis barrier is a carrier-mediated process, likely involving one or more Organic Anion Transporting Polypeptides (OATPs). This transport is stimulated by an acidic extracellular pH and reduced at basic pH levels.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound animal studies and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected contraceptive efficacy | Improper formulation: this compound precipitation, incorrect pH, or degradation in the vehicle. | - Prepare fresh formulations regularly. - Use a suitable vehicle such as 1% hydroxypropyl methylcellulose (HPMC) to ensure a uniform suspension. - Given the pH-dependent transport of this compound, ensure the final formulation has a consistent and slightly acidic to neutral pH. - Conduct vehicle stability studies for your specific formulation and storage conditions. |
| Inaccurate Dosing: Incorrect dose calculation or administration technique. | - Calculate the dose based on the animal's most recent body weight. Note that the efficacy of this compound may be related to body mass index (blood volume) rather than linear body weight. - Ensure proper oral gavage technique to deliver the full dose to the stomach. - Use calibrated equipment for dose preparation and administration. | |
| Animal-related factors: Strain or individual differences in metabolism and absorption. | - Use a consistent and well-characterized animal strain for all experiments. - Increase the sample size to account for individual variability. - Consider a lead-in period to acclimatize animals to handling and gavage procedures to reduce stress-induced variability. | |
| High incidence of adverse effects or mortality | Dose is too high: Exceeding the therapeutic window. | - A single oral dose of 200 mg/kg of this compound has been reported to cause mortality in some rats. - Conduct a dose-ranging study to determine the optimal dose that provides efficacy with minimal toxicity in your specific animal model and strain. - Start with lower, more frequent dosing regimens, as weekly doses of 1 or 2 mg/kg in rats have been shown to be effective. |
| Formulation issues: Vehicle toxicity or inappropriate formulation characteristics (e.g., pH, osmolarity). | - Ensure the vehicle is well-tolerated and non-toxic at the administered volume. - Check the pH and osmolarity of the formulation to minimize gastrointestinal irritation. | |
| Variability in the timing of infertility onset and recovery | Dose and regimen: Single high doses may lead to faster onset but potentially longer or incomplete recovery compared to lower, more frequent doses. | - For studies focused on reversibility, consider a multiple low-dose regimen. - Standardize the dosing schedule and ensure consistent administration times. |
| Monitoring frequency: Infrequent monitoring may miss the precise timing of fertility changes. | - Implement a frequent and consistent schedule for monitoring fertility parameters (e.g., mating trials, sperm counts). | |
| Difficulties with oral gavage administration | Animal stress and resistance: Improper handling and restraint can lead to stress, injury, and inaccurate dosing. | - Ensure personnel are well-trained in proper animal handling and oral gavage techniques. - Acclimatize animals to handling and the gavage procedure before the start of the study. - Use appropriate gavage needle sizes and types (flexible tubes may reduce the risk of injury). |
| Incorrect tube placement: Accidental administration into the trachea can cause severe complications. | - Confirm proper placement of the gavage tube in the esophagus before administering the dose. If resistance is met, do not force the tube. |
Data Presentation
Table 1: Effective Oral Doses of this compound for Inducing Infertility in Various Species
| Species | Effective Dose Range (Single Oral Dose) | Observed Effect | Reference |
| Rat | 3 - 6 mg/kg | 100% infertility | |
| Mouse | ≤ 12 mg/kg | Significant loss of spermatids | |
| Rabbit | ≤ 3 mg/kg | Significant loss of spermatids | |
| Rhesus Monkey | 1 - 2 mg/kg | Significant loss of spermatids |
Table 2: Dose-Response Relationship of Gamendazole (a close analog of this compound) on Fertility in Rats
| Single Oral Dose | Infertility Rate | Time to Return of Fertility | Reference |
| 3 mg/kg | 100% (in 6 out of 6 animals) | 100% returned | |
| 6 mg/kg | 100% (in 7 out of 7 animals) | Returned in 4 out of 7 animals by 9 weeks |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in Rats
-
Formulation Preparation (Example):
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed.
-
Prepare a 1% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water. This can be done by slowly adding HPMC to the water while stirring continuously to avoid clumping. Allow the solution to fully hydrate.
-
Suspend the this compound powder in the 1% HPMC vehicle.
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension.
-
Visually inspect the suspension for any precipitates before each use.
-
Prepare the formulation fresh daily or validate its stability for the intended storage duration and conditions.
-
-
Animal Handling and Dosing:
-
Weigh each rat on the day of dosing to calculate the precise volume to be administered.
-
Gently restrain the rat. For a one-person technique, grasp the loose skin over the back of the neck and shoulders to immobilize the head.
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib) to ensure it will reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly with no resistance.
-
Once the needle is in place, slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing.
-
Protocol 2: Assessment of Fertility in Male Rats
-
Mating Trials:
-
After the desired treatment period, pair each male rat with two untreated, proestrous female rats of proven fertility.
-
Allow the animals to cohabitate for a specified period (e.g., 5 days).
-
Monitor the females for the presence of a vaginal plug, which indicates mating.
-
Separate the females and monitor them for signs of pregnancy and subsequent litter production.
-
Calculate the fertility index as the percentage of males that sire a litter.
-
-
Sperm Parameter Analysis:
-
At the end of the study, euthanize the male rats.
-
Excise the testes and epididymides.
-
Collect sperm from the cauda epididymis by making small incisions and allowing the sperm to disperse into a pre-warmed buffer (e.g., phosphate-buffered saline or specialized sperm motility buffer).
-
Assess sperm concentration using a hemocytometer.
-
Evaluate sperm motility by observing the percentage of progressively motile sperm under a microscope.
-
Analyze sperm morphology by staining a sperm smear and classifying sperm as normal or abnormal based on head and tail morphology.
-
Visualizations
Caption: Mechanism of this compound in Sertoli cells.
References
Refinements to H2-Gamendazole delivery methods for targeted effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing H2-Gamendazole in experimental settings. The information is tailored for scientists and drug development professionals to address potential challenges in formulation, delivery, and achieving targeted effects.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). For cell-based assays, this stock solution is then diluted in culture medium to the final working concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is low (preferably below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
2. I am observing precipitation when diluting my DMSO stock solution in aqueous media. How can I resolve this?
Precipitation upon dilution can be a common issue due to the low aqueous solubility of this compound. To mitigate this, consider the following:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid dissolution.
-
Pre-warming Media: Warming the culture media to 37°C before adding the this compound stock can sometimes improve solubility.
-
Co-solvents: For certain applications, the use of a co-solvent might be necessary, but this should be carefully validated for its effects on the experimental system.
3. What is a suitable vehicle for in vivo administration of this compound?
For intraperitoneal (IP) injections in mouse models, as seen in Polycystic Kidney Disease (PKD) studies, a suitable vehicle can be prepared. While the exact vehicle for this compound was not specified in the cited literature, a common practice for similar indazole carboxylic acids involves dissolving the compound in a mixture of solvents to ensure solubility and biocompatibility. A typical formulation could be a solution of DMSO, PEG300, Tween 80, and saline. For oral administration in rats, as used in male contraceptive studies, gamendazole (a related compound) has been administered in vehicles like corn oil. The choice of vehicle is highly dependent on the route of administration and the specific animal model, and it is essential to include a vehicle-only control group in the study design.
4. My in vitro results show high variability between experiments. What could be the cause?
Variability in the efficacy of this compound can stem from several factors:
-
Cellular Uptake: The uptake of this compound into cells is pH-sensitive and mediated by Organic Anion Transporting Polypeptides (OATPs).[1][2] Variations in cell culture media pH can alter the uptake rate. Ensure consistent pH levels in your media.
-
Compound Stability: this compound, like many small molecules, can degrade over time, especially when in solution. It is recommended to prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.
-
Cell Line Differences: Different cell lines express varying levels of OATPs, which can lead to differences in intracellular drug accumulation and subsequent effects.[3]
5. What are the known off-target effects or toxicities of this compound?
At high doses (e.g., 200 mg/kg), this compound has been reported to cause mortality in rats.[4][5] In studies for male contraception, some cases of irreversible infertility were observed, indicating potential long-term effects on Sertoli cells. When used in PKD research, it is noted that while it targets cyst-lining cells, it may also affect normal kidney cells. Therefore, dose-response studies are critical to identify a therapeutic window that maximizes efficacy while minimizing toxicity.
Troubleshooting Guides
Issue 1: Low Efficacy in Cell Proliferation/Viability Assays
-
Question: I am not observing the expected decrease in cell viability after this compound treatment. What should I check?
-
Answer:
-
Confirm Compound Integrity: Ensure your this compound stock has been stored correctly (dry, dark, and at -20°C for long-term storage) and has not undergone multiple freeze-thaw cycles.
-
Verify Final Concentration: Double-check your dilution calculations to ensure the correct final concentration in the culture wells.
-
Check for Precipitation: Visually inspect the wells after adding the compound to the media. Precipitates indicate poor solubility, which will reduce the effective concentration. Refer to the solubility troubleshooting tips in the FAQ.
-
Optimize Treatment Duration: The effects of this compound on cell proliferation and protein degradation are time-dependent. For instance, significant effects on ADPKD cell proliferation are observed after 72 hours. Consider extending the incubation time.
-
Assess Cellular Uptake: As uptake is pH-dependent, ensure your cell culture medium pH is stable and within the optimal range.
-
Issue 2: Inconsistent Results in Western Blots for HSP90 Client Proteins
-
Question: The degradation of HSP90 client proteins like Akt or ErbB2 is inconsistent in my Western blot results. How can I improve reproducibility?
-
Answer:
-
Consistent Treatment Conditions: Ensure uniformity in cell seeding density, treatment duration, and this compound concentration across all experiments.
-
Lysis Buffer and Protease Inhibitors: Use a robust lysis buffer and always include a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation or modification after cell lysis.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to normalize your data. Ensure the expression of your loading control is not affected by this compound treatment.
-
Time Course Experiment: The degradation of different HSP90 client proteins can occur at different rates. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the degradation of your specific protein of interest.
-
Dose-Response Analysis: Analyze the effects at multiple concentrations to establish a clear dose-dependent degradation of the client proteins.
-
Quantitative Data
Table 1: Dose-Dependent Inhibition of ADPKD Cell Proliferation by this compound
| Treatment Condition | This compound Concentration (µM) | Cell Proliferation (% of Control) |
| cAMP (100 µM) Stimulated | 1 | ~85% |
| 5 | ~60% | |
| 10 | ~40% | |
| 25 | ~25% | |
| 50 | ~20% | |
| EGF (25 ng/mL) Stimulated | 1 | ~90% |
| 5 | ~70% | |
| 10 | ~50% | |
| 25 | ~35% | |
| 50 | ~25% | |
| Data is approximated from graphical representations in Sundar et al., Am J Physiol Renal Physiol, 2022. Experiments were conducted on human ADPKD cells over 72 hours. |
Table 2: Kinetic Parameters of this compound Uptake
| Cell Line | Kt-app (µM) | Jmax-app (pmol/cm²·min) |
| CHO (Chinese Hamster Ovary) | 160 ± 28.1 | 804 ± 108 |
| MDCK (Madin-Darby Canine Kidney) | 121 ± 57.6 | 1040 ± 384 |
| HEK-293 (Human Embryonic Kidney) | 472 ± 153 | 2810 ± 613 |
| Kt-app represents the apparent substrate affinity, and Jmax-app represents the maximum transport rate. Data from Hau et al., J Pharmacol Exp Ther, 2022. |
Table 3: Effective In Vivo Dosages of this compound
| Application | Animal Model | Route of Administration | Effective Dosage | Outcome |
| Polycystic Kidney Disease | Pkd1 Mouse Model | Intraperitoneal (daily) | 20 mg/kg | Reduced cystic index and kidney weight; improved survival. |
| Male Contraception | Rat | Oral (single dose) | 3-6 mg/kg | 100% infertility with variable reversibility. |
Experimental Protocols
Protocol 1: In Vitro this compound Treatment and Western Blot Analysis for HSP90 Client Proteins
-
Cell Culture: Plate cells (e.g., human ADPKD cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Treatment: Prepare working solutions by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control with the same final DMSO concentration. Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against the target HSP90 client protein (e.g., Akt, ErbB2, CDK4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Protocol 2: In Vivo Administration of this compound for PKD Mouse Models
-
Compound Formulation: Prepare a sterile solution of this compound for injection. A potential vehicle could be a mixture of DMSO, PEG300, and sterile saline. The final concentration should be calculated to deliver the desired dose (e.g., 20 mg/kg) in a low, well-tolerated volume (e.g., <10 ml/kg).
-
Animal Handling and Injection:
-
Weigh the animal to calculate the exact volume to be injected.
-
Restrain the mouse appropriately, positioning it with the head tilted downwards.
-
Perform the intraperitoneal (IP) injection into the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.
-
-
Dosing Schedule: Administer the injection daily for the duration of the study, as specified in the experimental design (e.g., from postnatal day 8 to 18).
-
Monitoring: Monitor the animals daily for any signs of toxicity, changes in body weight, and overall health.
Visualizations
Caption: this compound inhibits the HSP90 chaperone, leading to client protein degradation.
Caption: Workflow for in vitro analysis of this compound effects on cells.
Caption: Troubleshooting logic for addressing low experimental efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
H2-Gamendazole versus Lonidamine in the Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease.[1][2][3] The pathophysiology of ADPKD involves complex signaling pathways that regulate cell proliferation, fluid secretion, and cell motility.[4][5] This guide provides a detailed comparison of two investigational compounds, H2-Gamendazole and its parent molecule lonidamine, for the treatment of ADPKD, with a focus on their mechanisms of action, preclinical efficacy, and the experimental data supporting their potential therapeutic use.
Executive Summary
This compound, a derivative of lonidamine, has emerged as a promising therapeutic candidate for ADPKD. Preclinical studies demonstrate its multi-pronged approach to inhibiting cyst growth by targeting key pathways involved in cell proliferation and fluid secretion. While lonidamine has known anti-cancer properties and inhibits CFTR-mediated anion secretion, this compound appears to be more potent in the context of ADPKD, exhibiting a broader spectrum of activity with reported low toxicity.
Mechanism of Action
This compound
This compound exhibits a multi-faceted mechanism of action that addresses several hallmarks of ADPKD progression. Its primary effects include:
-
Inhibition of CFTR-Mediated Chloride and Fluid Secretion: this compound effectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, a key driver of fluid secretion into cysts.
-
Inhibition of Cell Proliferation: It significantly inhibits the proliferation of human ADPKD cyst-lining epithelial cells induced by both cAMP and epidermal growth factor (EGF).
-
Modulation of Signaling Pathways: this compound treatment leads to a decrease in the phosphorylation of ERK and hyperphosphorylation of the retinoblastoma (Rb) protein. It also reduces the levels of key signaling proteins such as ErbB2, Akt, and cyclin-dependent kinase 4 (Cdk4), which is consistent with the inhibition of the chaperone protein Hsp90.
-
Disruption of Cell Motility: The compound alters the actin cytoskeleton, leading to decreased cell motility and an inability of ADPKD cells to perform wound closure.
Lonidamine
Lonidamine, an indazole-3-carboxylic acid derivative, was initially developed as an anti-spermatogenic agent and later investigated for its anti-cancer properties. Its mechanism of action is primarily linked to:
-
Inhibition of Glycolysis: Lonidamine disrupts cancer cell metabolism by inhibiting key glycolytic enzymes like mitochondrially-bound hexokinase. This leads to reduced ATP production and induces apoptosis in cancer cells.
-
Inhibition of CFTR: Lonidamine has been shown to inhibit cAMP-induced CFTR-mediated anion secretion.
-
Mitochondrial Disruption: It can disrupt the mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors.
This compound was developed as a derivative of lonidamine to enhance its therapeutic properties and reduce potential side effects.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the effects of this compound and lonidamine.
Table 1: Inhibition of CFTR-Mediated Chloride Secretion in Human ADPKD Cells
| Compound | Concentration | Effect on Forskolin-Induced Short-Circuit Current (Isc) | Reference |
| This compound | Increasing concentrations | Significant reduction in anion current | |
| Lonidamine | Up to 120 µM | No effect on anion current |
This data indicates that this compound is significantly more effective than lonidamine at inhibiting CFTR-mediated chloride secretion in ADPKD cells.
Table 2: Inhibition of Cell Proliferation in Human ADPKD Cells
| Compound | Parameter | Value | Reference |
| This compound | IC50 (cAMP- or EGF-induced proliferation) | 5-10 µM | |
| This compound | Mitotic Index (50 µM) | Decreased compared to control | |
| This compound | Mitotic Index (100 µM) | More effective decrease than 50 µM (p<0.01) |
This compound effectively arrests the proliferation of ADPKD cystic cells in culture.
Table 3: In Vivo Efficacy in a Pkd1 Mouse Model of ADPKD
| Treatment | Dosage | Outcome | Reference |
| This compound | 20 mg/kg daily (postnatal days 8-18) | - Significantly reduced cystic index- Reduced kidney size- Reduced blood urea nitrogen (BUN)- Prolonged average survival (28.5 to 67.8 days) |
In a rapidly progressing mouse model of PKD, this compound demonstrated significant efficacy in slowing disease progression and improving survival.
Signaling Pathways
The diagrams below, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general mechanism of lonidamine.
Caption: Mechanism of action of this compound in ADPKD.
Caption: Primary mechanism of action of Lonidamine.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound and lonidamine in ADPKD.
Short-Circuit Current (Isc) Measurements
-
Objective: To measure CFTR-mediated chloride secretion in human ADPKD cells.
-
Cell Culture: Primary human ADPKD cyst-lining epithelial cells were cultured on permeable supports to form confluent monolayers.
-
Procedure:
-
Monolayers were mounted in Ussing chambers.
-
The epithelial sodium channel (ENaC) was blocked with benzamil.
-
CFTR was stimulated with forskolin to induce chloride secretion, measured as Isc.
-
Increasing concentrations of this compound or lonidamine were added to the apical side, and the change in Isc was recorded.
-
-
Reference:
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effective Treatments for Autosomal Dominant Polycystic Kidney Disease (ADPKD): Addressing Challenges and Signalling Defects [mymedisage.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. This compound: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
H2-Gamendazole: A Comparative Analysis of its Effects on Normal and ADPKD Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of H2-Gamendazole (H2-GMZ) on normal kidney cells versus Autosomal Dominant Polycystic Kidney Disease (ADPKD) cells, supported by available experimental data. This compound, a derivative of lonidamine, has emerged as a potential therapeutic agent for ADPKD due to its multi-faceted impact on key pathological processes of the disease.
Executive Summary
This compound demonstrates significant inhibitory effects on the abnormal proliferation, fluid secretion, and motility of ADPKD cells.[1][2][3][4] Its mechanism of action is linked to the disruption of several signaling pathways implicated in cyst growth, including those involving ERK, Rb, and Hsp90 client proteins. While lauded for its "reported low toxicity," quantitative data directly comparing its cytotoxic or anti-proliferative effects on normal human kidney cells versus ADPKD cells is not extensively detailed in the primary literature. However, qualitative evidence suggests that while it affects the cytoskeleton of both normal and ADPKD cells, its primary therapeutic impact is on the disease-specific cellular machinery of ADPKD.
Quantitative Data Comparison
The following table summarizes the known quantitative effects of this compound on ADPKD cells. A corresponding quantitative value for normal human kidney (NHK) cells is not available in the reviewed literature, representing a current knowledge gap.
| Parameter | ADPKD Cells | Normal Kidney Cells (NHK or M-1) | Reference |
| Inhibition of Cell Proliferation (IC50) | 5-10 µM (with cAMP or EGF stimulation) | Not Reported | [1] |
| ~50 µM (in 5% FBS) | Not Reported | ||
| Inhibition of CFTR-mediated Cl⁻ Secretion | Significant inhibition at 1 µM | Not Reported | |
| Effect on Actin Cytoskeleton | Disorganization, smaller cells, loss of lamellipodia | Similar cytoskeletal reorganization observed in murine M-1 collecting duct cells |
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects in ADPKD stem from its ability to interfere with multiple signaling pathways that are aberrantly activated in cystic cells.
One of the primary mechanisms of this compound is the inhibition of Heat shock protein 90 (Hsp90). This inhibition leads to the degradation of Hsp90 client proteins that are crucial for cell growth and proliferation. In ADPKD cells, H2-GMZ treatment results in decreased levels of key signaling proteins such as ErbB2, Akt, and Cdk4. The reduction in Cdk4 levels leads to decreased phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle, ultimately arresting cell proliferation. Furthermore, H2-GMZ has been shown to decrease the levels of phosphorylated ERK, another critical component of proliferative signaling pathways.
Another significant effect of this compound is the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel that plays a pivotal role in the fluid secretion that leads to cyst expansion in ADPKD. H2-GMZ rapidly blocks forskolin-induced, CFTR-mediated chloride currents in human ADPKD cells.
The diagram below illustrates the key signaling pathways in an ADPKD cell and the points of intervention by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Culture
-
ADPKD Cells: Primary cultures of human ADPKD cyst-lining epithelial cells are established from discarded kidney tissues of ADPKD patients undergoing nephrectomy.
-
Normal Kidney Cells: Normal human kidney (NHK) cells are derived from the cortical tissue of donor kidneys unsuitable for transplantation.
-
Culture Conditions: Cells are maintained in DMEM/F-12 medium supplemented with 1% FBS, insulin, transferrin, and selenium, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell viability and proliferation.
-
Cell Seeding: ADPKD or normal kidney cells are seeded in 96-well plates at a desired density.
-
Treatment: After cell attachment, the culture medium is replaced with a medium containing various concentrations of this compound or vehicle control. Cells are stimulated with growth factors like cAMP or EGF as required.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
Western blotting is employed to detect and quantify the levels of specific proteins involved in signaling pathways.
-
Cell Lysis: ADPKD cells, treated with this compound for various durations, are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-Rb, total Rb, ErbB2, Akt, Cdk4).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the abundance of the target protein.
Logical Relationship of Differential Effects
The therapeutic potential of this compound lies in its ability to selectively target the vulnerabilities of ADPKD cells while exhibiting lower toxicity towards normal cells. This differential effect is a cornerstone of its promising profile.
Conclusion
This compound shows significant promise as a therapeutic agent for ADPKD by effectively targeting key drivers of cyst growth, namely cell proliferation and fluid secretion. Its mechanism of action through the inhibition of Hsp90 and CFTR, among other pathways, is well-supported by in vitro and in vivo data in ADPKD models. While it is reported to have low toxicity, a critical area for future research is the quantitative assessment of its effects on normal human kidney cells to fully delineate its therapeutic window and safety profile. The information presented in this guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to guide future investigations into its potential as a treatment for ADPKD.
References
Validating the HSP90 Inhibitory Activity of H2-Gamendazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H2-Gamendazole's performance as a Heat Shock Protein 90 (HSP90) inhibitor against other established alternatives. The information is supported by available experimental data and detailed methodologies to facilitate informed decisions in research and drug development.
This compound, an indazole carboxylic acid derivative, has emerged as a modulator of HSP90 function. Unlike many classical HSP90 inhibitors that target the N-terminal ATP-binding pocket, this compound appears to exhibit a distinct mechanism of action, potentially involving the disruption of the HSP90-co-chaperone interactions. This guide delves into the experimental evidence validating its HSP90 inhibitory activity and compares its performance with other well-characterized inhibitors.
Quantitative Data Summary
Table 1: Biochemical and Functional HSP90 Inhibitory Activity
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Gamendazole (this compound analog) | Functional HSP90 | Luciferase Refolding | 330 ± 38 µM | [1] |
| 17-AAG | HSP90 (N-terminus) | ATPase Activity | ~50 nM | [2] |
| Ganetespib (STA-9090) | HSP90 (N-terminus) | Binding Affinity (Kd) | 1.8 nM | [2] |
| Luminespib (NVP-AUY922) | HSP90 (N-terminus) | Binding Affinity (Kd) | 0.6 nM | [2] |
| Celastrol | HSP90 (C-terminus/PPI) | ATPase Activity | ~5 µM | [3] |
Table 2: Cellular Activity of HSP90 Inhibitors (Anti-proliferative IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Gamendazole | MCF-7 | Breast Cancer | Antiproliferative effect observed | |
| 17-AAG | SKBr3 | Breast Cancer | 9 nM | |
| 17-AAG | NCI-H1975 | Lung Cancer | 39 nM | |
| Ganetespib (STA-9090) | NCI-H1975 | Lung Cancer | 3 nM | |
| Ganetespib (STA-9090) | A549 | Lung Cancer | 13 nM | |
| Luminespib (NVP-AUY922) | BT-474 | Breast Cancer | 4 nM | |
| Luminespib (NVP-AUY922) | NCI-H460 | Lung Cancer | 7 nM |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of HSP90 inhibitory activity are provided below.
HSP90-Dependent Luciferase Refolding Assay
This assay assesses the functional inhibition of HSP90 by measuring its ability to refold denatured luciferase.
Principle: Firefly luciferase, when denatured, loses its enzymatic activity. In the presence of functional HSP90 and ATP in a rabbit reticulocyte lysate system, the denatured luciferase can be refolded to its active conformation, resulting in measurable light emission upon addition of its substrate, luciferin. HSP90 inhibitors will prevent this refolding process, leading to a decrease in luminescence.
Protocol:
-
Preparation of Denatured Luciferase:
-
Reconstitute purified firefly luciferase in a suitable buffer.
-
Denature the luciferase by heating at 40-42°C for 10-15 minutes. The exact temperature and time should be optimized to achieve >95% inactivation without causing irreversible aggregation.
-
-
Refolding Reaction:
-
Prepare a reaction mixture containing rabbit reticulocyte lysate, an ATP-regenerating system (e.g., creatine kinase and phosphocreatine), and the test compound (this compound or other inhibitors) at various concentrations.
-
Initiate the refolding by adding the denatured luciferase to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 90-120 minutes) to allow for HSP90-mediated refolding.
-
-
Luminescence Measurement:
-
Following the incubation, add a luciferin-containing substrate solution to each reaction.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of luciferase refolding activity relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of HSP90 Client Protein Degradation
This cellular assay validates the on-target effect of HSP90 inhibitors by measuring the degradation of known HSP90 client proteins.
Principle: Inhibition of HSP90 chaperone function leads to the destabilization and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. A decrease in the cellular levels of key client proteins, such as HER2, AKT, and CDK4, serves as a hallmark of HSP90 inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7, SKBr3, or ADPKD cells) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other HSP90 inhibitors for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific HSP90 client proteins (e.g., anti-HER2, anti-AKT, anti-CDK4) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of client proteins to the loading control.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound action on the HSP90 pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for the HSP90-dependent luciferase refolding assay.
References
A Comparative Analysis of H2-Gamendazole's Antispermatogenic Effects Across Species
An Objective Guide for Researchers and Drug Development Professionals
H2-Gamendazole, an indazole carboxylic acid analog, has emerged as a promising non-hormonal agent for male contraception.[1][2] Its mechanism of action, centered on the disruption of Sertoli cell-spermatid adhesion, leads to the exfoliation of germ cells and reversible infertility.[3][4] This guide provides a comprehensive cross-species comparison of this compound's antispermatogenic effects, supported by experimental data, to inform future research and development.
Mechanism of Action: Targeting Sertoli Cell Function
This compound primarily targets Sertoli cells within the seminiferous tubules.[5] Its action is believed to involve the disruption of the intricate junctional complexes that anchor developing spermatids to the Sertoli cells. This leads to the premature release, or exfoliation, of these germ cells into the tubule lumen, ultimately resulting in a significant reduction in sperm count. Studies on its analog, gamendazole, have identified Heat Shock Protein 90 (HSP90AB1) and Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1) as molecular targets. The interaction with these proteins is thought to trigger a signaling cascade involving AKT1 and NF-kappaB, which are known regulators of Sertoli cell-spermatid junctions. This disruption of the cytoskeletal architecture within Sertoli cells is a key event in its contraceptive effect.
Comparative Efficacy and Dosage
The antispermatogenic potency of this compound varies across different species, suggesting that its efficacy is related to body mass index and blood volume rather than a linear body weight correlation. The following table summarizes the effective oral doses and observed effects in various animal models.
| Species | Single Oral Dose (mg/kg) | Key Antispermatogenic Effects | Reversibility | Reference |
| Rhesus Monkey | 1 - 2 mg/kg | Significant loss of spermatids. | Fully recovered by 106 days post-dosing. | |
| Rabbit | ≤ 3 - 6 mg/kg | Significant loss of spermatids. | Data not specified. | |
| Rat | 3 - 6 mg/kg | Induces infertility; complete loss of spermatids. | Fertility returned in the majority of animals. | |
| Mouse | ≤ 12 mg/kg | Significant loss of spermatids. | Data not specified. |
Table 1: Cross-species comparison of the effective single oral doses of this compound and its primary antispermatogenic outcomes.
Notably, in rats, weekly low doses of 1 or 2 mg/kg resulted in a complete loss of spermatids while preserving spermatocyte and spermatogonial populations. At all effective doses across the tested species, no significant adverse effects or changes in body weight were observed. However, a toxicology study in rats noted mortality at a high dose of 200 mg/kg, highlighting the need for careful dose-finding studies.
Pharmacokinetics and Testicular Accumulation
A critical feature of this compound is its preferential accumulation in the testes. In rats, a single oral dose resulted in concentrations more than 10 times greater in the testes compared to other organs like the liver, lungs, kidneys, and heart within 24 hours. This targeted distribution is likely facilitated by carrier-mediated transport across the blood-testis barrier, which is formed by a network of Sertoli cells. Studies using an immortalized human Sertoli cell line suggest the involvement of Organic Anion Transporting Polypeptides (OATPs) in the uptake of this compound.
Experimental Protocols and Methodologies
The evaluation of this compound's antispermatogenic effects relies on a series of well-established experimental protocols.
General Experimental Workflow
The assessment of a potential male contraceptive agent like this compound typically follows a structured workflow.
Key Methodologies
-
Animal Models: Adult male rats (e.g., Sprague-Dawley, Wistar) and non-human primates (e.g., Rhesus macaques) are commonly used models. The choice of species is crucial for assessing potential efficacy and safety before human trials.
-
Drug Administration: this compound is typically prepared as a suspension and administered via oral gavage.
-
Semen Analysis:
-
Sperm Count and Motility: Sperm are collected from the cauda epididymis and vas deferens. The sample is diluted in a suitable buffer, and sperm concentration is determined using a hemocytometer. Motility is assessed by observing the percentage of progressively motile sperm under a microscope.
-
-
Histopathological Evaluation:
-
Tissue Preparation: Testes are fixed in solutions like Bouin's or 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining and Analysis: Sections are stained with Hematoxylin and Eosin (H&E) to visualize the cellular architecture of the seminiferous tubules. The primary endpoint is the assessment of germ cell exfoliation, characterized by the shedding of spermatids into the lumen. A Spermatogenic Index (SI) can be used to quantify the loss of spermatids.
-
-
Fertility Studies: Treated male animals are cohabited with untreated, fertile females. Mating success and the number of pregnancies and viable offspring are recorded to determine the infertility rate and subsequent recovery of fertility.
Proposed Signaling Pathway of this compound
Based on studies of its analog, gamendazole, a proposed mechanism involves the disruption of key intracellular proteins in Sertoli cells, leading to the breakdown of cell adhesion junctions.
Conclusion and Future Directions
This compound demonstrates potent, reversible antispermatogenic effects across multiple species, with a favorable safety profile at effective doses. Its high accumulation in the testes underscores its potential as a targeted male contraceptive. The dose required to induce infertility varies among species, with non-human primates showing high sensitivity. While the preclinical data are promising, further research is necessary to fully elucidate the specific transporters involved in its uptake in humans and to conduct the rigorous toxicology studies required before advancing to clinical trials. The development of alternative chemical scaffolds that act through a similar mechanism remains a key goal for the field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Physiological Characterization of the Transporter-Mediated Uptake of the Reversible Male Contraceptive this compound Across the Blood-Testis Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Testis, Germ Cell - Exfoliation - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]
- 5. A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of H2-Gamendazole and Other Indazole Carboxylic Acid Analogs as Potential Non-Hormonal Male Contraceptives
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of a promising class of male contraceptive agents.
Indazole carboxylic acid derivatives have emerged as a significant area of research in the quest for non-hormonal male contraceptives. These compounds, including H2-Gamendazole, Gamendazole, Adjudin, and their parent compound Lonidamine, have demonstrated potent anti-spermatogenic effects in various animal models. Their primary mechanism of action involves the disruption of Sertoli cell-spermatid adhesion, leading to the premature release of immature germ cells from the seminiferous epithelium and subsequent infertility. This guide provides a comparative analysis of this compound and its key analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to aid researchers in this field.
Performance and Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data on the biological activity and efficacy of this compound and related indazole carboxylic acid analogs. These data are compiled from various in vitro and in vivo studies and are intended to provide a comparative overview of their potency and effects.
Table 1: In Vitro Cytotoxicity (IC50) of Indazole Carboxylic Acid Analogs in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Adjudin | SGC-7901 | Human gastric adenocarcinoma | 58 | [1][2] |
| MDA-MB-231 | Human breast adenocarcinoma | 13.8 | [1][2] | |
| Smmc-7721 | Human hepatoma | 72.3 | [1] | |
| MIA PaCa-2 | Human pancreatic adenocarcinoma | 52.7 | ||
| A549 | Human lung adenocarcinoma | 63.1 | ||
| PC3 | Human prostate cancer | 93 | ||
| Lonidamine | A549 | Human lung adenocarcinoma | >200 | |
| PC3 | Human prostate cancer | 120 | ||
| MCF-7 | Human breast carcinoma | ~170 (24h exposure) | ||
| A549 | Human lung cancer | 232 (colony formation) | ||
| H1299 | Human lung cancer | - | ||
| This compound | ADPKD cells | Human Autosomal Dominant Polycystic Kidney Disease | ~50 (in 5% FBS) |
Table 2: In Vitro Activity of Gamendazole
| Assay | System | Endpoint | Value | Reference |
| Luciferase Refolding | Rabbit reticulocyte lysate | IC50 | 330 ± 38 µM | |
| Inhibin B Production | Primary Sertoli cells | Median Inhibitory Concentration | 6.8 x 10⁻¹⁰ M |
Table 3: In Vivo Contraceptive Efficacy of Indazole Carboxylic Acid Analogs
| Compound | Animal Model | Dose | Efficacy | Reversibility | Reference |
| Gamendazole | Rat | 6 mg/kg (single oral dose) | 100% infertility at 3 weeks | Fertility returned in 4 out of 7 animals by 9 weeks | |
| Rat | 3 mg/kg (single oral dose) | 67% infertility | 100% recovery | ||
| BHD (a novel analog) | Mouse | 100 mg/kg (single oral dose) | 100% contraception at 2 weeks | 90% fertility rescue at 6 weeks | |
| Mouse | 500 mg/kg (single oral dose) | 100% contraception at 2 weeks | 50% fertility rescue at 6 weeks | ||
| This compound | Rat | - | Inhibition of fertility | Reversible at low doses, irreversible at higher doses |
Note: Direct comparative in vivo studies for this compound against other analogs under identical conditions are limited in the publicly available literature.
Mechanism of Action: Targeting Sertoli Cell Function
Indazole carboxylic acid analogs exert their contraceptive effect by targeting Sertoli cells, the "nurse" cells of the testes essential for spermatogenesis. The proposed mechanism involves the disruption of the apical ectoplasmic specialization (ES), a specialized cell-cell adhesion junction between Sertoli cells and developing spermatids. This disruption leads to the premature release of spermatids and subsequent infertility.
Several molecular targets have been identified, including Heat Shock Protein 90 (HSP90) and Eukaryotic Elongation Factor 1 Alpha 1 (EEF1A1). Binding to these proteins is thought to initiate a signaling cascade that ultimately affects the actin cytoskeleton of the Sertoli cells, leading to the breakdown of the ES. This is supported by observations of disorganized F-actin bundles in Sertoli cells treated with these compounds. Furthermore, these compounds have been shown to rapidly induce the transcription of interleukin-1 alpha (IL-1α) in Sertoli cells, suggesting an inflammatory component to the mechanism of action.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Synthesis of Indazole Carboxylic Acid Analogs
The synthesis of these compounds typically involves a multi-step process starting from substituted benzoic acids. A general workflow for the synthesis of Adjudin is presented below.
A detailed, step-by-step protocol for the synthesis of Adjudin can be found in the application notes from BenchChem. The synthesis of Gamendazole follows a different route, often starting from 2-halobenzoic acids and involving a Knoevenagel condensation in the final steps.
Sertoli Cell Isolation and Culture
Primary Sertoli cell cultures are a crucial in vitro model for studying the effects of these compounds. The following is a generalized protocol for the isolation and culture of rat Sertoli cells.
Materials:
-
Testes from 19-20 day old rats
-
Phosphate-buffered saline (PBS)
-
Enzyme solutions (e.g., collagenase, hyaluronidase, trypsin, DNase I)
-
Trypsin inhibitor solution
-
Culture medium (e.g., DMEM/F12 supplemented with appropriate growth factors and antibiotics)
-
Culture dishes/flasks
Procedure:
-
Decapsulate the testes and remove the tunica albuginea.
-
Digest the seminiferous tubules with a series of enzyme treatments to remove interstitial cells and peritubular cells. This typically involves sequential incubations with collagenase/hyaluronidase and then trypsin/DNase I.
-
Stop the enzymatic digestion with a trypsin inhibitor.
-
Wash the isolated seminiferous tubule fragments multiple times with PBS.
-
Further digest the tubules with hyaluronidase/DNase I to obtain a single-cell suspension.
-
Plate the cells in culture dishes with an appropriate culture medium. Sertoli cells will adhere to the plate, while germ cells will remain in suspension.
-
After an initial culture period (e.g., 24-48 hours), remove the non-adherent germ cells by washing with fresh medium.
-
Culture the purified Sertoli cells for subsequent experiments. For human Sertoli cell isolation, a modified protocol involving lectin-coated dishes may be employed for further purification.
Immunofluorescence Staining of F-actin in Sertoli Cells
Visualizing the actin cytoskeleton is key to understanding the mechanism of action of these compounds.
Materials:
-
Cultured Sertoli cells on coverslips
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
Procedure:
-
Treat cultured Sertoli cells with the indazole carboxylic acid analogs for the desired time and concentration.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently-conjugated phalloidin (at the manufacturer's recommended concentration) for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualize the F-actin cytoskeleton using a fluorescence microscope with appropriate filters.
Western Blot Analysis of HSP90 and EEF1A1
Western blotting is used to quantify the expression levels of target proteins in response to drug treatment.
Materials:
-
Testis tissue or cultured Sertoli cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for HSP90, EEF1A1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize testis tissue or lyse cultured Sertoli cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Quantitative RT-PCR for Interleukin-1α (IL-1α)
This technique is used to measure changes in the gene expression of IL-1α in Sertoli cells following treatment.
Materials:
-
Cultured Sertoli cells
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for IL-1α and a housekeeping gene (e.g., β-actin or GAPDH)
-
qPCR instrument
Procedure:
-
Treat cultured Sertoli cells with the indazole carboxylic acid analogs.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for IL-1α and the housekeeping gene.
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in IL-1α expression.
Conclusion and Future Directions
This compound and other indazole carboxylic acid analogs represent a promising avenue for the development of non-hormonal male contraceptives. Their targeted disruption of Sertoli cell-spermatid adhesion offers a reversible mechanism for fertility control. The data presented in this guide highlight the potent in vitro and in vivo activities of these compounds. However, further research is needed to fully elucidate the comparative efficacy and safety profiles of different analogs, particularly this compound. Head-to-head in vivo studies are crucial to determine the most promising candidates for clinical development. Additionally, a deeper understanding of the structure-activity relationships will be vital for designing new analogs with improved potency and reduced off-target effects. The experimental protocols and workflows provided herein offer a standardized framework for conducting such comparative studies, ultimately advancing the field of male contraception.
References
H2-Gamendazole: A Comparative Analysis of its Efficacy in Reducing Cysts in Polycystic Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H2-Gamendazole's performance in reducing cyst formation in various preclinical models of Polycystic Kidney Disease (PKD). Its efficacy is benchmarked against other therapeutic alternatives, supported by quantitative data and detailed experimental methodologies.
Introduction to this compound in PKD
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease.[1] A key driver of cyst growth is the abnormal proliferation of cyst-lining epithelial cells and fluid secretion into the cyst lumen, processes significantly influenced by cyclic AMP (cAMP).[1] this compound (H2-GMZ), a derivative of lonidamine, has emerged as a promising therapeutic candidate due to its multi-faceted mechanism of action that targets these core pathological processes.[1][2]
H2-GMZ exhibits a dual mechanism of action. Firstly, it inhibits the molecular chaperone Heat shock protein 90 (Hsp90).[3] This inhibition leads to the degradation of several Hsp90 client proteins that are crucial for cell proliferation, including ErbB2, Akt, and cyclin-dependent kinase 4 (Cdk4). Secondly, H2-GMZ directly inhibits the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel pivotal for fluid secretion into the cysts. By targeting both cell proliferation and fluid secretion, H2-GMZ addresses two fundamental aspects of cystogenesis in PKD.
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound has been evaluated in a range of in vitro, ex vivo, and in vivo PKD models. This section compares its efficacy against its parent compound, Lonidamine, and other notable therapeutic agents investigated for PKD, such as mTOR inhibitors and Tolvaptan.
In Vitro and Ex Vivo Models
In studies using primary human ADPKD cells, this compound effectively inhibited both cell proliferation and CFTR-mediated chloride secretion. In ex vivo metanephric organ cultures from Pkd1 mutant mice, H2-GMZ demonstrated a significant reduction in cAMP-stimulated cyst growth.
Table 1: Efficacy of this compound in In Vitro and Ex Vivo PKD Models
| Model System | Compound | Concentration | Observed Effect |
| Primary Human ADPKD Cells | This compound | 50-100 µM | Decreased mitotic index and inhibited proliferation induced by cAMP or epidermal growth factor. |
| Rapidly blocked forskolin-induced, Cl--mediated short-circuit currents. | |||
| Metanephric Organ Culture (Pkd1m1Bei mice) | This compound | 5 µM | Significantly inhibited cAMP-stimulated cyst growth and enlargement. |
| Lonidamine | 5 µM | Inhibited cyst growth in Pkd1m1Bei+/- metanephric kidneys but was less effective than the same dose of H2-GMZ. Did not inhibit cyst growth in Pkd1m1Bei-/- kidneys at this concentration. |
In Vivo Models
The efficacy of this compound has been demonstrated in the Pkd1flox/flox: Pkhd1-Cre mouse model, a rapidly progressing model of PKD. Daily administration of H2-GMZ led to marked improvements in several key disease parameters.
Table 2: Comparative Efficacy of this compound and Other Therapeutics in In Vivo PKD Mouse Models
| PKD Mouse Model | Compound | Dosage | Duration of Treatment | Key Outcomes |
| Pkd1flox/flox: Pkhd1-Cre | This compound | 20 mg/kg/day (i.p.) | Postnatal days 8-18 | - Significantly reduced cystic index.- Decreased kidney weight to body weight ratio.- Improved blood urea nitrogen (BUN) levels.- Significantly prolonged average survival from 28.5 to 67.8 days. |
| Han:SPRD Rat | Sirolimus (mTOR inhibitor) | 0.2 mg/kg/day (i.p.) | 4 weeks | - Decreased kidney enlargement and cyst volume.- Improved kidney function. |
| Pkd1RC/RC (hypomorphic Pkd1 model) | Tolvaptan | 5 months | - Markedly reduced cyst progression. | |
| Pkd1 conditional KO mouse model | Tolvaptan | Clinically relevant doses | Adult onset | - Effective in improving kidney survival, reducing kidney weight to body weight ratio, cystic index, and BUN levels. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's dual-action signaling pathway in ADPKD.
Caption: Workflow for in vivo evaluation of this compound in a PKD mouse model.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound.
In Vivo Treatment of Pkd1flox/flox: Pkhd1-Cre Mice
-
Animal Model: Pkd1flox/flox: Pkhd1-Cre mice, which develop rapidly progressive polycystic kidney disease, were used. This specific strain involves the collecting duct-specific deletion of Pkd1.
-
Treatment Protocol: Daily intraperitoneal (i.p.) injections of this compound (20 mg/kg) were administered to the mice.
-
Dosing Schedule: The treatment was carried out from postnatal day 8 (PN8) to postnatal day 18 (PN18).
-
Control Group: A control group of littermates received daily injections of the vehicle solution.
-
Outcome Measures:
-
Cystic Index: Kidney sections were stained with hematoxylin and eosin (H&E). The cystic index, representing the fraction of the kidney area occupied by cysts, was quantified using imaging software.
-
Kidney Weight to Body Weight Ratio: The total weight of both kidneys was measured and normalized to the total body weight of the mouse.
-
Renal Function: Blood urea nitrogen (BUN) levels were measured from blood samples as an indicator of kidney function.
-
Survival Analysis: A Kaplan-Meier survival curve was generated to compare the lifespan of this compound-treated mice with the control group.
-
Ex Vivo Metanephric Organ Culture
-
Tissue Source: Metanephric kidneys were dissected from embryonic day 15.5 (E15.5) Pkd1m1Bei mouse embryos.
-
Culture Method: The embryonic kidneys were placed on Transwell permeable supports in a culture dish.
-
Culture Medium: The kidneys were cultured in a suitable medium, often supplemented with agents to induce cystogenesis.
-
Cyst Induction: To stimulate cyst formation, 100 µM of a cAMP analog was added to the culture medium.
-
Treatment: The experimental group was treated with 5 µM this compound in the culture medium, while the control group received the vehicle.
-
Incubation: The organ cultures were maintained for a period of 4 days.
-
Analysis:
-
Imaging: The kidneys were imaged daily to monitor cyst growth.
-
Cystic Index Measurement: At the end of the culture period, the fractional cyst area (total area of all cysts divided by the total kidney area) was quantified from the images.
-
Conclusion
This compound demonstrates significant promise as a therapeutic agent for Polycystic Kidney Disease. Its dual inhibitory action on both cell proliferation via the Hsp90 pathway and fluid secretion via the CFTR channel provides a robust mechanism for attenuating cyst growth. Comparative data from in vitro, ex vivo, and in vivo models indicate its superiority over its parent compound, Lonidamine, and positions it as a compelling candidate for further development in the treatment of ADPKD. The substantial extension of lifespan and improvement in renal function markers in a rapidly progressive mouse model underscore its potential clinical relevance.
References
A Head-to-Head Comparison: H2-Gamendazole and Tolvaptan for the Treatment of Autosomal Dominant Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive growth of renal cysts, leading to kidney enlargement, pain, and eventual renal failure. Current therapeutic strategies primarily focus on managing symptoms and slowing disease progression. Tolvaptan, a vasopressin V2 receptor antagonist, is the only FDA-approved treatment that targets a specific disease mechanism. However, the quest for novel therapeutic agents with different mechanisms of action and potentially improved safety profiles is ongoing. This guide provides a detailed comparison of the established therapy, tolvaptan, and an emerging investigational compound, H2-Gamendazole, based on available preclinical and clinical data.
Executive Summary
This comparison guide delves into the distinct mechanisms of action, efficacy, and safety profiles of this compound and tolvaptan. Tolvaptan acts by antagonizing the vasopressin V2 receptor, thereby reducing intracellular cyclic AMP (cAMP) levels, a key driver of cyst cell proliferation and fluid secretion. In contrast, this compound, a derivative of lonidamine, exhibits a multi-faceted mechanism that includes inhibition of cAMP-stimulated chloride secretion, induction of cell cycle arrest, and downregulation of key signaling pathways implicated in cystogenesis through the inhibition of Heat Shock Protein 90 (Hsp90).
While tolvaptan has demonstrated efficacy in large-scale clinical trials by slowing the decline in estimated glomerular filtration rate (eGFR) and the increase in total kidney volume (TKV)[1][2][3], this compound has shown promising results in preclinical in vitro and in vivo models of ADPKD, reducing cyst formation and improving survival in a mouse model[4]. This guide presents the available data in a structured format to facilitate a comprehensive understanding of these two therapeutic agents.
Mechanism of Action
The fundamental difference between this compound and tolvaptan lies in their molecular targets and the breadth of their effects on cellular signaling pathways implicated in ADPKD.
This compound: This investigational compound boasts a multi-target mechanism of action. It has been shown to directly inhibit cAMP-stimulated, CFTR-mediated chloride secretion, a critical process for fluid accumulation within cysts[5]. Furthermore, this compound acts as an inhibitor of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cell proliferation and survival, such as ErbB2, Akt, and cyclin-dependent kinase 4 (Cdk4). By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby suppressing pro-proliferative signaling. The compound also reduces the levels of phosphorylated ERK and hyperphosphorylated retinoblastoma protein, further contributing to cell cycle arrest. Additionally, this compound has been observed to alter the actin cytoskeleton, which may impact cell motility and cyst expansion.
Tolvaptan: As a selective vasopressin V2 receptor antagonist, tolvaptan's mechanism is more targeted. In ADPKD, the hormone vasopressin binds to the V2 receptor on the basolateral membrane of renal collecting duct cells, activating adenylyl cyclase and leading to an increase in intracellular cAMP levels. Elevated cAMP promotes cyst cell proliferation and transepithelial fluid secretion through the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream targets, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. By blocking the V2 receptor, tolvaptan effectively reduces intracellular cAMP, thereby mitigating these key drivers of cyst growth.
Signaling Pathway Diagrams
Comparative Efficacy Data
Direct head-to-head clinical trials of this compound and tolvaptan have not been conducted. Therefore, this comparison is based on the available preclinical data for this compound and the extensive clinical trial data for tolvaptan.
This compound: Preclinical Efficacy
The efficacy of this compound has been evaluated in various in vitro and in vivo models of ADPKD.
| Experimental Model | Key Findings | Reference |
| Human ADPKD cell cultures | - Rapidly blocks forskolin-induced, chloride-mediated short-circuit currents. - Significantly inhibits both cAMP- and EGF-induced cell proliferation. | |
| Mouse metanephric organ cultures | - Inhibits cAMP-stimulated cyst growth and enlargement. | |
| Pkd1flox/flox:Pkhd1-Cre mouse model | - Slows postnatal cyst formation and kidney enlargement. - Reduces blood urea nitrogen (BUN) levels. - Prolongs survival. |
Tolvaptan: Clinical Efficacy
Tolvaptan's efficacy has been established in two pivotal Phase 3 clinical trials: TEMPO 3:4 and REPRISE.
| Clinical Trial | Patient Population | Primary Endpoint | Key Efficacy Results | Reference |
| TEMPO 3:4 | ADPKD patients (18-50 years) with relatively preserved kidney function (eGFR ≥60 mL/min/1.73 m²) and evidence of rapid progression. | Annual rate of change in total kidney volume (TKV). | - Reduced the rate of TKV increase by 49% compared to placebo (2.8% vs. 5.5% per year). - Slowed the decline in eGFR by approximately 30% compared to placebo. | |
| REPRISE | ADPKD patients (18-65 years) with later-stage chronic kidney disease (eGFR 25-65 mL/min/1.73 m²). | Change in eGFR from pre-treatment baseline to post-treatment follow-up. | - Significantly slowed the decline in eGFR compared to placebo (-2.34 mL/min/1.73 m² vs. -3.61 mL/min/1.73 m² per year). |
Safety and Tolerability
This compound: As an investigational drug, the safety profile of this compound in humans has not yet been established. Preclinical studies have reported low toxicity. However, a toxicology study in rats noted mortality at a high dose (200 mg/kg). Further studies are required to determine its safety and tolerability in humans.
Tolvaptan: The safety profile of tolvaptan is well-characterized from its clinical trials and post-marketing surveillance. The most common side effects are related to its aquaretic mechanism of action and include thirst, polyuria, nocturia, and pollakiuria. A significant safety concern is the risk of idiosyncratic hepatotoxicity, which requires regular monitoring of liver function tests, particularly during the first 18 months of treatment.
| Adverse Event | This compound (Preclinical) | Tolvaptan (Clinical) |
| Common Side Effects | Not yet determined in humans. | Thirst, polyuria, nocturia, pollakiuria. |
| Serious Adverse Events | Mortality observed at high doses in rats. | Risk of idiosyncratic liver injury (hepatotoxicity). |
Experimental Protocols
This compound Key Experiments
Short-Circuit Current Measurement in ADPKD Cells
-
Objective: To measure chloride secretion by monolayers of human ADPKD cells.
-
Methodology:
-
Human ADPKD cyst-lining epithelial cells are cultured on permeable supports (e.g., Snapwell inserts).
-
The inserts are mounted in an Ussing chamber, which separates the apical and basolateral sides of the cell monolayer.
-
The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously recorded.
-
To isolate chloride secretion, a sodium channel blocker (e.g., amiloride) is added to the apical side.
-
Chloride secretion is stimulated by adding a cAMP agonist (e.g., forskolin) to the basolateral side.
-
The effect of this compound is assessed by adding it to the apical or basolateral bath before or after stimulation with forskolin and observing the change in Isc.
-
Western Blot Analysis for Phosphorylated ERK
-
Objective: To determine the effect of this compound on the phosphorylation of ERK, a key protein in a pro-proliferative signaling pathway.
-
Methodology:
-
ADPKD cells are treated with this compound at various concentrations for a specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
The light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of p-ERK.
-
The membrane is often stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the effect of this compound on the proliferation of ADPKD cells.
-
Methodology:
-
ADPKD cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are treated with various concentrations of this compound or a vehicle control.
-
After a defined incubation period (e.g., 24, 48, or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Metabolically active, viable cells reduce the yellow MTT to a purple formazan product.
-
The cells are incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable, proliferating cells.
-
In Vivo Study in a Pkd1flox/flox:Pkhd1-Cre Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a genetic mouse model of ADPKD.
-
Methodology:
-
Pkd1flox/flox:Pkhd1-Cre mice, which develop cysts predominantly in the collecting ducts, are used.
-
A cohort of these mice receives daily injections of this compound at a specified dose, while a control group receives vehicle injections.
-
Treatment is administered for a defined period during the early postnatal stage when cyst development is rapid.
-
At the end of the treatment period, mice are euthanized, and their kidneys are harvested.
-
Kidney weight and total body weight are measured to calculate the kidney-to-body weight ratio.
-
Kidney sections are prepared and stained (e.g., with hematoxylin and eosin) to visualize cysts.
-
The cystic index (the percentage of the kidney area occupied by cysts) is quantified using image analysis software.
-
Blood samples are collected to measure markers of renal function, such as blood urea nitrogen (BUN).
-
In some studies, a separate cohort of mice is monitored for survival.
-
Conclusion
This compound and tolvaptan represent two distinct therapeutic approaches for ADPKD. Tolvaptan, with its targeted mechanism of action, has proven clinical efficacy in slowing disease progression and is an established treatment option for eligible patients. This compound, with its broader, multi-target mechanism, has demonstrated significant promise in preclinical models. Its ability to impact multiple signaling pathways involved in cystogenesis suggests it could be a potent therapeutic agent.
However, as an investigational compound, this compound's clinical efficacy and safety in humans remain to be determined through rigorous clinical trials. Future research will be crucial to understand its full therapeutic potential and how it might compare to or complement existing therapies like tolvaptan. For researchers and drug development professionals, the contrasting mechanisms of these two agents highlight the diverse therapeutic avenues that can be explored to combat this complex disease. The development of novel compounds like this compound underscores the importance of continued research into the fundamental cellular processes that drive ADPKD.
References
- 1. Pivotal Clinical Trials | HCP JYNARQUE® (tolvaptan) tablets [jynarquehcp.com]
- 2. Otsuka Announces Phase 3 Results for Tolvaptan in Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Discover Otsuka [otsuka-us.com]
- 3. ukkidney.org [ukkidney.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of the Long-Term Safety Profiles of H2-Gamendazole and Alternative Indazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the long-term safety of H2-Gamendazole, a promising non-hormonal male contraceptive and potential therapeutic for polycystic kidney disease, against its parent compound, Lonidamine, and a related derivative, Adjudin. This analysis is based on available preclinical and clinical data to inform future research and development.
Executive Summary
Indazole-carboxylic acid derivatives have garnered significant interest for their unique biological activities, ranging from antispermatogenic to anticancer effects. This compound, Adjudin, and their parent compound Lonidamine, while structurally related, exhibit distinct mechanisms of action that influence their efficacy and long-term safety profiles.
-
This compound acts primarily as an inhibitor of Heat Shock Protein 90 (HSP90), leading to the degradation of client proteins essential for cell proliferation and survival. It shows promise with a favorable safety profile in initial studies, notably avoiding the induction of a heat shock response, a common side effect of other HSP90 inhibitors[1][2].
-
Lonidamine disrupts cellular bioenergetics by inhibiting key mitochondrial functions, including the mitochondrial pyruvate carrier and respiratory Complex II[3][4]. It has been evaluated in clinical trials for cancer and is noted for its lack of myelosuppression, a significant advantage over traditional chemotherapeutics[5].
-
Adjudin specifically targets the adhesion between Sertoli cells and developing spermatids in the testes, leading to reversible infertility. However, its development has been hampered by a narrow therapeutic window, with high oral doses required for efficacy leading to liver and muscle toxicity.
This guide synthesizes the available long-term safety data, details the experimental protocols used to assess these compounds, and visualizes their distinct signaling pathways.
Quantitative Safety and Toxicity Data
Table 1: Preclinical Toxicology Data Summary
| Parameter | This compound | Adjudin | Lonidamine |
| Animal Model(s) | Rat, Mouse | Rat, Rabbit, Dog | Rat, Mouse |
| Primary Target Organ(s) of Toxicity | Testis (at high doses) | Liver, Skeletal Muscle | Testis, Liver (rare) |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not publicly available | Data not publicly available | Data not publicly available |
| Reported Toxicological Findings | Irreversible infertility at high doses. | Passed acute toxicity and mutagenesis tests, but subchronic toxicity studies revealed a narrow margin between efficacy and safety. Liver inflammation and skeletal muscle atrophy at contraceptive doses. | Evidence of liver toxicity in a small number of patients (<1%) in a clinical trial for benign prostate hyperplasia. |
Note: The lack of publicly available NOAEL and LD50 values for this compound and Adjudin limits a direct quantitative comparison.
Table 2: Clinical Side Effect Profile of Lonidamine
| Adverse Effect | Incidence (%) (Phase II, NSCLC) | Severity / Notes (Phase I & Other Reports) |
| Myalgia (Muscle Pain) | 68% | Dose-limiting. Markedly relieved with prednisone. |
| Loss of Appetite / Anorexia | 23% | Generally mild to moderate. |
| Asthenia (Weakness/Fatigue) | 20% | Common, but typically not severe. |
| Testicular Pain | 13% | Consistent with its antispermatogenic effect. |
| Somnolence / Drowsiness | Not specified | Reported in Phase I studies, especially at higher doses. |
| Gastrointestinal Effects (Nausea, Vomiting) | Not specified | Reported in Phase I studies. |
| Hyperesthesia / Photophobia | Not specified | Infrequently reported. |
| Ototoxicity | Not specified | Infrequently reported. |
| Myelosuppression | None Reported | A key safety advantage over conventional chemotherapy. |
| Hepatic Toxicity | None Reported in this study | Rare instances of elevated liver transaminases noted in other trials. |
Mechanisms of Action and Associated Signaling Pathways
The distinct safety profiles of these compounds are rooted in their different molecular targets and mechanisms of action.
This compound: HSP90 Inhibition Pathway
This compound functions as an inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are involved in cell signaling and proliferation. By inhibiting HSP90, this compound triggers the degradation of these client proteins via the ubiquitin-proteasome pathway, without inducing a potentially toxic heat shock response.
Adjudin: Disruption of Sertoli-Germ Cell Adhesion
Adjudin's primary mechanism is the targeted disruption of the apical ectoplasmic specialization (apical ES), a unique actin-based adherens junction between Sertoli cells and spermatids. This action involves altering actin regulatory proteins and interfering with signaling pathways like the integrin/Focal Adhesion Kinase (FAK) pathway, leading to the premature release of germ cells.
Lonidamine: Inhibition of Mitochondrial Bioenergetics
Lonidamine exerts its effects by crippling the energy metabolism of cells, a process particularly effective against cancer cells with high energy demands. It achieves this by inhibiting multiple key targets in and around the mitochondria, leading to reduced ATP production, intracellular acidification, and increased reactive oxygen species (ROS).
Experimental Protocols
Detailed long-term toxicology protocols for these specific compounds are not fully available in the public domain. However, based on published methodologies and regulatory guidelines (e.g., OECD Guideline 408), a representative subchronic toxicity study and compound-specific mechanistic assays are outlined below.
Representative Protocol: 90-Day Repeated Dose Oral Toxicity Study (Rodent)
This protocol is based on the OECD Guideline 408 for a subchronic oral toxicity study, which is a standard requirement for assessing the long-term safety of new chemical entities.
-
Objective : To characterize the toxicological profile of the test compound following 90 days of repeated oral administration, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Test System : Sprague-Dawley rats, young adults (post-weaning, under 9 weeks old).
-
Group Allocation :
-
Group 1: Control (Vehicle only)
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose (should induce toxicity but not mortality)
-
Each group consists of at least 10 males and 10 females.
-
-
Administration : Daily oral gavage for 90 consecutive days. The vehicle (e.g., 0.5% methylcellulose in water) should be inert.
-
Observations and Examinations :
-
Clinical Observations : Daily checks for signs of morbidity and mortality. Weekly detailed examination, including changes in skin, fur, eyes, and behavior.
-
Body Weight and Food Consumption : Measured weekly.
-
Ophthalmology : Examination before initiation and at termination.
-
Hematology and Clinical Chemistry : Blood samples collected at termination for analysis of red/white blood cell counts, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), etc.
-
Urinalysis : Conducted at termination.
-
Gross Necropsy : All animals are subjected to a full necropsy at the end of the study.
-
Organ Weights : Key organs (liver, kidneys, spleen, brain, heart, testes, etc.) are weighed.
-
Histopathology : A comprehensive set of tissues from control and high-dose groups are examined microscopically. Any target organs identified in the high-dose group are also examined in the low- and mid-dose groups.
-
Mechanistic Assay Protocol: Adjudin's Effect on Sertoli Cell Barrier Function
This in vitro assay assesses Adjudin's impact on the integrity of the blood-testis barrier (BTB), which is formed by tight junctions between Sertoli cells.
-
Objective : To determine if Adjudin compromises the integrity of the Sertoli cell permeability barrier.
-
Method : Measurement of Transepithelial Electrical Resistance (TER).
-
Cell Culture :
-
Isolate primary Sertoli cells from 20-day-old Sprague-Dawley rats.
-
Plate cells at high density (1.0 x 10⁶ cells/cm²) on Matrigel-coated permeable supports in bicameral culture units.
-
Culture for 3-4 days until a stable, high TER value is achieved, indicating the formation of a functional barrier.
-
-
Procedure :
-
Once the barrier is formed, add Adjudin (e.g., 10-50 µM) to the culture medium in the apical and/or basal compartments.
-
Using a voltohmmeter (e.g., Millicell ERS-2), measure the electrical resistance across the Sertoli cell monolayer daily for 3-5 days.
-
Calculate the final TER (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area.
-
-
Endpoint : A significant decrease in TER would indicate a disruption of the BTB. Note: Studies have shown that Adjudin does not disrupt, and may even strengthen, the in vitro Sertoli cell barrier, supporting its targeted action on the apical ES rather than the basal BTB.
Mechanistic Assay Protocol: Lonidamine's Effect on Mitochondrial Respiration
This assay measures the impact of Lonidamine on cellular energy production by assessing the oxygen consumption rate (OCR), a key indicator of mitochondrial function.
-
Objective : To quantify the inhibitory effect of Lonidamine on mitochondrial respiration.
-
Method : Extracellular Flux Analysis (e.g., using a Seahorse XF Analyzer).
-
Cell Culture : Plate relevant cells (e.g., A549 lung cancer cells) in a Seahorse XF plate and allow them to adhere.
-
Procedure (Mitochondrial Stress Test) :
-
Pre-treat cells with various concentrations of Lonidamine for a specified period (e.g., 24 hours).
-
Replace culture medium with assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate in a CO₂-free incubator.
-
Measure baseline OCR.
-
Sequentially inject mitochondrial inhibitors to assess different parameters of respiration:
-
Oligomycin : Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.
-
Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) or DNP : An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing the maximal respiration capacity.
-
Rotenone/Antimycin A : Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Endpoint : A dose-dependent decrease in basal OCR, ATP-linked respiration, and maximal respiration indicates inhibition of the electron transport chain.
Conclusion and Future Directions
The long-term safety profiles of this compound, Adjudin, and Lonidamine are intrinsically linked to their distinct molecular mechanisms.
-
Lonidamine , while exhibiting a range of manageable side effects like myalgia and testicular pain, has a significant advantage in its lack of hematological toxicity, making it a viable candidate for combination therapies in oncology.
-
Adjudin's high specificity for the Sertoli-spermatid junction is promising, but its development is critically challenged by off-target liver and muscle toxicity at effective oral doses. Future research may require novel drug delivery systems to improve its therapeutic index.
-
This compound emerges as a potentially safer alternative. Its action as an HSP90 inhibitor without inducing a heat shock response is a highly desirable property. However, its long-term safety profile is the least characterized of the three.
For drug development professionals, a critical next step is to conduct comprehensive, standardized long-term toxicology studies for this compound, ideally following OECD guidelines. Direct, head-to-head preclinical safety studies comparing these three compounds under identical conditions would be invaluable for definitively assessing their relative long-term safety and therapeutic potential. Particular attention should be paid to the potential for irreversible effects on fertility with this compound, as has been noted for its close relative, gamendazole.
References
- 1. Feasibility and antitumor efficacy in vivo, of simultaneously targeting glycolysis, glutaminolysis and fatty acid synthesis using lonidamine, 6-diazo-5-oxo-L-norleucine and orlistat in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new therapeutic lead for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I toxicologic study of Lonidamine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ask-force.org [ask-force.org]
- 5. Toxicity and clinical tolerance of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Gene Expression Analysis in H2-Gamendazole-Treated Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gene expression changes induced by H2-Gamendazole, a promising non-hormonal male contraceptive and potential therapeutic for polycystic kidney disease. This document summarizes quantitative data from relevant studies, details experimental protocols, and visualizes key cellular pathways and workflows to support further investigation and development of this compound and its analogs.
Introduction to this compound
This compound is an indazole carboxylic acid derivative of lonidamine. It has garnered significant interest for its reversible antispermatogenic effects and its potential therapeutic applications in other diseases.[1] Its mechanism of action primarily involves the inhibition of Heat Shock Protein 90 (HSP90) and eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1).[2] This dual inhibition leads to the degradation of HSP90 client proteins, disruption of the actin cytoskeleton, and altered gene expression, ultimately affecting cell proliferation, motility, and function in a tissue-specific manner.[1][3]
Quantitative Gene Expression Analysis
While comprehensive RNA-sequencing or microarray data for this compound is not publicly available in tabular format, a key study on its close analog, gamendazole, provides valuable insights into the transcriptional changes in rat testis. The following table summarizes the significant changes in gene expression observed in the testis of rats treated with gamendazole, based on a microarray analysis from the study by Tash et al. (2008). The complete dataset is available on the Gene Expression Omnibus (GEO) under accession number GSE8485.
Table 1: Differentially Expressed Genes in Rat Testis Treated with Gamendazole
| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |
| Upregulated Genes | ||||
| Il1a | Interleukin 1 alpha | > 2.0 | < 0.05 | Inflammation, cell signaling |
| Il1b | Interleukin 1 beta | > 2.0 | < 0.05 | Inflammation, cell signaling |
| Il1rn | Interleukin 1 receptor antagonist | > 2.0 | < 0.05 | Regulation of inflammation |
| Nfkbia | NFKB inhibitor alpha | > 1.5 | < 0.05 | Regulation of NF-kappaB signaling |
| Downregulated Genes | ||||
| Inhbb | Inhibin beta B | < -1.5 | < 0.05 | Reproductive hormone signaling |
| Cldn11 | Claudin 11 | < -1.5 | < 0.05 | Cell-cell adhesion (tight junctions) |
| Tjp1 | Tight junction protein 1 (ZO-1) | < -1.5 | < 0.05 | Cell-cell adhesion (tight junctions) |
| Ocln | Occludin | < -1.5 | < 0.05 | Cell-cell adhesion (tight junctions) |
Note: This table is a representative summary based on the findings of the Tash et al. (2008) study. The actual fold changes and a more extensive list of differentially expressed genes can be obtained by analyzing the raw data from GEO dataset GSE8485.
Experimental Protocols
Gene Expression Analysis via Microarray (adapted from Tash et al., 2008)
-
Animal Treatment: Male Sprague-Dawley rats are treated with a single oral dose of gamendazole (or this compound for a comparative study) or vehicle control.
-
Tissue Collection: Testes are collected at various time points (e.g., 4, 8, 24 hours) post-treatment and snap-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the testicular tissue using a suitable method like TRIzol reagent followed by purification with an RNA cleanup kit. RNA quality and integrity are assessed using a bioanalyzer.
-
Microarray Hybridization: Labeled cRNA is prepared from the total RNA and hybridized to a suitable microarray chip (e.g., Affymetrix GeneChip Rat Genome 230 2.0 Array).
-
Data Analysis: The microarray data is normalized, and statistical analysis (e.g., using GeneSpring or R/Bioconductor) is performed to identify differentially expressed genes between the treated and control groups. Genes with a significant p-value (< 0.05) and a fold change above a certain threshold (e.g., >1.5 or < -1.5) are considered for further analysis.
Western Blot Analysis for Protein Expression (adapted from Sundar et al., 2022)
-
Cell Culture and Treatment: Human autosomal dominant polycystic kidney disease (ADPKD) cells are cultured and treated with varying concentrations of this compound or vehicle control for specified durations.[1]
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, ErbB2, Akt, CDK4, CFTR) and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for comparative gene expression analysis.
Caption: this compound signaling pathway.
Caption: Gene expression analysis workflow.
Conclusion
This compound induces significant changes in gene expression, primarily through its interaction with HSP90 and eEF1A1. The available data from its analog, gamendazole, points towards a strong inflammatory response and disruption of cell adhesion pathways in the testis. In other tissues, such as the kidney, the effects on HSP90 client proteins involved in cell proliferation and signaling are prominent. This guide provides a foundational understanding for researchers to design further comparative studies, validate these findings, and explore the full therapeutic potential of this compound. The provided protocols and workflows offer a starting point for robust and reproducible experimental design.
References
Safety Operating Guide
Proper Disposal of H2-Gamendazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential guidance on the proper disposal procedures for H2-Gamendazole, a novel compound investigated for its potential in spermatogenesis inhibition and cancer therapy.
While this compound is shipped as a non-hazardous chemical for research purposes, prudent laboratory practice dictates that it should be handled with care and disposed of in accordance with institutional and local regulations for chemical waste.[1][2] The following procedures are based on general best practices for laboratory chemical waste management and information available on this compound and related compounds.
Key Properties and Safety Information
A summary of the relevant physical, chemical, and safety data for this compound is provided in the table below. This information is crucial for a proper risk assessment prior to handling and disposal.
| Property | Value | Reference |
| Chemical Name | 3-(1-(2,4-Dichlorobenzyl)-6-(trifluoromethyl)-1H-indazol-3-yl)propanoic acid | [3] |
| Synonyms | H2-GMZ | [1][3] |
| CAS Number | 877768-84-8 | |
| Molecular Formula | C18H13Cl2F3N2O2 | |
| Molecular Weight | 417.21 g/mol | |
| Appearance | Solid powder, Off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. | |
| Hazard Classification | Shipped as a non-hazardous chemical. A Safety Data Sheet for the related compound Gamendazole classifies it as not a hazardous substance or mixture. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure should be adapted to comply with the specific guidelines of your institution's Environmental Health and Safety (EHS) department.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), and empty stock containers in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical and sealable.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Avoid mixing with other incompatible waste streams. Halogenated and non-halogenated solvent wastes should be collected separately if required by your institution's waste management program.
-
-
Waste Labeling: Label all waste containers with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage of Waste: Store the sealed waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form to your EHS department.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills. Collect the contaminated absorbent material and place it in the designated solid hazardous waste container. Clean the spill area thoroughly.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for any chemical you are working with. Proper training in hazardous waste management is essential for all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
